molecular formula C4H4N2S B1598171 Pyridazine-3-thiol CAS No. 28544-77-6

Pyridazine-3-thiol

Cat. No.: B1598171
CAS No.: 28544-77-6
M. Wt: 112.16 g/mol
InChI Key: YQQSRZSUGBETRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine-3-thiol (CAS 28544-77-6) is a heterocyclic compound featuring a pyridazine ring with a thiol functional group. It has a molecular formula of C₄H₄N₂S and a molecular weight of 112.15 g/mol . Key physical properties include a melting point of 170 °C (in ethanol) and a boiling point of 191.3°C at 760 mmHg . This reagent serves as a versatile scaffold and intermediate in various research fields. In pharmaceutical research, pyridazine-based scaffolds are key structural features in many biologically active compounds, with particular interest in their potential for targeted cancer treatment, often through the inhibition of protein kinases . The compound's structure also makes it a candidate for use as a chemical probe to investigate cellular mechanisms and enzyme interactions . Furthermore, its thiol-reactive nature lends itself to applications in synthetic chemistry; related pyridazinedione scaffolds have been successfully employed as thiol-labile protecting groups in Solid Phase Peptide Synthesis (SPPS) and native chemical ligation . This compound is offered For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQSRZSUGBETRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394639
Record name PYRIDAZINE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28544-77-6
Record name 3-Pyridazinethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PYRIDAZINE-3-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridazine-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pyridazine-3-thiol chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyridazine-3-thiol: Structure, Properties, and Applications

Introduction

This compound, a pivotal heterocyclic compound, stands as a cornerstone in modern synthetic and medicinal chemistry. As a derivative of pyridazine, an aromatic six-membered ring containing two adjacent nitrogen atoms, this molecule is endowed with a unique set of physicochemical properties that render it an invaluable scaffold and building block in drug discovery.[1][2] Its high dipole moment, robust hydrogen-bonding capabilities, and the reactive thiol group make it a versatile pharmacophore for engaging with biological targets.[3][4] Furthermore, the thiol functionality provides a chemically tractable handle for the synthesis of more complex, functionalized derivatives and fused heterocyclic systems.[2][3] This guide offers a comprehensive exploration of this compound, delving into its fundamental chemical structure, tautomerism, physicochemical properties, synthesis, reactivity, and its expanding role in the development of novel therapeutic agents.

Chemical Structure and Tautomerism

The defining structural feature of this compound is the prototropic relationship between its thiol and thione forms. This phenomenon, known as tautomerism, results in an equilibrium between two distinct isomers: This compound and 3(2H)-pyridazinethione (also named 1H-pyridazine-6-thione).[5][][7]

  • This compound: The aromatic thiol form, characterized by an S-H bond.

  • 3(2H)-Pyridazinethione: The non-aromatic thione form, containing a C=S double bond and an N-H bond within the ring.

Experimental and theoretical studies have demonstrated that in most conditions, the equilibrium strongly favors the 3(2H)-pyridazinethione form.[7][8][9] This preference is a crucial consideration for its reactivity and interactions. The IUPAC name for the predominant tautomer is 1H-pyridazine-6-thione.[]

Caption: Thiol-thione tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Properties

The distinct properties of this compound are fundamental to its application in research and development.

Physicochemical Data

The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 28544-77-6[],[10]
Molecular Formula C₄H₄N₂S[],[10]
Molecular Weight 112.15 g/mol [],[10]
Boiling Point 191.3 °C at 760 mmHg[]
Density 1.3 g/cm³[]
IUPAC Name 1H-pyridazine-6-thione[]
pKa Weakly basic (pKa ~2.3 for parent pyridazine)[11]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and predominant tautomeric form of the compound.

  • Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence for the dominant thione tautomer. Key absorptions include a strong C=S stretching band, typically observed in the region of 1100-1250 cm⁻¹, and an N-H stretching band around 3100-3300 cm⁻¹. The absence or very weak presence of an S-H stretching band (around 2550-2600 cm⁻¹) further supports the thione structure.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum would show characteristic signals for the three protons on the pyridazine ring, typically in the aromatic region (δ 7.0-8.5 ppm). A broad signal corresponding to the N-H proton would also be present, its chemical shift being dependent on solvent and concentration.[14]

    • ¹³C NMR : The spectrum will display four distinct signals for the carbon atoms of the ring. The C=S carbon is particularly noteworthy, appearing significantly downfield (typically δ > 160 ppm), providing another strong indicator of the thione form.[14]

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility as a chemical intermediate.

General Synthesis Strategy

Pyridazines are often prepared via the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine.[11][15] A common and efficient laboratory-scale synthesis for this compound involves the nucleophilic substitution of a suitable leaving group, such as a halide, from the pyridazine ring using a sulfur nucleophile. For instance, the reaction of 3-chloropyridazine with sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis provides a direct route to the target compound.

synthesis_workflow start 3-Chloropyridazine (Starting Material) reaction Nucleophilic Aromatic Substitution start->reaction reagent + Sodium Hydrosulfide (NaSH) (Sulfur Nucleophile) reagent->reaction solvent Solvent (e.g., Ethanol/Water) solvent->reaction workup Acidification / Workup reaction->workup product This compound (Final Product) workup->product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the sulfur atom and the ambident nature of the thione-thiol system.

  • S-Alkylation : The most common reaction is the alkylation at the sulfur atom using alkyl halides in the presence of a base. This reaction proceeds on the more nucleophilic sulfur atom of the thiol tautomer (or the thiolate anion), yielding 3-(alkylthio)pyridazine derivatives. These derivatives are crucial intermediates for further functionalization.

  • Oxidation : The thiol group can be oxidized to form disulfide bridges or further to sulfonic acids, depending on the oxidizing agent and reaction conditions.

  • Reactions at Ring Nitrogens : While the exocyclic sulfur is the primary site of reaction, the ring nitrogen atoms can also undergo reactions such as N-alkylation, particularly under forcing conditions or after the sulfur has been derivatized.

Applications in Drug Discovery and Development

The pyridazine ring is recognized as a "privileged structure" in medicinal chemistry, and this compound serves as a key entry point to a diverse range of biologically active molecules.[16] The unique electronic properties conferred by the adjacent nitrogen atoms—including a significant dipole moment and hydrogen bond accepting capability—are critical for molecular recognition at protein active sites.[1][3]

Derivatives of this compound are explored for a wide spectrum of therapeutic applications:

  • Antimicrobial and Antifungal Agents : The scaffold is used to synthesize compounds with potent activity against various pathogens.[2][17]

  • Antihypertensive and Cardiotonic Agents : Pyridazinone derivatives, structurally related to the thione tautomer, are well-known for their effects on the cardiovascular system.[11][18]

  • Anticancer Agents : The pyridazine core has been incorporated into molecules designed as kinase inhibitors and other anticancer therapies.[16][17]

  • Anti-inflammatory and Analgesic Drugs : The structural motif is present in compounds designed to modulate inflammatory pathways.[18]

pharmacophore cluster_receptor Biological Target (e.g., Enzyme Active Site) cluster_ligand This compound Derivative h_donor H-Bond Donor (e.g., -NH, -OH) h_acceptor H-Bond Acceptor (e.g., C=O) hydrophobic_pocket Hydrophobic Pocket pyridazine Pyridazine Ring (N atoms) pyridazine->h_donor H-Bond Acceptor substituent Aromatic Substituent (R) substituent->hydrophobic_pocket Hydrophobic Interaction sulfur Thioether Linker (-S-) sulfur->h_acceptor Potential H-Bond

Caption: this compound derivative as a pharmacophore.

Experimental Protocol: Synthesis of this compound

This protocol details a representative synthesis from 6-chloropyradizine-3-thiol, adapted from established principles of nucleophilic substitution on heterocyclic systems.

Objective: To synthesize this compound via reaction of 6-chlorothis compound with a reducing agent.

Materials:

  • 6-Chlorothis compound (1.0 eq)[19]

  • Red-P/Iodine (catalytic amount)

  • Acetic Acid (solvent)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.

Procedure:

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-chlorothis compound (e.g., 1.47 g, 10 mmol) in 30 mL of acetic acid.

    • Causality: Acetic acid serves as both a solvent and a proton source, facilitating the reaction.

  • Addition of Reagents : To the stirred solution, cautiously add red phosphorus (catalytic amount) followed by iodine (catalytic amount).

    • Causality: The combination of red phosphorus and iodine in situ generates hydriodic acid (HI), which is the active reducing agent that will replace the chlorine atom with hydrogen.

  • Reflux : Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reduction reaction to proceed at a reasonable rate.

  • Cooling and Neutralization : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 7-8.

    • Causality: Cooling prevents uncontrolled effervescence during neutralization. Neutralization quenches the acidic catalyst and precipitates the product, which may be less soluble in neutral aqueous media.

  • Extraction : Transfer the neutralized mixture to a separation funnel and extract the aqueous layer three times with dichloromethane (3 x 30 mL).

    • Causality: Dichloromethane is an organic solvent immiscible with water, used to selectively dissolve and isolate the organic product from the aqueous phase. Multiple extractions ensure maximum recovery.

  • Drying and Concentration : Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality: Anhydrous magnesium sulfate removes residual water from the organic phase. Evaporation of the solvent yields the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

    • Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, IR) as described in section 2.2. The obtained spectra should match reference data for the thione tautomer.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its rich chemistry, governed by the predominant thione tautomer, provides a robust platform for synthetic diversification. The proven value of the pyridazine scaffold in numerous FDA-approved drugs and clinical candidates underscores the continued importance of this compound as a strategic starting material and pharmacophore in the quest for new and effective medicines.[3][20] A thorough understanding of its structure, properties, and reactivity is therefore essential for researchers and scientists in the field of drug development.

References

Synthesis of Pyridazine-3-thiol from maleic hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Pyridazine-3-thiol from Maleic Hydrazide

Executive Summary

This guide provides a comprehensive, technically detailed framework for the synthesis of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyridazine scaffold is a recognized pharmacophore present in several clinical candidates and approved drugs, valued for its unique physicochemical properties that enhance drug-target interactions.[1][2] This document outlines a robust and well-documented two-step synthetic pathway commencing from the readily available starting material, maleic hydrazide. The synthesis involves an initial chlorination of maleic hydrazide to form a key dichloropyridazine intermediate, followed by a selective nucleophilic aromatic substitution to introduce the thiol moiety. Each stage is presented with an in-depth discussion of the underlying chemical principles, detailed step-by-step experimental protocols, and critical process parameters. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary expertise to replicate, optimize, and troubleshoot the synthesis in a laboratory setting.

The Significance of Pyridazine Scaffolds in Drug Discovery

The pyridazine ring is a 1,2-diazine heterocycle endowed with distinct physicochemical properties that make it an attractive scaffold in modern drug design.[3] Its high dipole moment, capacity for robust hydrogen bonding, and ability to participate in π-π stacking interactions are crucial for molecular recognition and potent target engagement.[1][2] These characteristics have led to the incorporation of the pyridazine core into numerous therapeutic agents across a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1] Furthermore, the pyridazine motif is found in FDA-approved drugs such as the GnRH receptor antagonist Relugolix and the TYK2 inhibitor Deucravacitinib, underscoring its value in developing successful therapeutic candidates.[2][3] this compound, in particular, serves as a versatile synthetic intermediate. The thiol group provides a reactive handle for further chemical elaboration, enabling the construction of more complex molecules and diverse compound libraries for screening and lead optimization programs.[1]

Overall Synthetic Strategy

The conversion of maleic hydrazide (1,2-dihydropyridazine-3,6-dione) to this compound is most effectively achieved through a two-stage process. Direct conversion is challenging; therefore, a strategy involving the activation of the pyridazinone ring is employed.

  • Stage 1: Chlorination. The carbonyl groups of the maleic hydrazide tautomer are converted into more reactive leaving groups. Treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), transforms maleic hydrazide into 3,6-dichloropyridazine. This is a standard and efficient method for the conversion of pyridazinones.[4][5]

  • Stage 2: Thiolation. The resulting 3,6-dichloropyridazine undergoes a selective nucleophilic aromatic substitution (SNAr) reaction. One of the chloro substituents is displaced by a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to yield the target compound, 6-chlorothis compound. Further reduction can yield the parent this compound if required, but the chlorinated analog is a common and useful building block itself.[6]

The complete workflow is visualized below.

G cluster_0 Synthetic Workflow A Maleic Hydrazide B 3,6-Dichloropyridazine A->B  Stage 1: Chlorination (POCl₃, Reflux) C 6-Chlorothis compound B->C  Stage 2: Thiolation (NaSH, EtOH)

Caption: Overall two-stage synthetic workflow.

Stage I: Synthesis of 3,6-Dichloropyridazine

Reaction Principle and Mechanism

The conversion of the stable pyridazinone ring in maleic hydrazide to a dihalopyridazine requires a potent halogenating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds via the enol tautomer of maleic hydrazide (3,6-dihydroxypyridazine).[7] The mechanism involves the initial phosphorylation of the hydroxyl groups by POCl₃, converting them into excellent leaving groups. Subsequent nucleophilic attack by chloride ions, generated in situ, displaces the phosphate esters to yield the aromatic 3,6-dichloropyridazine product. Driving the reaction often requires elevated temperatures (reflux).

G cluster_mech1 Chlorination Mechanism start Maleic Hydrazide (Enol Form) step1 Activation with POCl₃ start->step1 1. POCl₃ step2 Intermediate (Diphosphorylated) step1->step2 step3 Nucleophilic Attack by Cl⁻ step2->step3 2. Cl⁻ (from POCl₃) end 3,6-Dichloropyridazine step3->end

Caption: Simplified chlorination reaction mechanism.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent violent reactions with POCl₃.

  • Reagent Addition: To the flask, charge maleic hydrazide (1.0 eq). Cautiously, add phosphorus oxychloride (POCl₃) (5-10 eq) dropwise at room temperature. The reaction is exothermic.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): After completion, cool the mixture to room temperature. In a separate large beaker containing crushed ice and water, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Neutralization: Adjust the pH of the aqueous solution to ~7-8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or other suitable base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter , and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3,6-dichloropyridazine.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Process Optimization and Critical Parameters
ParameterRecommended ConditionRationale & Causality
Reagent Purity Maleic hydrazide >98%Impurities can lead to side reactions and lower yields.
POCl₃ Stoichiometry 5-10 equivalentsA significant excess is required to act as both reagent and solvent, driving the reaction to completion.
Reaction Temperature Reflux (~105-110 °C)Sufficient thermal energy is necessary to overcome the activation barrier for the chlorination of the stable heterocyclic ring.
Quenching Slow addition to icePOCl₃ reacts violently with water. A slow, controlled quench is critical for safety and preventing product degradation.
pH Control Neutralize to pH 7-8Ensures the product is in its neutral form for efficient extraction into the organic phase.

Stage II: Synthesis of 6-Chlorothis compound

Reaction Principle and Mechanism

This stage involves a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridazine ring is inherently electron-deficient due to the two electronegative nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack.[4] The chlorine atoms on 3,6-dichloropyridazine are therefore good leaving groups in the presence of a strong nucleophile. By using a controlled amount of a sulfur nucleophile, such as sodium hydrosulfide (NaSH), it is possible to achieve selective mono-substitution to yield 6-chlorothis compound.[6]

G cluster_mech2 Thiolation Mechanism (SNAr) start 3,6-Dichloropyridazine step1 Nucleophilic Attack by SH⁻ start->step1 1. NaSH step2 Meisenheimer Complex (Anionic Intermediate) step1->step2 step3 Loss of Leaving Group (Cl⁻) step2->step3 end 6-Chloropyridazine-3-thiolate step3->end

Caption: Simplified SNAr mechanism for thiolation.

Detailed Experimental Protocol
  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser in a fume hood.

  • Reagent Preparation: Dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol. In a separate vessel, prepare a solution of sodium hydrosulfide (NaSH) (1.0-1.2 eq) in the same solvent.

  • Reaction: Add the NaSH solution to the solution of 3,6-dichloropyridazine. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Work-up (Precipitation): Cool the reaction mixture to room temperature. Pour the mixture into cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 by the dropwise addition of a dilute acid (e.g., 1M HCl). This protonates the thiolate anion, causing the desired thiol product to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum to yield the crude 6-chlorothis compound.[8] Further purification can be achieved by recrystallization if needed.

Process Optimization and Critical Parameters
ParameterRecommended ConditionRationale & Causality
Nucleophile Stoichiometry 1.0-1.2 equivalents of NaSHUsing a slight excess of the nucleophile ensures complete consumption of the starting material, while a large excess would promote di-substitution.
Solvent Choice Ethanol or similar protic solventFacilitates the dissolution of both the organic substrate and the inorganic nucleophile, promoting a homogenous reaction.
Work-up pH Acidify to pH 2-3The product exists as a water-soluble thiolate salt under basic/neutral conditions. Acidification is essential to protonate it, inducing precipitation for easy isolation.

Product Characterization

The identity and purity of the final product, this compound (or its chlorinated analog), must be confirmed through standard analytical techniques.

TechniqueExpected Observation
Melting Point A sharp, defined melting point range indicates high purity.
FTIR Spectroscopy Appearance of a weak S-H stretching band (~2550-2600 cm⁻¹). Disappearance of the C=O band from maleic hydrazide.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons on the pyridazine ring. A broad singlet for the S-H proton.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the calculated mass of the target compound.

Safety and Handling

All steps of this synthesis must be conducted in a well-ventilated fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Maleic Hydrazide: May cause skin, eye, and respiratory irritation.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Handle with extreme caution under anhydrous conditions.

  • 3,6-Dichloropyridazine: Harmful if swallowed or in contact with skin.[9]

  • Sodium Hydrosulfide (NaSH): Corrosive. Contact with acid releases highly toxic hydrogen sulfide (H₂S) gas. The acidification step must be performed slowly in a fume hood.

  • 6-Chlorothis compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[6]

Conclusion

The synthesis of this compound from maleic hydrazide via a two-stage chlorination-thiolation pathway is a reliable and scalable method for accessing this valuable medicinal chemistry building block. By understanding the underlying reaction mechanisms and carefully controlling critical process parameters such as stoichiometry, temperature, and pH, researchers can achieve high yields of the desired product. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides the foundational expertise for scientists to successfully implement this synthesis in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for Pyridazine-3-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms. This guide establishes that the thione form, Pyridazine-3(2H)-thione, is the predominant tautomer under typical conditions. We will delve into a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is explained, providing field-proven insights for researchers. All protocols are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Structural Duality of this compound

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a scaffold for a wide array of biologically active compounds.[1][2] Substitution at the 3-position with a thiol group introduces significant chemical complexity, primarily through thiol-thione tautomerism. This phenomenon is the equilibrium between this compound and Pyridazine-3(2H)-thione.

Understanding this equilibrium is paramount, as the spectroscopic signature of the molecule is a direct reflection of the dominant tautomeric form. Experimental and theoretical studies on related mercapto-pyridazines and other diazinethiones have demonstrated that the thione form is energetically more favorable and thus predominates.[3][4] Therefore, for the purpose of spectroscopic characterization, we will primarily consider the structure of Pyridazine-3(2H)-thione .

Thiol-Thione Tautomerism: A Spectroscopic Decider

The equilibrium between the aromatic thiol and the non-aromatic thione forms is influenced by factors such as solvent polarity and physical state. However, in most cases, the thione form is the major species observed.[3][4] This preference is crucial because it dictates the presence of specific functional groups that are identifiable by spectroscopic methods: the thione contains an N-H bond and a C=S double bond, whereas the thiol form has an S-H bond and a fully aromatic pyridazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of Pyridazine-3(2H)-thione. The expected chemical shifts are highly informative of the thione structure.

¹H NMR Spectroscopy

The proton NMR spectrum will clearly reflect the non-aromatic nature of the pyridazine ring in the thione form and will feature a broad signal for the N-H proton. The signals for the ring protons will appear as a coupled system.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
N-H~13.0 - 14.0Broad Singlet-Chemical shift is highly dependent on solvent and concentration. Signal may exchange with D₂O.
H-6~7.8 - 8.0Doublet of DoubletsJ ≈ 4-5, 1-2Coupled to H-5 and H-4.
H-4~7.4 - 7.6Doublet of DoubletsJ ≈ 8-9, 1-2Coupled to H-5 and H-6.
H-5~7.0 - 7.2Doublet of DoubletsJ ≈ 8-9, 4-5Coupled to H-4 and H-6.

Note: Data is predicted based on analysis of related pyridazinone and pyridazinethione structures.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides definitive evidence for the thione tautomer through the presence of a C=S signal at a highly deshielded chemical shift.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C-3 (C=S)~175 - 185The thiocarbonyl carbon is significantly downfield. This is a key indicator of the thione form.[6]
C-6~135 - 140Carbon adjacent to the protonated nitrogen.
C-4~130 - 135
C-5~115 - 120

Note: Data is predicted based on analysis of related pyridazinethione structures.[6]

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add internal standard (e.g., TMS) if quantitative analysis is needed. prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the spectrometer for the sample. acq2 Acquire ¹H NMR spectrum (e.g., 16-32 scans). acq1->acq2 acq3 Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans). acq2->acq3 acq4 Perform 2D NMR (COSY, HSQC) if further structural confirmation is required. acq3->acq4 proc1 Apply Fourier Transform, phase correction, and baseline correction. proc2 Calibrate chemical shifts to the residual solvent peak or TMS. proc1->proc2 proc3 Integrate ¹H signals and analyze coupling patterns. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups that differentiate the thiol and thione tautomers. The spectrum of Pyridazine-3(2H)-thione is expected to be dominated by absorptions from the N-H and C=S groups, while the characteristic S-H stretch of the thiol form would be absent.[3]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H stretch3100 - 3200Medium-BroadConfirms the presence of the thione tautomer.
C-H stretch (ring)3000 - 3100MediumAromatic/vinylic C-H stretches.
C=N, C=C stretch1550 - 1650StrongRing stretching vibrations.
C=S stretch1100 - 1250StrongA key diagnostic peak for the thione form.[7]
N-H bend1400 - 1500MediumIn-plane bending.

Note: Data is based on theoretical and experimental IR studies of 3(2H)-pyridazinethione in a matrix isolation study and general spectroscopic principles.[3][7] The characteristic S-H stretch for a thiol, typically found around 2550-2600 cm⁻¹, is expected to be absent or of very low intensity.[8]

Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection: Apply pressure using the anvil to ensure good contact. Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups of the thione tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition and structure.

Expected Data:

  • Molecular Ion (M⁺•): The primary peak in the mass spectrum should correspond to the molecular weight of C₄H₄N₂S.

    • Calculated Monoisotopic Mass: 112.0146 Da.

  • Isotope Pattern: The presence of sulfur will result in a characteristic M+2 peak (from the ³⁴S isotope) with an abundance of approximately 4.5% relative to the M⁺• peak. This is a crucial diagnostic feature.

Fragmentation Pathway

Under electron ionization (EI), pyridazinethione is expected to undergo fragmentation. A plausible pathway involves the loss of small, stable molecules.

fragmentation M [C₄H₄N₂S]⁺• m/z = 112 F1 [C₄H₃NS]⁺• m/z = 97 M->F1 - HCN F2 [C₃H₂N]⁺ m/z = 52 M->F2 - CS, - N₂ F3 [C₂H₂N₂]⁺• m/z = 54 M->F3 - C₂H₂S

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺•) and confirm its mass. Analyze the isotopic pattern for the presence of sulfur. Propose structures for the major fragment ions to corroborate the parent structure.

Integrated Spectroscopic Analysis

For unambiguous structure confirmation and purity assessment of this compound, an integrated approach is essential.

  • Confirm Tautomer: The ¹³C NMR signal at δ > 175 ppm (C=S) and the strong IR absorption around 1100-1250 cm⁻¹ (C=S stretch), coupled with the absence of a significant IR S-H band (~2550 cm⁻¹), provides conclusive evidence for the dominant Pyridazine-3(2H)-thione tautomer. The broad N-H proton signal in the ¹H NMR spectrum further supports this assignment.

  • Verify Molecular Formula: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₄H₄N₂S) by obtaining an accurate mass measurement of the molecular ion.

  • Elucidate Structure: The coupling patterns observed in the ¹H NMR spectrum, along with 2D NMR experiments like COSY and HSQC, can be used to definitively assign all proton and carbon signals, confirming the connectivity of the pyridazine ring.

Conclusion

The spectroscopic characterization of this compound is fundamentally the characterization of its more stable tautomer, Pyridazine-3(2H)-thione. Each analytical technique provides a unique and complementary piece of the structural puzzle. ¹³C NMR and IR spectroscopy are definitive in identifying the thione tautomer, while ¹H NMR elucidates the proton environment of the heterocyclic ring. Mass spectrometry confirms the molecular weight and elemental composition. By employing these techniques in a coordinated manner, researchers can confidently identify and assess the purity of this valuable heterocyclic compound, ensuring the integrity of their subsequent research and development activities.

References

Foreword: The Dynamic Nature of Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of Pyridazine-3-thiol and 1H-pyridazine-6-thione

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents. Their structural complexity and rich electronic properties offer a versatile platform for molecular design. However, this very versatility can introduce a layer of complexity known as tautomerism—a dynamic equilibrium between structural isomers that can be profoundly influenced by their environment. For researchers and drug development professionals, a comprehensive understanding of a molecule's tautomeric behavior is not merely an academic exercise; it is a critical prerequisite for predicting its biological activity, pharmacokinetic profile, and ultimate clinical efficacy. The specific tautomer present in a biological system dictates the hydrogen bonding patterns, shape, and polarity that govern receptor-ligand interactions.

This guide focuses on the thione-thiol tautomerism of the pyridazine scaffold, specifically the equilibrium between 1H-pyridazine-6-thione and This compound . We will dissect the structural and energetic factors governing this equilibrium, provide a robust framework for its experimental investigation, and offer insights into its implications for chemical reactivity and drug design.

The Thione-Thiol Equilibrium: A Structural and Energetic Overview

The tautomerism involves the migration of a proton between a nitrogen atom and a sulfur atom within the pyridazine ring system. This results in two distinct, interconverting forms: the amide-like thione and the aromatic thiol.

  • 1H-Pyridazine-6-thione (Thione Form): Characterized by a carbon-sulfur double bond (C=S) and a proton on one of the ring nitrogen atoms.

  • This compound (Thiol Form): An aromatic system featuring a carbon-sulfur single bond with the proton residing on the exocyclic sulfur atom (S-H).

The position of this equilibrium is not static. It is a finely balanced interplay of intramolecular and intermolecular forces. Theoretical and experimental studies have consistently shown that for many heterocyclic thiones, including pyridazine derivatives, the thione form is the predominant species in polar solvents and in the solid state .[1][2][3] This preference is analogous to the keto-enol tautomerism observed in related pyridazinones and is influenced by the higher thermodynamic stability of the amide-like C=S bond in a polar environment.[2][4]

Factors Influencing Tautomeric Preference:
  • Solvent Polarity: This is arguably the most significant factor. Polar protic solvents can form hydrogen bonds with the N-H and C=S groups of the thione tautomer, stabilizing it more effectively than the less polar S-H group of the thiol form.[3][5][6] Conversely, in non-polar solvents, the equilibrium may shift towards the thiol form.[3]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding between thione molecules can favor this tautomer through self-association.[3]

  • Temperature: Changes in temperature can alter the equilibrium constant (K_T), though the effect is often less pronounced than solvent effects.

  • pH: The acidity or basicity of the medium can lead to the formation of anionic or cationic species, which can shift the equilibrium or lead to different protonation states altogether.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. These methods allow for the calculation of the relative free energies of the tautomers in the gas phase and in various solvent continua, providing invaluable insights into their intrinsic stabilities and the energy barriers for interconversion.[7][8][9]

Caption: The dynamic equilibrium between the thione and thiol tautomers.

A Multi-Pronged Approach to Experimental Characterization

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Prepare solutions in various solvents (polar, non-polar) UVVis UV-Vis Spectroscopy (Identify λ_max, Quantify K_T) Prep->UVVis Analyze sample NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure ID) Prep->NMR Analyze sample IR IR Spectroscopy (Identify C=S vs. S-H) Prep->IR Analyze sample Interpret Correlate data to determine dominant tautomer and environmental effects UVVis->Interpret Synthesize results NMR->Interpret Synthesize results IR->Interpret Synthesize results

Caption: Experimental workflow for investigating tautomeric equilibrium.

UV-Vis Spectroscopy: Probing the Electronic Landscape

Causality: The electronic structures of the thione and thiol forms are distinct. The thione tautomer contains a C=S chromophore conjugated with the pyridazine ring, whereas the thiol form possesses a more traditionally aromatic system. This difference in conjugation leads to different energies for π → π* electronic transitions, which are observed as distinct absorption maxima (λ_max) in the UV-Vis spectrum. Typically, the more conjugated thione form exhibits a bathochromic shift (absorption at a longer wavelength) compared to the thiol form.[3][10]

Self-Validating Protocol:

  • Solution Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in a range of solvents with varying polarities (e.g., hexane, dioxane, ethanol, water). The use of multiple solvents is critical; observing a shift in λ_max and peak ratios with solvent polarity is a hallmark of tautomeric equilibrium.[5][6]

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a range of approximately 200-500 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the λ_max for the bands corresponding to each tautomer.

    • A strong correlation between the observed spectra and solvent H-bond accepting ability provides compelling evidence for the assigned tautomeric forms.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Causality: NMR spectroscopy provides an unambiguous snapshot of the molecular structure in solution. The chemical environments of nuclei (¹H, ¹³C) are exquisitely sensitive to bonding and structure. The presence of an N-H proton (in the thione) versus an S-H proton (in the thiol) will produce signals in vastly different regions of the ¹H NMR spectrum. Similarly, the ¹³C chemical shift of a C=S carbon (typically >160 ppm) is significantly different from that of a C-S carbon.[12]

Self-Validating Protocol:

  • Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to assess solvent effects. DMSO-d₆ is particularly useful as it can often slow proton exchange, allowing for the observation of distinct N-H or S-H protons.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for a broad, exchangeable proton signal. An N-H proton in the thione form is typically found downfield. An S-H proton signal is often sharper and appears at a much more upfield position.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The key diagnostic signal is the carbon attached to the sulfur. A signal in the ~170-200 ppm range is indicative of a thione (C=S), while a signal in the ~130-150 ppm range would suggest a thiol (C-S) in an aromatic ring.[12]

  • 2D NMR Experiments: If assignments are ambiguous, experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the N-H proton to the carbons of the ring, confirming the thione structure.[13][14]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy detects the vibrational frequencies of chemical bonds. The double bond of a thione (C=S) and the single bond of a thiol (S-H) have characteristic stretching frequencies that serve as diagnostic fingerprints.

Self-Validating Protocol:

  • Sample Preparation: Analyze the compound in the solid state (e.g., as a KBr pellet or using an ATR accessory) and, if possible, in solution using a suitable solvent (e.g., CCl₄). Comparing the solid-state and solution spectra can reveal differences in tautomeric preference dictated by crystal packing forces versus solvation.

  • Spectral Acquisition: Record the IR spectrum from approximately 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Thione Evidence: Look for a medium-to-strong absorption band in the 1100-1250 cm⁻¹ region, characteristic of the C=S stretch. The presence of a broad band associated with N-H stretching around 3100-3200 cm⁻¹ is also indicative of the thione form.[15]

    • Thiol Evidence: Search for a weak, sharp absorption band in the 2550-2600 cm⁻¹ region, which is characteristic of the S-H stretch.[16][17] The absence of a strong C=S band would further support the thiol structure.

Summary of Spectroscopic Data

The following table summarizes the expected diagnostic data for differentiating between the two tautomers. Actual values will vary based on substitution, solvent, and other experimental conditions.

Spectroscopic Method1H-Pyridazine-6-thione (Thione Form)This compound (Thiol Form)
UV-Vis Spectroscopy Longer λ_max (e.g., >300 nm), sensitive to polar solventsShorter λ_max, less sensitive to solvent polarity
¹H NMR Spectroscopy Observable N-H proton (often broad, downfield, e.g., >10 ppm in DMSO)Observable S-H proton (sharper, upfield, e.g., 3-5 ppm)
¹³C NMR Spectroscopy C=S signal significantly downfield (e.g., ~175 ppm)C-S signal more upfield, in the aromatic region (e.g., ~145 ppm)
IR Spectroscopy (cm⁻¹) Presence of C=S stretch (~1100-1250) and N-H stretch (~3100-3200)Presence of S-H stretch (~2550-2600), absence of strong C=S stretch

Implications for Synthesis and Reactivity

Understanding the tautomeric equilibrium is crucial for predicting the outcome of chemical reactions. The two tautomers present different nucleophilic sites.

  • Alkylation: Reaction with an alkyl halide could result in S-alkylation (via the thiol tautomer's thiolate anion) or N-alkylation (via the thione tautomer). The choice of base and solvent can often be used to selectively favor one product over the other.

  • Oxidation: The thiol form is susceptible to oxidation, which can lead to the formation of disulfide bridges, a reaction that has potential biological relevance.[3]

The synthesis of pyridazine-3-thiones often proceeds from precursors like 3-chloropyridazines via nucleophilic substitution with a sulfur source, or through the cyclization of appropriate precursors with hydrazine.[18][19]

Conclusion: A Call for Rigorous Characterization

The tautomerism between 1H-pyridazine-6-thione and this compound is a classic example of prototropy in a pharmaceutically relevant heterocyclic system. While the thione form often predominates, this is not an immutable rule. The equilibrium is dynamic and highly sensitive to its environment.

For scientists in drug discovery and development, it is imperative to move beyond a single-structure representation. A thorough investigation using a combination of spectroscopic techniques (UV-Vis, NMR, IR) across various conditions is the only self-validating system for establishing the true nature of the molecule in a given state. This rigorous characterization ensures that structure-activity relationship (SAR) models are built on a correct structural foundation, ultimately leading to more rational and successful drug design.

References

Introduction: The Pyridazine Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyridazine-3-thiol: Properties, Reactivity, and Applications

This compound is a heterocyclic organic compound featuring a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a thiol group. As a member of the diazine family, the pyridazine core imparts unique physicochemical properties that make it a valuable scaffold in medicinal chemistry and materials science.[1][2][3] Its high dipole moment, hydrogen bonding capabilities, and the reactive thiol handle make it an attractive building block for the synthesis of complex molecular architectures.[1][2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity, and its applications, grounded in established scientific literature.

PART 1: Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. This compound's characteristics are largely dictated by the interplay between the electron-deficient pyridazine ring and the versatile thiol functional group.

Core Physical and Chemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₄H₄N₂S[][5]
Molecular Weight 112.15 g/mol [][5]
CAS Number 28544-77-6[][5][6][7]
IUPAC Name 1H-pyridazine-6-thione[]
Boiling Point 191.3°C at 760 mmHg[]
Density 1.3 g/cm³[]
Appearance No data available; likely a liquid or low-melting solid[5]
Solubility Expected to be soluble in polar organic solvents. The parent pyridazine is miscible with water and ethanol.[8]
Thiol-Thione Tautomerism: A Key Equilibrium

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (1H-pyridazine-6-thione).[9][10][11] Spectroscopic and theoretical studies have shown that for many pyridazinethiones, the thione tautomer is the predominant species in various phases.[9][11] This equilibrium is crucial as it dictates the molecule's reactivity, hydrogen bonding patterns, and potential for coordination with metal ions.

The choice of solvent and the electronic nature of other substituents on the pyridazine ring can shift the position of this equilibrium.[10] From a practical standpoint, researchers must consider both tautomers when predicting reaction outcomes or interpreting spectroscopic data. For instance, the thione form presents an N-H bond, which can act as a hydrogen bond donor, a feature absent in the thiol form.

synthesis_workflow Start 3,6-Dichloropyridazine Step1 Selective Reduction/Substitution Start->Step1 Intermediate 3-Chloropyridazine Step1->Intermediate Step2 Nucleophilic Substitution Intermediate->Step2 Product This compound Step2->Product Reagent NaSH or Thiourea Reagent->Step2 drug_design cluster_mods Chemical Modification at Thiol Group Scaffold This compound Scaffold R1 Alkyl Chains (R1) Scaffold->R1 Alkylation R2 Aryl Groups (R2) Scaffold->R2 Arylation R3 Heterocycles (R3) Scaffold->R3 Coupling Library Diverse Chemical Library R1->Library R2->Library R3->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit

References

Novel Synthetic Routes to Pyridazine-3-thiol Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of a thiol group at the 3-position creates the pyridazine-3-thiol (or its tautomeric pyridazine-3-thione) moiety, a versatile pharmacophore and a key synthetic intermediate for further functionalization. This technical guide provides an in-depth analysis of novel and established synthetic routes to this important class of compounds, focusing on the underlying mechanisms, experimental rationale, and practical execution. We will explore two primary strategies: the direct thionation of pyridazin-3(2H)-one precursors and a novel cyclization pathway involving activated thiocyanato-olefins.

Introduction: The Significance of the this compound Scaffold

The unique electronic and structural properties of the pyridazine ring system make it a cornerstone in the design of therapeutic agents.[2] The addition of a 3-thiol group enhances its utility by providing a nucleophilic handle for S-alkylation, a potential metal-binding site, and a hydrogen-bonding motif that can be crucial for target engagement. This guide is designed for medicinal chemists and process scientists seeking to synthesize these derivatives, offering both foundational knowledge and field-proven protocols.

Strategic Overview of Synthetic Pathways

The synthesis of this compound derivatives can be broadly categorized into two strategic approaches. The first involves the post-modification of a pre-formed pyridazinone ring, while the second constructs the heterocyclic core with the sulfur functionality introduced during the key ring-forming step.

G cluster_0 Synthetic Strategies cluster_1 Route 1 Details cluster_2 Route 2 Details Start Starting Materials (e.g., γ-Ketoacids, Dicarbonyls, α-Haloketones) Precursor Pyridazin-3(2H)-one Synthesis Start->Precursor Intermediate Activated Olefin Synthesis (e.g., Thiocyanato derivative) Start->Intermediate Route1 Route 1: Thionation Strategy Product This compound Derivatives Route1->Product Route2 Route 2: Cyclization Strategy Route2->Product Thionation Thionation Reaction (P4S10, Lawesson's Reagent) Precursor->Thionation Key Step Thionation->Route1 Cyclization Azo Coupling & Intramolecular Cyclization Intermediate->Cyclization Key Step Cyclization->Route2

Caption: High-level workflow of the two primary synthetic strategies.

Route 1: Thionation of Pyridazin-3(2H)-one Precursors

The most direct and widely employed method for synthesizing pyridazine-3-thiols is the thionation of the corresponding pyridazin-3(2H)-one. This involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S).

Core Principle & Reagent Selection

This transformation is typically achieved using sulfur-transfer reagents, with Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being the most common choices.[3][4]

  • Phosphorus Pentasulfide (P₄S₁₀): This is a cost-effective but often harsh reagent, requiring high temperatures and sometimes leading to side products.[4] It is less soluble in common organic solvents.

  • Lawesson's Reagent (LR): LR is generally milder, more soluble in organic solvents like toluene and dioxane, and often provides cleaner reactions with higher yields.[5][6] It is the reagent of choice for sensitive substrates.

Causality Behind Choice: The selection between P₄S₁₀ and LR depends on the substrate's stability and the desired reaction scale. For robust, simple pyridazinones on a large scale, the economic advantage of P₄S₁₀ may be decisive. For complex molecules with sensitive functional groups, the milder conditions and higher selectivity afforded by Lawesson's Reagent justify its higher cost.[7]

Mechanistic Insight

The thionation mechanism for both reagents is conceptually similar and proceeds through highly reactive intermediates. Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the carbonyl oxygen of the pyridazinone to form a four-membered oxathiaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, a process analogous to the final step of the Wittig reaction, to yield the desired thiocarbonyl and a stable P=O byproduct, which drives the reaction forward.[5][6][8]

G R1 Pyridazin-3(2H)-one Cyclic Oxathiaphosphetane Intermediate R1->Cyclic + Ylide LR Lawesson's Reagent (or P4S10) Ylide Reactive Dithiophosphine Ylide Intermediate LR->Ylide dissociates Product Pyridazine-3-thione Cyclic->Product Retro-[2+2] Cycloreversion Byproduct P=O Byproduct Cyclic->Byproduct

Caption: Mechanism of pyridazinone thionation with Lawesson's Reagent.

Experimental Protocol: Thionation using P₄S₁₀

The following protocol is adapted from the synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione by Ghorab et al.[9]

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (3.12 g, 0.01 mol).

  • Add dry pyridine (30 mL) to dissolve the starting material.

    • Scientist's Note: Pyridine acts as both a solvent and a base to facilitate the reaction and scavenge any acidic byproducts. Ensure it is anhydrous to prevent quenching of the thionating reagent.

  • Add phosphorus pentasulfide (P₄S₁₀) (2.22 g, 0.005 mol) portion-wise to the stirred solution. An exothermic reaction may be observed.

Step 2: Thermal Conditions

  • Heat the reaction mixture to reflux using an oil bath and maintain reflux for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing crushed ice (100 g) with constant stirring.

  • A solid precipitate will form. Filter the solid using a Büchner funnel and wash thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

Step 4: Purification

  • Recrystallize the crude solid from methanol to afford the pure 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione.

  • Yield: 30%

  • Analytical Data: m.p. 210–212 °C; IR (ν, cm⁻¹): 3190–3140 (3NH), 1228 (C=S); ¹H-NMR (δ ppm): 3.89 (s, 1H, NH), 4.4 (s, 1H, NH), 6.62 (s, 1H, pyridazine-H), 6.7–7.98 (m, 9H, Ar-H), 8.71(s, 1H, NH); MS, m/z (%): 328 (M⁺, 62), 330 (M⁺+2, 20).[9]

Route 2: Novel Synthesis via Cyclization of Activated Thiocyanato-Olefins

A more innovative approach involves building the pyridazine ring from acyclic precursors that already contain the necessary atoms for the final heterocycle. A notable example is the construction from α,β-unsaturated nitriles bearing a thiocyanate group. This method, reported by Al-Adiwish et al., provides access to highly functionalized pyridazine systems. [From initial search]

Core Principle & Rationale

This strategy relies on a Knoevenagel condensation to create a highly electrophilic olefin, which is then subjected to an azo coupling reaction with a diazotized aromatic amine. The resulting arylhydrazone intermediate is poised for intramolecular cyclization to form the pyridazine ring. The thiocyanate group (-SCN) serves as a masked thiol, which can be converted to the desired functionality in subsequent steps if needed.

Mechanistic Insight

The key steps are the formation of the C-N bond via azo coupling and the subsequent intramolecular 6-exo-trig cyclization. The reaction is initiated by the electrophilic attack of the aryldiazonium salt on the electron-rich carbon of the malononitrile-derived olefin. The resulting hydrazone intermediate then undergoes a base-catalyzed cyclization, where the hydrazone NH attacks one of the nitrile groups, leading to the formation of a pyridazinimine ring system.

G A Thiocyanato-Olefin (Knoevenagel Product) C Arylhydrazone Intermediate A->C Azo Coupling B Aryl Diazonium Salt B->C D Intramolecular Cyclization (Base-catalyzed) C->D E Pyridazinimine Derivative D->E

Caption: Key steps in the cyclization route to pyridazine derivatives.

Experimental Protocol: Multi-step Synthesis

The following protocol is adapted from the work of Al-Adiwish et al. [From initial search]

Step 1: Synthesis of 2-(1-(4-Bromophenyl)-2-thiocyanatoethylidene)malononitrile

  • A mixture of 2-(4-bromobenzoyl)acetyl cyanide (10 mmol) and malononitrile (0.66 g, 10 mmol) is refluxed in absolute ethanol (30 mL) in the presence of piperidine (2 mL) for 3 hours.

    • Scientist's Note: This is a classic Knoevenagel condensation. Piperidine acts as a basic catalyst to deprotonate the active methylene compound (malononitrile), which then attacks the carbonyl group, followed by dehydration.

  • The reaction is cooled to room temperature, and the resulting solid product is collected by filtration, washed with ethanol, and recrystallized from ethanol.

  • Yield: 74%; Product: Green crystals.

Step 2: Azo Coupling and Cyclization

  • A cold solution of the appropriate aryldiazonium salt (10 mmol) is prepared by standard methods (e.g., from the corresponding aniline, NaNO₂, and HCl at 0-5 °C).

  • This cold diazonium solution is added portion-wise to a cold, stirred solution of the thiocyanato-olefin from Step 1 (3.04 g, 10 mmol) in ethanol (50 mL) containing sodium acetate (5 g).

  • The mixture is stirred at 0-5 °C for 2 hours. The resulting solid (the arylhydrazone intermediate) is collected by filtration.

  • The isolated arylhydrazone is then refluxed in aqueous sodium hydroxide solution for 1 hour.

    • Scientist's Note: The reflux in aqueous base promotes the intramolecular cyclization to form the final pyridazinimine product.

  • After cooling, the solution is neutralized with dilute HCl. The precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/DMF).

Comparative Overview of Synthetic Routes

FeatureRoute 1: ThionationRoute 2: Cyclization
Starting Materials Pyridazin-3(2H)-ones (often from γ-ketoacids)α-Haloketones, Malononitrile, Aryl Amines
Key Reagents Lawesson's Reagent or P₄S₁₀Piperidine, NaNO₂/HCl, NaOH
Key Transformations C=O to C=S conversionKnoevenagel, Azo Coupling, Cyclization
Typical Yields 30-90% (highly variable)Moderate to Good over multiple steps
Advantages Direct, conceptually simple, widely applicable.Builds complexity early, novel substitution patterns.
Disadvantages Can require harsh conditions, odorous reagents.Multi-step, requires sensitive diazonium intermediate.

Conclusion and Future Perspectives

The synthesis of this compound derivatives is achievable through several robust and innovative strategies. The classical thionation of pyridazinones remains a workhorse in the field, offering a direct, albeit sometimes harsh, route to the target compounds. The choice between P₄S₁₀ and Lawesson's reagent allows chemists to tailor the reaction conditions to the substrate's sensitivity.

Concurrently, novel cyclization strategies, such as the one proceeding through thiocyanato-olefins, provide powerful alternatives for building highly functionalized pyridazine cores from the ground up. These methods offer opportunities to install diverse substituents and explore new chemical space, which is critical for modern drug discovery programs.

Future research will likely focus on developing milder and more atom-economical thionation procedures and expanding the scope of cyclization reactions through the use of transition-metal catalysis or photoredox chemistry. The continued development of efficient synthetic routes will undoubtedly accelerate the discovery of new pyridazine-based therapeutics.

References

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of the Pyridazine-3-thiol Ring

Introduction: The this compound Scaffold - A Privileged Structure in Modern Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capabilities, and a π-electron deficient nature, make it an attractive scaffold for the design of novel bioactive compounds.[1][3] When functionalized with a thiol group at the 3-position, the resulting This compound (also known as pyridazine-3(2H)-thione) becomes a versatile building block, offering multiple reaction sites for further molecular elaboration.

This guide provides an in-depth exploration of the reactivity and stability of the this compound ring system. We will move beyond a simple recitation of facts to delve into the causality behind its chemical behavior, offering field-proven insights and self-validating experimental protocols. This document is designed to empower researchers and drug development professionals to effectively harness the synthetic potential of this important heterocyclic motif.

Core Physicochemical Properties and Stability

A thorough understanding of the fundamental properties of this compound is paramount to predicting its behavior in a reaction environment. The interplay between its tautomeric forms and the electronic nature of the pyridazine ring governs its stability and reactivity.

The Thione-Thiol Tautomerism: A Dominant Paradigm

This compound exists in a tautomeric equilibrium between the aromatic thiol form and the non-aromatic but conjugated thione form. Experimental and theoretical studies have consistently shown that the thione form (pyridazine-3(2H)-thione) is the predominant tautomer in most conditions.[4][5] This preference is a crucial determinant of the ring's reactivity.

The pyrrolyl substituent on the pyridazine ring can shift the tautomeric equilibrium towards the thiol structure, as it enhances the electron densities on the ring.[5] Computational studies on the analogous pyridazin-3(2H)-one system have shown a high activation energy for direct proton transfer, suggesting that tautomerization is often facilitated by solvent molecules or occurs via a dimeric transition state.[6][7]

Caption: Tautomeric equilibrium of this compound.

Electronic Nature and General Stability

The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect, rendering the ring π-electron deficient .[3] This electronic characteristic influences its susceptibility to nucleophilic attack and its behavior in cycloaddition reactions.

The stability of the this compound ring is generally robust. However, its stability can be compromised under harsh conditions:

  • Strongly Acidic Conditions: Protonation of the ring nitrogens can increase its susceptibility to nucleophilic attack or ring-opening reactions, although the pyridazine core is generally stable to acid.

  • Strongly Basic Conditions: In the presence of strong bases, the N-H proton of the predominant thione tautomer can be abstracted, forming an ambident nucleophile with reactivity at both the nitrogen and sulfur atoms.

  • Oxidative Conditions: The thiol/thione group is susceptible to oxidation, which can be a synthetically useful transformation but also a pathway for degradation if not controlled. This is discussed in detail in the reactivity section.

PropertyValue/DescriptionReference
Molecular FormulaC₄H₄N₂S[BOC Sciences]
Molecular Weight112.15 g/mol [BOC Sciences]
TautomerismExists primarily as the thione tautomer[4][5]
Electronic Natureπ-electron deficient aromatic ring[3]
H-BondingN-H group is a hydrogen bond donor; ring nitrogens are acceptors[1]

Table 1: Key Physicochemical Properties of this compound.

Synthesis of the this compound Core

The construction of the pyridazine ring is a well-established field of heterocyclic chemistry, with numerous strategies available.[8][9][10] A common and effective approach involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine or a hydrazine derivative.[5]

General Synthetic Strategy: Cyclocondensation

A versatile method for synthesizing pyridazin-3(2H)-ones, which can be subsequently converted to the corresponding thiones, involves the cyclocondensation of γ-keto acids with hydrazine hydrate. The resulting pyridazinone can then be thionated using a reagent like Lawesson's reagent or phosphorus pentasulfide.

synthesis_workflow Start γ-Keto Acid Reagent1 + Hydrazine Hydrate Step1 Cyclocondensation Reagent1->Step1 Intermediate Pyridazin-3(2H)-one Step1->Intermediate Reagent2 + Lawesson's Reagent / P₄S₁₀ Step2 Thionation Reagent2->Step2 Product Pyridazine-3(2H)-thione Step2->Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-phenylpyridazin-3(2H)-thione

This protocol describes the synthesis of a representative this compound derivative starting from 4-oxo-4-phenylbutanoic acid.

Step 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • To a solution of 4-oxo-4-phenylbutanoic acid (10.0 g, 56.1 mmol) in ethanol (100 mL), add hydrazine hydrate (3.0 mL, 61.7 mmol) dropwise with stirring.

  • Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water (200 mL) and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry to afford 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Step 2: Aromatization to 6-phenylpyridazin-3(2H)-one

  • Suspend the 6-phenyl-4,5-dihydropyridazin-3(2H)-one (from the previous step) in glacial acetic acid (50 mL).

  • Add bromine (3.0 mL, 58.9 mmol) dropwise at room temperature with vigorous stirring.

  • Heat the mixture at 100°C for 2 hours.

  • Cool the reaction mixture and pour it into a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield 6-phenylpyridazin-3(2H)-one.

Step 3: Thionation to 6-phenylpyridazin-3(2H)-thione

  • To a solution of 6-phenylpyridazin-3(2H)-one (5.0 g, 29.0 mmol) in anhydrous toluene (100 mL), add Lawesson's reagent (7.0 g, 17.4 mmol).

  • Reflux the mixture for 6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 6-phenylpyridazin-3(2H)-thione.

Self-Validation:

  • ¹H NMR: Expect characteristic signals for the aromatic protons and the pyridazine ring protons. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The thione carbon (C=S) will have a characteristic downfield shift.

  • IR Spectroscopy: Look for the disappearance of the C=O stretch from the pyridazinone starting material and the appearance of a C=S stretching vibration.

  • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product.

Key Reactions and Reactivity of the this compound Ring

The reactivity of this compound is dictated by the thione-thiol tautomerism and the electron-deficient nature of the pyridazine ring. The presence of multiple nucleophilic and electrophilic sites allows for a rich and diverse chemistry.

S-Alkylation: A Facile Pathway to Functionalization

Due to the "soft" nature of the sulfur atom in the thiol/thione tautomer, it is a potent nucleophile that readily reacts with "soft" electrophiles like alkyl halides.[11][12][13] This reaction typically proceeds with high regioselectivity at the sulfur atom.

Causality: The high polarizability of the sulfur atom makes it a soft nucleophile, which, according to Hard and Soft Acid-Base (HSAB) theory, preferentially reacts with soft electrophiles such as primary and secondary alkyl halides.

S_Alkylation Reactants Pyridazine-3(2H)-thione + R-X Transition [SN2 Transition State] Reactants->Transition Base (e.g., K₂CO₃) Product 3-(Alkylthio)pyridazine Transition->Product

Caption: Mechanism of S-Alkylation.

Experimental Protocol: Synthesis of 3-(methylthio)pyridazine

  • To a stirred suspension of this compound (1.0 g, 8.9 mmol) and potassium carbonate (1.5 g, 10.8 mmol) in acetone (30 mL), add methyl iodide (0.67 mL, 10.7 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC.

  • Filter off the inorganic salts and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluent: ethyl acetate/hexane) to yield 3-(methylthio)pyridazine.

Self-Validation:

  • ¹H NMR: Disappearance of the broad N-H signal and appearance of a new singlet corresponding to the S-CH₃ protons.

  • Mass Spectrometry: The molecular ion peak will increase by 14 mass units (CH₂) compared to the starting material.

Oxidation: Tuning the Electronic Properties

The thiol group is readily oxidized to various higher oxidation states, including sulfenic, sulfinic, and sulfonic acids.[14] This transformation is synthetically valuable as it dramatically alters the electronic and steric properties of the substituent, which can be useful in modulating biological activity or directing further reactions. Common oxidizing agents include hydrogen peroxide, m-CPBA, or systems like DMSO/HBr.[15][16]

Causality: The sulfur atom in the thiol group has lone pairs of electrons that are susceptible to attack by electrophilic oxygen sources. The stepwise oxidation leads to increasingly electron-withdrawing and acidic functional groups.

Oxidation Thiol This compound Sulfenic Pyridazine-3-sulfenic acid Thiol->Sulfenic [O] Sulfinic Pyridazine-3-sulfinic acid Sulfenic->Sulfinic [O] Sulfonic Pyridazine-3-sulfonic acid Sulfinic->Sulfonic [O]

Caption: Stepwise oxidation of the thiol group.

Experimental Protocol: Oxidation to Pyridazine-3-sulfonic acid

  • Suspend this compound (1.0 g, 8.9 mmol) in a mixture of acetic acid (20 mL) and 30% hydrogen peroxide (5 mL).

  • Heat the mixture at 60-70°C for 3 hours with stirring.

  • Cool the reaction mixture in an ice bath. The product, pyridazine-3-sulfonic acid, will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Self-Validation:

  • IR Spectroscopy: Appearance of strong, characteristic S=O stretching bands.

  • ¹H NMR: The protons on the pyridazine ring will experience a downfield shift due to the strong electron-withdrawing effect of the sulfonic acid group.

  • Elemental Analysis: To confirm the incorporation of three oxygen atoms.

Cycloaddition Reactions: Building Fused Heterocyclic Systems

The electron-deficient pyridazine ring can participate as a diene in inverse-electron-demand Diels-Alder reactions, or as a component in [3+n] cycloaddition reactions.[17][18][19] These reactions are powerful tools for the construction of complex, fused heterocyclic systems, which are of significant interest in drug discovery.[20][21][22]

Causality: The low-lying LUMO of the electron-deficient pyridazine ring allows for favorable orbital overlap with the HOMO of electron-rich dienophiles or dipoles, facilitating the cycloaddition reaction.[23]

Example: [4+2] Cycloaddition

Pyridazinecarbonitriles with alkyne side chains have been shown to undergo intramolecular Diels-Alder reactions with inverse electron demand, leading to the formation of fused benzonitriles.[20] This highlights the ability of the pyridazine ring to act as a diene, especially when activated with an electron-withdrawing group.

Spectroscopic Characterization: A Guide to Validation

Accurate characterization is essential for confirming the structure and purity of synthesized this compound derivatives. The following table summarizes typical spectroscopic data.

TechniqueFeatureTypical Chemical Shift / Wavenumber
¹H NMR Pyridazine ring protonsδ 7.0 - 9.0 ppm
N-H (thione form)δ 12.0 - 14.0 ppm (broad)
S-H (thiol form, minor)δ 3.0 - 5.0 ppm
S-CH - (alkylated)δ 2.5 - 4.0 ppm
¹³C NMR Pyridazine ring carbonsδ 120 - 160 ppm
C=S (thione form)δ 170 - 190 ppm
IR N-H stretch (thione)3100 - 3300 cm⁻¹
C=S stretch1100 - 1250 cm⁻¹
S-O stretch (sulfonic acid)1340-1350 cm⁻¹ and 1150-1165 cm⁻¹

Table 2: Typical Spectroscopic Data for this compound Derivatives.[24][25]

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide array of biologically active molecules. The thiol group serves as a convenient handle for introducing diverse functionalities through reactions like S-alkylation, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of pyridazine have shown a broad spectrum of pharmacological activities, including antihypertensive, anticancer, antimicrobial, and anti-inflammatory properties.[2][26][27][28] The ability to easily modify the this compound core at the sulfur, nitrogen, and other ring positions makes it an attractive platform for generating compound libraries for high-throughput screening.

Conclusion

The this compound ring is a chemically rich and versatile scaffold with a well-defined reactivity profile. Its stability, coupled with the predictable reactivity of the thione/thiol group and the electron-deficient pyridazine core, makes it an invaluable tool for synthetic and medicinal chemists. The predominance of the thione tautomer governs much of its chemistry, particularly its propensity for S-alkylation and oxidation. Furthermore, its participation in cycloaddition reactions opens avenues for the rapid construction of complex molecular architectures. By understanding the fundamental principles outlined in this guide, researchers can confidently and effectively utilize this compound and its derivatives in their pursuit of novel therapeutics and functional materials.

References

Pyridazine-3-thiol: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Pyridazine-3-thiol (CAS No: 28544-77-6), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its significant role as a pharmacophore in modern therapeutic design.

Core Molecular Profile of this compound

This compound is a sulfur-containing derivative of pyridazine, an aromatic six-membered heterocycle with two adjacent nitrogen atoms. This unique arrangement of heteroatoms imparts distinct physicochemical properties that are highly valuable in medicinal chemistry.

PropertyValueSource(s)
CAS Number 28544-77-6[]
Molecular Formula C₄H₄N₂S[]
Molecular Weight 112.15 g/mol []
IUPAC Name This compoundN/A
Synonyms 3-Mercaptopyridazine, 3(2H)-PyridazinethioneN/A
Appearance Typically a solidN/A
Thiol-Thione Tautomerism: A Key Structural Feature

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms. The equilibrium is influenced by the solvent and physical state, with the thione form, 3(2H)-pyridazinethione , generally being the predominant and more stable tautomer. This tautomerism is fundamental to its reactivity and interactions with biological targets.

tautomerism cluster_thiol cluster_thione Thiol This compound (Thiol Form) Thione 3(2H)-Pyridazinethione (Thione Form) Thiol->Thione Equilibrium Thiol_structure Thione_structure

Caption: Thiol-Thione Tautomerism of this compound.

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound involves the nucleophilic substitution of a suitable leaving group, typically a halide, at the 3-position of the pyridazine ring with a sulfur nucleophile. The precursor of choice is often 3-chloropyridazine.

Synthesis of the Precursor: 3-Chloropyridazine

3-Chloropyridazine can be efficiently prepared from the commercially available 3(2H)-pyridazinone by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃)[2].

synthesis_precursor start 3(2H)-Pyridazinone reagent POCl₃ start->reagent product 3-Chloropyridazine reagent->product

Caption: Synthesis of 3-Chloropyridazine.

Experimental Protocol: Synthesis of 3-Chloropyridazine [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3(2H)-pyridazinone (1.0 eq) with phosphorus oxychloride (3.0-5.0 eq).

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-chloropyridazine.

Conversion to this compound

The final step involves the reaction of 3-chloropyridazine with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

synthesis_final start 3-Chloropyridazine reagent 1. Thiourea 2. NaOH(aq), Δ start->reagent product This compound reagent->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Thiouronium Salt Formation: Dissolve 3-chloropyridazine (1.0 eq) and thiourea (1.1 eq) in a suitable solvent like ethanol. Reflux the mixture for 4-6 hours to form the isothiouronium salt intermediate.

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (2.0-3.0 eq). Heat the mixture to reflux for an additional 1-2 hours to hydrolyze the intermediate.

  • Acidification: After cooling, carefully acidify the reaction mixture with an acid such as acetic acid or dilute HCl to a pH of approximately 5-6. This will precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Chemical Reactivity and Derivatization

The dual functionality of the pyridazine ring and the thiol group makes this compound a versatile building block.

S-Alkylation

The thiol group is readily alkylated by various electrophiles, such as alkyl halides, in the presence of a base to form thioethers. This is a common strategy to introduce diverse side chains and modulate the compound's properties[3].

s_alkylation start This compound reagents R-X Base (e.g., K₂CO₃) start->reagents product 3-(Alkylthio)pyridazine reagents->product

Caption: S-Alkylation of this compound.

Oxidation to Disulfides

Under mild oxidizing conditions, this compound can undergo oxidative coupling to form the corresponding disulfide. This reaction is often reversible, a property that can be exploited in certain biological contexts[4][5].

oxidation start This compound (2 eq.) reagent [O] (e.g., I₂, air, H₂O₂) start->reagent product Bis(pyridazin-3-yl) disulfide reagent->product

Caption: Oxidation of this compound to Disulfide.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound and its derivatives.

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridazine ring, typically in the range of δ 7.0-9.0 ppm. A broad singlet for the N-H proton of the thione tautomer, which is exchangeable with D₂O.
¹³C NMR Carbon signals for the pyridazine ring, with the carbon attached to the sulfur (C=S in the thione form) appearing at a characteristic downfield shift.
Infrared (IR) Spectroscopy N-H stretching vibrations for the thione form (around 3100-3400 cm⁻¹). A strong C=S stretching band (around 1100-1250 cm⁻¹). C=N and C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (112.15 m/z). Characteristic fragmentation patterns of the pyridazine ring.

Applications in Drug Discovery and Development

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and several FDA-approved drugs[6]. The unique electronic properties of the pyridazine ring, including its high dipole moment and hydrogen bonding capacity, contribute to its favorable interactions with biological targets[6].

Role as a Pharmacophore

This compound serves as a key starting material for the synthesis of a wide array of derivatives with diverse pharmacological activities, including:

  • Anticancer Agents: Many pyridazine derivatives have been investigated as inhibitors of various kinases, such as Mps1 and PIM kinases, which are crucial in cancer cell proliferation[7][8].

  • Anti-inflammatory Agents: The pyridazine core is present in compounds that target inflammatory pathways[9].

  • Cardiovascular Drugs: Pyridazinone derivatives, structurally related to the thione form of this compound, have been developed as vasodilators and antihypertensive agents[10].

  • Agrochemicals: The pyridazine moiety is also found in a number of herbicides and fungicides, highlighting its broad biological relevance[11].

A Conceptual Workflow for Drug Discovery

drug_discovery cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development start This compound derivatization S-Alkylation & Other Reactions start->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies (In Vitro & In Vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug New Drug Candidate clinical->drug

Caption: Conceptual workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a molecule of significant interest due to its versatile chemistry and its role as a precursor to a multitude of biologically active compounds. Its thiol-thione tautomerism and the reactivity of both the thiol group and the pyridazine ring provide a rich platform for chemical modification. For researchers in drug discovery and medicinal chemistry, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for the rational design of novel therapeutics.

References

Basic characteristics of pyridazine aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Characteristics of Pyridazine Aromatic Compounds

Executive Summary

Pyridazine, a 1,2-diazine, represents a cornerstone heterocyclic scaffold in modern chemistry. Characterized by an electron-deficient aromatic ring containing two adjacent nitrogen atoms, it possesses a unique combination of physicochemical properties that render it invaluable in medicinal chemistry, agrochemicals, and materials science.[1][2] Its pronounced polarity, robust hydrogen-bonding capability, and distinct reactivity profile differentiate it from its isomers, pyrimidine and pyrazine, as well as from the ubiquitous phenyl ring.[1] This guide provides a detailed exploration of the fundamental structural, electronic, and chemical characteristics of the pyridazine core, offering field-proven insights into its behavior and strategic application in the development of complex functional molecules.

I. Molecular Structure and Aromaticity

The foundational characteristics of pyridazine stem directly from its unique molecular architecture. It is a six-membered aromatic heterocycle with the molecular formula C₄H₄N₂.[2] The defining feature is the presence of two nitrogen atoms in adjacent positions (1 and 2) within the ring.[2][3]

Aromaticity and Electronic Structure The pyridazine ring is unequivocally aromatic, satisfying Hückel's rule with a planar cyclic structure and a delocalized system of 6 π-electrons.[3] This aromaticity is the primary contributor to its stability. However, the introduction of two highly electronegative nitrogen atoms significantly perturbs the electronic landscape compared to benzene.

Quantum chemical calculations and spectroscopic data reveal key structural details:

  • The N-N bond length is approximately 1.333 Å, which is considerably shorter than a typical N-N single bond (1.45 Å), indicating significant double-bond character due to resonance.[3]

  • The C-N bonds are about 1.331 Å.[3]

  • The C-C bonds exhibit some degree of alternation, with lengths of approximately 1.393 Å and 1.377 Å, a deviation from the uniform 1.39 Å bonds in benzene.[3]

This structural evidence points to an aromatic system, but one with a lower degree of aromaticity than benzene. The aromaticity index (IA) for pyridazine is calculated to be 79, which is lower than that of pyridine (86) and benzene (100), reflecting the electronic influence of the additional nitrogen atom.[1]

Caption: Structure and IUPAC numbering of the pyridazine ring.

II. Physicochemical Properties: A Drug Hunter's Perspective

The utility of the pyridazine scaffold in drug design is directly linked to its distinct physicochemical properties, which modulate everything from target binding to pharmacokinetics.[1]

Data Presentation: Core Physicochemical Data of Pyridazine

PropertyValueSource(s)
Molecular FormulaC₄H₄N₂[2][4]
Molar Mass80.09 g/mol [3][5]
AppearanceColorless to yellow-brown liquid[2][3][6]
Melting Point-8 °C[2][3]
Boiling Point208 °C[2][3]
Density~1.10 g/mL at 25 °C[3]
Water SolubilityMiscible[2][3]
Dipole Moment~4.2 D[3]
pKₐ (conjugate acid)~2.1[3]

Key Insights into Properties:

  • High Dipole Moment: Pyridazine's most defining feature is its exceptionally high dipole moment (~4.2 D).[3] This arises from the vector sum of bond dipoles from the two adjacent, highly electronegative nitrogen atoms. This value is significantly larger than that of pyrimidine (~2.3 D) and pyrazine (0 D), making the pyridazine core highly polar.[3] This polarity is instrumental in forming strong dipole-dipole and π-stacking interactions with biological targets and enhances aqueous solubility.[1][3]

  • Weak Basicity: Despite possessing two nitrogen atoms with lone pairs, pyridazine is a weak base, with the pKₐ of its conjugate acid being approximately 2.1.[3] This is substantially lower than pyridine's (pKₐ ≈ 5.2). The causality is twofold: 1) the powerful inductive electron-withdrawing effect of the adjacent nitrogen atom reduces the electron density on the other, making the lone pair less available for protonation, and 2) upon protonation, electrostatic repulsion between the adjacent positively charged nitrogen and the remaining lone pair destabilizes the conjugate acid.[3] This low basicity is advantageous in drug design, as it reduces the likelihood of undesired protonation at physiological pH.[7]

  • Hydrogen Bonding Capacity: The two nitrogen lone pairs act as robust hydrogen bond acceptors.[1] This allows pyridazine-containing molecules to form strong, and sometimes dual, hydrogen bonds with protein residues, a critical factor in molecular recognition and high-affinity binding.[1]

  • C-H Bond Acidity: The electron-deficient nature of the ring increases the acidity of the ring C-H bonds. The C-3 hydrogen is calculated to be a better C-H bond donor than the C-2 hydrogen of pyridine, a property that can be exploited in specific intermolecular interactions.[1]

III. Chemical Reactivity: A Tale of Two Pathways

The electron-deficient nature of the pyridazine ring dictates its chemical reactivity, rendering it highly resistant to electrophilic attack while being predisposed to nucleophilic substitution.[8][9]

A. Reactions at Ring Nitrogen Atoms

The lone pairs on the nitrogen atoms are the most nucleophilic sites in the molecule and are the primary points of reaction with electrophiles.

  • N-Alkylation and N-Acylation: Pyridazines readily react with alkylating agents to form pyridazinium quaternary salts.[8][10]

  • N-Oxidation: Reaction with peracids (e.g., m-CPBA) yields pyridazine N-oxides.[8] This functionalization is a key synthetic strategy, as the N-oxide group activates the ring for both electrophilic and nucleophilic substitution reactions.[8][11]

B. Reactions at Ring Carbon Atoms

  • Electrophilic Aromatic Substitution (EAS): Direct electrophilic substitution on the pyridazine ring is exceptionally difficult.[9] The two electronegative nitrogen atoms severely deactivate the ring towards attack by electrophiles. Furthermore, electrophilic reagents tend to coordinate with the basic nitrogen lone pairs, adding a positive charge to the ring and deactivating it further.[12][13][14]

    • Causality: The reaction intermediate formed during electrophilic attack is highly destabilized. The Highest Occupied Molecular Orbital (HOMO) of pyridazine is not a π orbital, making the frontier orbital overlap required for EAS unfavorable.[9]

    • Enabling EAS: Substitution is only feasible if the ring is pre-activated with potent electron-donating groups (e.g., amino, hydroxyl) or through the formation of an N-oxide, which can donate electron density back into the ring system.[11]

  • Nucleophilic Aromatic Substitution (NAS): This is the most important reaction pathway for modifying the pyridazine carbon skeleton.[8] The ring's electron-poor character makes it highly susceptible to attack by nucleophiles, particularly when a suitable leaving group (such as a halogen) is present at an activated position.[15][16][17]

    • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate (Meisenheimer complex). The negative charge in this intermediate is effectively delocalized by the ring nitrogen atoms.[8]

    • Regioselectivity: Nucleophilic attack preferentially occurs at positions C-3, C-4, C-5, and C-6, which are ortho or para to the ring nitrogens, as these positions provide the best stabilization for the negative charge in the intermediate.

Nucleophilic_Aromatic_Substitution General Mechanism for NAS on a Halopyridazine Reactant N N C-X C-H C-H C-H Halopyridazine Intermediate N N⁻ C(X)(Nu) C-H C-H C-H Meisenheimer Complex Reactant->Intermediate Nu Nu⁻ Nu->Intermediate + Nu⁻ Product N N C-Nu C-H C-H C-H Substituted Pyridazine Intermediate->Product - X⁻ X_minus X⁻ Product->X_minus

Caption: Mechanism of Nucleophilic Aromatic Substitution (NAS).

IV. Core Synthesis Strategies

The construction of the pyridazine ring is a well-established field, with several reliable methodologies available to researchers.

Experimental Workflow: Classical Pyridazine Synthesis

The most fundamental and widely used approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2][18] This provides a direct and versatile route to a wide array of substituted pyridazines.

  • Step 1: Precursor Selection: A suitable 1,4-dicarbonyl precursor, such as maleic anhydride, a 1,4-diketone, or a γ-ketoacid, is selected based on the desired final substitution pattern.

  • Step 2: Condensation Reaction: The dicarbonyl precursor is reacted with hydrazine hydrate (H₂N-NH₂) or a substituted hydrazine in a suitable solvent, often an alcohol like ethanol.

  • Step 3: Cyclization/Dehydration: The initial condensation forms a dihydropyridazine intermediate, which typically undergoes spontaneous or acid/base-catalyzed dehydration (loss of water) to form the stable aromatic pyridazine ring.

  • Step 4: Isolation and Purification: The product is isolated from the reaction mixture by precipitation or extraction, followed by purification using standard techniques such as recrystallization or column chromatography.

Synthesis_Workflow cluster_workflow 1,4-Dicarbonyl Condensation Pathway start Select 1,4-Dicarbonyl (e.g., γ-ketoacid) reaction Condensation Reaction (Solvent: Ethanol, Reflux) start->reaction hydrazine Select Hydrazine (H₂N-NH₂·H₂O) hydrazine->reaction cyclization Dehydration & Aromatization reaction->cyclization workup Isolation & Purification (Recrystallization) cyclization->workup product Final Pyridazine Product workup->product

Caption: Workflow for pyridazine synthesis via condensation.

More contemporary methods, such as inverse electron-demand aza-Diels-Alder reactions, offer alternative pathways with high regioselectivity under metal-free conditions.

V. The Pyridazine Scaffold in Medicinal Chemistry

The unique physicochemical profile of pyridazine has cemented its status as a "privileged scaffold" in drug discovery. It is often employed as a bioisosteric replacement for a phenyl ring to improve properties like solubility and metabolic stability while reducing lipophilicity.[1]

Strategic Advantages in Drug Design:

  • Enhanced Solubility & Polarity: The high dipole moment improves aqueous solubility, a common challenge in drug development.[3]

  • Target Engagement: The dual hydrogen bond acceptor capability allows for potent and specific interactions within protein binding sites.[1]

  • Improved Safety Profile: In some contexts, the pyridazine core has been associated with reduced inhibition of cytochrome P450 enzymes and lower affinity for the hERG potassium channel, which can mitigate risks of drug-drug interactions and cardiotoxicity, respectively.[1]

  • Modulation of Conformation: The inherent polarity can influence the preferred conformation of a molecule, pre-organizing it for optimal binding with its target.[1]

Clinical Success Stories: The value of this scaffold is validated by its presence in several approved pharmaceuticals. Notable examples include:

  • Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][19]

  • Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][19]

  • Minaprine: An early antidepressant monoamine oxidase (MAO) inhibitor.[1]

These drugs underscore the versatility of the pyridazine ring in creating effective therapeutics across diverse disease areas.

Conclusion

The pyridazine ring is far more than a simple isostere of benzene. Its fundamental characteristics—a highly polarized, electron-deficient aromatic system with dual hydrogen bond accepting capacity and a predisposition for nucleophilic substitution—provide a powerful and versatile toolkit for the modern chemist. For researchers in drug development, a thorough understanding of these core principles is essential for rationally designing next-generation therapeutics with optimized efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of this remarkable scaffold promises to unlock new solutions to complex chemical and biological challenges.

References

Methodological & Application

Pyridazine-3-thiol: A Versatile Heterocyclic Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Abstract: This document provides an in-depth guide to the synthetic utility of pyridazine-3-thiol, a pivotal building block in medicinal chemistry and materials science. We move beyond simple procedural outlines to offer a detailed exploration of the compound's reactivity, focusing on the causality behind experimental choices. This guide furnishes researchers, scientists, and drug development professionals with robust protocols, mechanistic insights, and a clear understanding of how to leverage the unique properties of the this compound scaffold in complex molecular design.

Introduction: The Strategic Value of this compound

The pyridazine ring is a privileged scaffold in drug discovery, prized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are critical for molecular recognition and target engagement.[1][2][3] The incorporation of a thiol group at the 3-position introduces a highly versatile and reactive handle, making this compound an invaluable precursor for a diverse array of chemical transformations.[1][4] Its utility spans the synthesis of novel therapeutic agents, including antimicrobial, anticancer, and antihypertensive compounds, as well as functionalized materials.[1][5]

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its thione form, 2H-pyridazine-3-thione. Spectroscopic and computational studies indicate that the thione tautomer is generally the predominant species in various conditions.[6][7] This equilibrium is fundamental to its reactivity, influencing its nucleophilic and electrophilic character.

Diagram 1: Tautomeric Equilibrium

Caption: Thiol-thione tautomerism of this compound.

This guide will detail the primary synthetic transformations involving this building block, providing both the conceptual framework and practical, step-by-step protocols.

Core Reactivity: S-Alkylation and S-Acylation

The sulfur atom in this compound, particularly after deprotonation, is a soft and potent nucleophile, readily participating in S-alkylation and S-acylation reactions. This is one of the most fundamental and widely used transformations for this scaffold, allowing for the introduction of a vast range of functional groups.

Mechanistic Insight: The reaction proceeds via a classical SN2 mechanism. The choice of base is critical and depends on the acidity of the N-H proton in the thione tautomer and the reactivity of the alkylating agent. For highly reactive electrophiles like methyl iodide or benzyl bromide, a mild base such as potassium carbonate is often sufficient. For less reactive electrophiles, a stronger base like sodium hydride is required to ensure complete deprotonation and drive the reaction to completion.

Protocol 2.1: General Procedure for S-Alkylation of this compound

This protocol details a general method for the S-alkylation of a this compound derivative using an alkyl halide.

Materials:

  • This compound derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 - 1.2 eq)

  • Base (e.g., K₂CO₃, NaH) (1.5 - 2.0 eq for K₂CO₃; 1.1 eq for NaH)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound derivative and the anhydrous solvent.

  • If using a solid base like K₂CO₃, add it to the mixture. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 20-30 minutes until hydrogen evolution ceases.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C or room temperature.

  • Allow the reaction to stir at room temperature (or heat if necessary) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure S-alkylated pyridazine.

Self-Validation: The success of the reaction is confirmed by standard characterization techniques. ¹H NMR spectroscopy should show the disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced alkyl group. High-resolution mass spectrometry (HRMS) will confirm the expected molecular weight of the product.

Diagram 2: S-Alkylation Workflow

S_Alkylation_Workflow start Start: this compound Derivative deprotonation Deprotonation (Base: NaH or K2CO3) Solvent: DMF/THF start->deprotonation nucleophilic_attack Nucleophilic Attack (Alkyl Halide, R-X) deprotonation->nucleophilic_attack workup Aqueous Workup & Extraction nucleophilic_attack->workup purification Purification (Chromatography) workup->purification product Product: S-Alkylated Pyridazine purification->product

Caption: Step-by-step workflow for the S-alkylation of this compound.

Synthesis of Fused Heterocyclic Systems

The thiol group is an excellent nucleophile for intramolecular or intermolecular cyclization reactions, enabling the construction of fused ring systems. A common strategy involves reacting the pyridazinethione with a bifunctional electrophile, such as α-halo ketones or chloroacetic acid, to build novel heterocyclic scaffolds like thiazolopyridazines or pyridazino[3,4-b][6][8]thiazines.[8][9] These fused systems are of significant interest in medicinal chemistry due to their rigid structures, which can enhance binding affinity to biological targets.

Protocol 3.1: Synthesis of a Pyridazino[3,4-b][6][8]thiazinone Derivative

This protocol is adapted from the synthesis of related structures and demonstrates the construction of a fused thiazinone ring.[8][9]

Materials:

  • 6-Phenylpyridazine-3(2H)-thione derivative (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • Anhydrous sodium acetate (2.5 eq)

  • Glacial acetic acid / Acetic anhydride mixture (as solvent)

Procedure:

  • Combine the 6-phenylpyridazine-3(2H)-thione derivative, chloroacetic acid, and anhydrous sodium acetate in a round-bottom flask.

  • Add a mixture of glacial acetic acid and acetic anhydride.

  • Heat the reaction mixture under reflux for 3-5 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., dioxane, ethanol) to yield the pure fused product.

Scientist's Note: Acetic anhydride in this reaction likely serves to activate the carboxylic acid and ensure anhydrous conditions. The sodium acetate acts as a base to facilitate both the initial S-alkylation by chloroacetic acid and the subsequent intramolecular cyclization. This one-pot reaction is an efficient method for constructing complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. While the this compound itself can participate in C-S coupling reactions, a more common strategy involves modifying the pyridazine core at other positions.[10] Often, the pyridazinethione is first converted to a 3-chloropyridazine, which is a versatile substrate for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[11][12]

Protocol 4.1: Conversion to 3-Chloropyridazine and Subsequent Suzuki-Miyaura Coupling

This two-step protocol outlines the conversion of a pyridazinone/thione to a chloropyridazine, followed by a Suzuki-Miyaura cross-coupling.

Step A: Chlorination

  • Caution: Use a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.

  • To the pyridazinone/thione derivative (1.0 eq), slowly add excess phosphorus oxychloride (5-10 eq) at 0 °C.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until it is slightly basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the 3-chloropyridazine, which can often be used in the next step without further purification.

Step B: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the 3-chloropyridazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Add a degassed solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).

  • Heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the 3-arylpyridazine product.[11][13]

Parameter Step A: Chlorination Step B: Suzuki Coupling
Key Reagent POCl₃Arylboronic Acid, Pd Catalyst
Solvent Neat POCl₃Dioxane/H₂O or Toluene/EtOH
Temperature Reflux (~105 °C)80 - 100 °C
Typical Yield 70 - 95%50 - 90%
Purpose Activate the C3 positionForm a C-C bond

Cycloaddition Reactions

The electron-deficient pyridazine ring can act as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions.[14][15] The presence of substituents like the thiol (or its derivatives) can modulate the electronic properties of the diazine system and influence the course of these cycloadditions. These reactions are powerful tools for synthesizing complex, polycyclic nitrogen-containing frameworks from relatively simple starting materials.[16][17]

Synthetic Insight: In a typical IEDDA reaction involving a pyridazine, the pyridazine ring acts as the 4π component (diene) and reacts with an electron-rich 2π component (dienophile), such as an enamine or an ynamine. The reaction is often followed by the extrusion of a small molecule (like N₂) to form a new aromatic system. While direct participation of this compound is less common, its derivatives, or the pyridazine core itself, are valuable in these transformations for building molecular complexity.[18]

Conclusion

This compound is a cornerstone building block in modern heterocyclic chemistry. Its predictable reactivity, governed by thiol-thione tautomerism and the nucleophilicity of the sulfur atom, provides a reliable entry point for a multitude of synthetic transformations. From straightforward S-alkylation to the construction of complex fused systems and participation in metal-catalyzed cross-coupling, this scaffold offers chemists a powerful platform for innovation in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive resource for researchers looking to harness the full synthetic potential of this versatile molecule.

References

Application Notes and Protocols for the Utilization of Pyridazine-3-thiol in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridazine-3-thiol Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic scaffolds form the bedrock of a vast majority of therapeutic agents, and among these, the pyridazine ring has emerged as a structure of significant interest.[1] Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and a lower propensity for CYP450 inhibition, render it an attractive bioisostere for more traditional aromatic systems.[1] This guide focuses on a particularly versatile derivative: this compound. The introduction of a thiol group at the 3-position of the pyridazine ring provides a reactive handle for a multitude of chemical transformations, enabling the exploration of diverse chemical space and the strategic design of targeted therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical guidance and field-proven protocols for the effective utilization of this compound in medicinal chemistry campaigns.

Core Physicochemical Properties and Design Rationale

The pyridazine nucleus is a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic distribution, influencing its interactions with biological targets. The thiol group at the 3-position can exist in equilibrium with its tautomeric thione form, a characteristic that can be exploited in molecular design.

PropertyValue/DescriptionSignificance in Drug DesignReference
Molecular Formula C4H4N2SFoundation for molecular weight and elemental composition calculations.[]
Molecular Weight 112.15 g/mol A small, versatile building block for fragment-based and lead optimization strategies.[]
pKa The pyridazine ring is weakly basic (pKa ≈ 2.3 for pyridazine). The thiol group introduces acidic character.Modulates ionization state at physiological pH, impacting solubility, cell permeability, and target engagement.[3]
logP The calculated logP for this compound is approximately 1.14.Provides an initial estimate of lipophilicity, a critical parameter for ADME properties.[4]
Reactivity The thiol group is a versatile nucleophile, readily undergoing S-alkylation, S-arylation, and oxidation.Enables diverse functionalization to probe structure-activity relationships and introduce desired pharmacophoric features.[5]

The strategic incorporation of the this compound moiety can be envisioned through several drug design principles:

  • Scaffold Hopping and Bioisosterism: Replacing a core scaffold in a known bioactive molecule with the this compound motif can lead to improved properties.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it serves as an excellent starting point for fragment elaboration.

  • Covalent Inhibition: The nucleophilic thiol can be strategically positioned to form covalent bonds with electrophilic residues (e.g., cysteine) in the active site of target proteins.

Synthesis and Functionalization of the this compound Core

A reliable and scalable synthesis of the this compound scaffold and its derivatives is fundamental to its application in drug discovery programs. The following protocols provide detailed, step-by-step methodologies for the preparation of the core structure and its subsequent functionalization.

Protocol 1: Synthesis of this compound from 3-Chloropyridazine

This protocol describes the nucleophilic substitution of the chlorine atom in 3-chloropyridazine with a sulfur nucleophile, a common and efficient method for the synthesis of this compound.

Reaction Scheme:

Synthesis of this compound 3-Chloropyridazine 3-Chloropyridazine reagents + NaSH Ethanol, Reflux 3-Chloropyridazine->reagents This compound This compound reagents->this compound

Synthesis of this compound

Materials:

  • 3-Chloropyridazine

  • Sodium hydrosulfide (NaSH)

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-chloropyridazine (1.0 eq) in absolute ethanol (approximately 10 mL per gram of 3-chloropyridazine).

  • Addition of Nucleophile: To the stirred solution, add sodium hydrosulfide (1.2 eq) portion-wise. Caution: Sodium hydrosulfide is corrosive and hygroscopic. Handle in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: To the residue, add water and carefully acidify with 1 M hydrochloric acid to pH 2-3. This will protonate the thiolate. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Protocol 2: S-Alkylation of this compound to Synthesize 3-(Alkylthio)pyridazines

The nucleophilic thiol group of this compound readily undergoes alkylation with various electrophiles, providing a straightforward route to a diverse library of 3-(alkylthio)pyridazine derivatives.[5]

Reaction Scheme:

S-Alkylation of this compound This compound This compound reagents + R-X (e.g., CH3I) Base (e.g., K2CO3) Solvent (e.g., DMF) This compound->reagents 3-(Alkylthio)pyridazine 3-(Alkylthio)pyridazine reagents->3-(Alkylthio)pyridazine

S-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DMF or acetonitrile (approximately 10 mL per gram of thiol) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Addition of Electrophile: Stir the suspension at room temperature for 15-30 minutes. Then, add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 3-(alkylthio)pyridazine.

Case Study: this compound Derivatives as PIM-1 Kinase Inhibitors

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation, survival, and apoptosis.[6] Overexpression of PIM-1 kinase is associated with a variety of cancers, making it an attractive target for anticancer drug discovery.[7] Several studies have explored the potential of pyridazine-containing scaffolds as PIM-1 inhibitors.[8][9][10] A particularly promising scaffold is the triazolo[4,3-b]pyridazine core.[8]

Structure-Activity Relationship (SAR) Insights

While a direct this compound derivative has not been explicitly detailed as a clinical candidate, the SAR studies on related triazolo[4,3-b]pyridazine inhibitors provide valuable insights into how modifications at the 3-position of the pyridazine ring can impact activity.

In a key study, a series of 3-aryl-6-amino-triazolo[4,3-b]pyridazines were identified as potent and selective PIM-1 kinase inhibitors.[10] The X-ray crystal structure of a lead compound (compound 24) in complex with PIM-1 (PDB ID: 3BGQ) revealed the binding mode within the ATP-binding pocket.[8][9]

PIM-1 Inhibition cluster_0 Drug Discovery Workflow cluster_1 Molecular Interactions Scaffold_Identification Identification of Triazolo[4,3-b]pyridazine Scaffold SAR_Exploration SAR at C3 and C6 positions Scaffold_Identification->SAR_Exploration Lead_Optimization Optimization of Physicochemical Properties SAR_Exploration->Lead_Optimization Preclinical_Candidate Identification of Potent and Permeable Inhibitor (e.g., Compound 29) Lead_Optimization->Preclinical_Candidate Inhibitor Triazolo[4,3-b]pyridazine Inhibitor Binding Key hydrogen bonds and hydrophobic interactions Inhibitor->Binding PIM1_Kinase PIM-1 Kinase ATP-binding pocket PIM1_Kinase->Binding

References

Application of Pyridazine-3-thiol Derivatives as Anticancer Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective and potent therapeutic agents. Among the myriad of heterocyclic scaffolds explored, the pyridazine nucleus has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, yet promising, subclass: Pyridazine-3-thiol derivatives and their tautomeric form, Pyridazine-3(2H)-thiones. These compounds are gaining traction for their potential to modulate key signaling pathways implicated in oncogenesis and tumor progression.[3]

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth overview of the synthesis, proposed mechanisms of action, and detailed protocols for the in vitro evaluation of this compound derivatives as anticancer agents. The content herein is structured to offer not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a robust and reproducible research workflow.

The Pyridazine Scaffold: A Versatile Core in Oncology

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a number of approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors and receptor modulators. In the context of cancer, pyridazine derivatives have been shown to target a diverse range of biological processes, including aberrant cell signaling, tumor metabolism, and epigenetic modifications.[1][4]

Synthesis of this compound Derivatives: A General Overview

The synthesis of this compound derivatives often commences from readily available precursors, such as 3,6-dichloropyridazine. A common synthetic route involves the nucleophilic substitution of one of the chlorine atoms with a thiol group, which can be achieved through reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis. The remaining chlorine atom can then be further functionalized to generate a library of diverse derivatives.

Part 1: Mechanisms of Action - Targeting Key Oncogenic Pathways

While the body of research on this compound derivatives is still growing, parallels can be drawn from their better-studied pyridazin-3(2H)-one analogues, which are known to target several key kinases involved in cancer cell proliferation and survival. The introduction of a thiol group can significantly alter the compound's electronic and steric properties, potentially leading to novel interactions with target proteins.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several pyridazine-containing compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[3][5] The inhibition of VEGFR signaling can stifle tumor growth by cutting off its blood supply. It is hypothesized that the thiol group in this compound derivatives could act as a key binding moiety within the ATP-binding pocket of these kinases.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS VEGF VEGF VEGF->VEGFR P3T_Derivative This compound Derivative P3T_Derivative->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription

Figure 1: Hypothesized inhibition of the VEGFR signaling pathway.
Modulation of Cell Cycle Progression

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Certain 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[6] The unique structural features of this compound derivatives may allow for specific interactions with the CDK2 active site, preventing the phosphorylation of its substrates.

Part 2: Experimental Protocols for In Vitro Evaluation

The following protocols provide a robust framework for the initial in vitro assessment of newly synthesized this compound derivatives.

General Synthesis Protocol for a Pyridazine-3-thione Derivative

This protocol outlines a general procedure for the synthesis of a 6-substituted-pyridazin-3(2H)-thione from a 3,6-dichloropyridazine precursor.

Materials:

  • 3,6-dichloropyridazine

  • Appropriate amine (R-NH2)

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Amination. In a round-bottom flask, dissolve 3,6-dichloropyridazine in ethanol. Add the desired amine (R-NH2) in a 1:1 molar ratio. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Purification. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting 3-chloro-6-(substituted-amino)pyridazine intermediate by column chromatography.

  • Step 3: Thionation. Dissolve the purified intermediate in ethanol and add thiourea in a 1:1.2 molar ratio. Reflux the mixture for 8-12 hours.

  • Step 4: Hydrolysis. Cool the reaction mixture and add an aqueous solution of NaOH. Reflux for an additional 2-3 hours to hydrolyze the intermediate.

  • Step 5: Acidification and Isolation. Cool the mixture to room temperature and acidify with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain the final Pyridazine-3-thione derivative.

  • Step 6: Characterization. Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Synthesis_Workflow Start 3,6-Dichloropyridazine Step1 Amination (R-NH2, Ethanol, Reflux) Start->Step1 Intermediate1 3-Chloro-6-(substituted-amino)pyridazine Step1->Intermediate1 Step2 Thionation (Thiourea, Ethanol, Reflux) Intermediate1->Step2 Intermediate2 Thiouronium Salt Intermediate Step2->Intermediate2 Step3 Hydrolysis (NaOH, Reflux) Intermediate2->Step3 Step4 Acidification & Isolation (HCl, Filtration) Step3->Step4 End Pyridazine-3-thione Derivative Step4->End

Figure 2: General synthetic workflow for Pyridazine-3-thione derivatives.
Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound derivative

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer. FITC and PI fluorescence should be detected in the appropriate channels (typically FL1 and FL2/FL3, respectively).

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Investigation of Signaling Pathway Modulation: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR, anti-VEGFR, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Part 3: Data Presentation and Interpretation

Quantitative data from the described assays should be systematically organized to facilitate clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
P3T-001MCF-748Value
P3T-001HCT-11648Value
P3T-002MCF-748Value
P3T-002HCT-11648Value
DoxorubicinMCF-748Reference Value
DoxorubicinHCT-11648Reference Value

Note: IC₅₀ values are to be determined experimentally.

Conclusion

This compound derivatives represent a compelling, albeit underexplored, class of compounds with significant potential as anticancer agents. Their unique structural features offer new avenues for the design of targeted therapies. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to systematically synthesize and evaluate these promising molecules, thereby contributing to the advancement of novel cancer therapeutics.

References

Application Notes & Protocols: The Use of Pyridazine-3-thiol as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Pyridazine-3-thiol

In the vast landscape of coordination chemistry, the design of ligands with tunable electronic properties, versatile binding modes, and inherent biological relevance is a perpetual quest. This compound emerges as a compelling candidate in this arena. As a heterocyclic compound, it features a six-membered aromatic ring with two adjacent nitrogen atoms, a structure known to be a "privileged scaffold" in drug discovery due to its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1][2] The true synthetic and coordinative versatility of this molecule, however, lies in the interplay between the pyridazine core and the thiol functional group at the 3-position.

This guide provides an in-depth exploration of this compound as a ligand. We will delve into its fundamental chemical properties, particularly its tautomerism, which dictates its coordination behavior. We will then present detailed, field-tested protocols for the synthesis of the ligand and a representative transition metal complex, followed by a discussion of its diverse applications, from materials science to medicinal chemistry.

Core Chemical Principles: Thiol-Thione Tautomerism

The coordination chemistry of this compound is fundamentally governed by its existence in a tautomeric equilibrium between the thiol and thione forms.[1] This phenomenon involves the migration of a proton between the sulfur atom and the adjacent ring nitrogen atom (N2).

  • This compound (Thiol Form): Features an S-H bond, presenting a soft sulfur donor site.

  • 3(2H)-Pyridazinethione (Thione Form): Characterized by a C=S double bond and an N-H bond. This form offers two potential donor sites: the exocyclic sulfur and the ring nitrogen (N1).

The position of this equilibrium is highly sensitive to the environment, including the physical state, solvent polarity, and pH.[1] In solution, the thione form often predominates. This duality is the cornerstone of its versatility, allowing it to adapt its binding mode based on the metal center's electronic properties and the reaction conditions.

Fig. 1: Thiol-Thione Tautomeric Equilibrium.

Coordination Chemistry and Bonding Modes

The presence of multiple heteroatoms (two nitrogen and one sulfur) allows this compound to exhibit a rich and varied coordination chemistry. The specific mode of bonding is influenced by the tautomeric form present and the nature of the metal ion.

  • Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. This is commonly observed via the sulfur atom, particularly after deprotonation of the thiol group to form a thiolate.

  • Bidentate Chelation: The thione form can act as a bidentate ligand, coordinating through the exocyclic sulfur and one of the ring nitrogen atoms (typically N1), forming a stable five-membered chelate ring. This mode is common with various transition metals.[3][4]

  • Bridging Coordination: this compound can bridge two or more metal centers. A common bridging mode involves the deprotonated ligand coordinating to one metal via the sulfur atom and to a second metal via the N2 nitrogen atom, leading to the formation of polynuclear complexes or coordination polymers.[5]

CoordinationModes cluster_0 Ligand Forms cluster_1 Coordination Modes Thiolate Thiolate Anion Monodentate Monodentate (S-coordination) Thiolate->Monodentate Bridging Bridging (S, N-coordination) Thiolate->Bridging Thione Thione Tautomer Bidentate Bidentate Chelation (N,S-coordination) Thione->Bidentate

Fig. 2: Relationship between ligand form and coordination mode.

Applications in Research and Development

The unique structural and electronic features of this compound and its metal complexes have led to their exploration in several scientific domains.

  • Materials Science & Corrosion Inhibition: The ability of the thiol/thione group to bind strongly to metal surfaces makes it an excellent candidate for corrosion inhibition.[6] Pyridazine derivatives form a protective, hydrophobic layer on metal surfaces through coordination bonds, significantly impeding corrosive processes in acidic media.[7] The presence of multiple heteroatoms (N, S) provides robust adsorption sites on metals like iron and copper.[6][8]

  • Medicinal Chemistry: The pyridazine ring is a well-established pharmacophore present in several FDA-approved drugs.[1][9] Metal complexes incorporating pyridazine-based ligands are being investigated for their potential as therapeutic agents. The thiol group can interact with biological targets, such as cysteine residues in enzymes, making these complexes valuable for designing novel enzyme inhibitors.[10] Recent studies continue to highlight pyridazine derivatives as promising scaffolds for anticancer agents.[11]

  • Catalysis: The versatile coordination modes and tunable electronic properties of this compound complexes make them attractive for catalysis. The ability to form stable complexes with various transition metals, such as copper and nickel, opens avenues for their use in oxidation, reduction, and cross-coupling reactions.[4]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing this compound from 3-chloropyridazine. The reaction is a nucleophilic aromatic substitution where a hydrosulfide group replaces the chloro substituent.

Materials:

  • 3-Chloropyridazine

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Ethanol, absolute

  • Deionized water

  • Acetic acid, glacial

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for filtration and extraction

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-chloropyridazine (e.g., 5.0 g, 43.6 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: To this solution, add sodium hydrosulfide hydrate (e.g., 5.0 g, ~89.2 mmol, ~2.0 equiv.) portion-wise while stirring.

    • Scientist's Note: NaSH is hygroscopic and its water content can vary. Using a slight excess ensures the reaction goes to completion. The addition should be done carefully as the reaction can be exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in a minimum amount of deionized water (~50 mL). Carefully acidify the aqueous solution to pH ~5-6 by dropwise addition of glacial acetic acid. This protonates the thiolate, causing the product to precipitate.

    • Causality Note: The product is soluble in its deprotonated (thiolate) form under basic conditions. Acidification is crucial to neutralize it and induce precipitation, separating it from inorganic salts.

  • Isolation and Purification: Collect the pale yellow precipitate by vacuum filtration, washing thoroughly with cold deionized water to remove any remaining salts.

  • Drying: Dry the product under vacuum to yield this compound. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of a Representative Metal Complex: Bis(pyridazine-3-thiolato)copper(II)

This protocol outlines the synthesis of a Cu(II) complex, where the ligand acts in its deprotonated thiolate form.

Materials:

  • This compound (synthesized in Protocol 1)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Triethylamine (Et₃N)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Ligand Solution: In a 100 mL Schlenk flask, dissolve this compound (e.g., 200 mg, 1.78 mmol) in 20 mL of methanol.

  • Deprotonation: Add triethylamine (e.g., 0.25 mL, 1.79 mmol, 1.0 equiv.) to the ligand solution. Stir for 10 minutes. The triethylamine acts as a base to deprotonate the thiol group, facilitating coordination.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 178 mg, 0.89 mmol, 0.5 equiv.) in 15 mL of methanol. The solution should be a clear blue.

  • Complexation: Add the copper(II) acetate solution dropwise to the stirring ligand solution. An immediate color change and formation of a precipitate should be observed.

    • Causality Note: A 2:1 ligand-to-metal molar ratio is used to form the desired ML₂ complex. The insolubility of the resulting complex in methanol drives the reaction to completion.

  • Reaction Completion: Allow the mixture to stir at room temperature for 2 hours to ensure the reaction is complete.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with small portions of cold methanol to remove any unreacted starting materials and triethylammonium acetate byproduct.

  • Drying: Dry the complex in a vacuum desiccator. The final product should be characterized by FT-IR, elemental analysis, and, if possible, X-ray crystallography.

Workflow Start Starting Materials: - this compound - Metal Salt (e.g., Cu(OAc)₂) Dissolve Dissolve Ligand & Metal Salt in Suitable Solvent (e.g., Methanol) Start->Dissolve Base Add Base (e.g., Et₃N) to Deprotonate Ligand Dissolve->Base Mix Mix Solutions & Stir (Room Temp or Reflux) Base->Mix Isolate Isolate Product (Filtration) Mix->Isolate Purify Wash & Dry Product Isolate->Purify Characterize Characterization: FT-IR, NMR, UV-Vis, X-ray Purify->Characterize

Fig. 3: General workflow for metal complex synthesis.

Characterization Data

The formation of metal complexes with this compound can be confirmed by various spectroscopic techniques. The data below is representative of what can be expected when the ligand coordinates to a transition metal.[3][12]

TechniqueLigand (this compound)Metal Complex (e.g., M-L₂)Rationale for Change
FT-IR (cm⁻¹) ~2550 (weak, ν S-H)~1100-1200 (ν C=S)Absence of ν S-HShift in ν C=S to lower frequencyDisappearance of the S-H stretch indicates deprotonation and coordination. A shift in the C=S stretch indicates its involvement in bonding (thione form).
¹H NMR (ppm) ~13-14 (broad, N-H)~7-8 (aromatic H)Disappearance of N-H protonShifts in aromatic protonsLoss of the labile N-H proton signal upon coordination. The electronic environment of the ring protons changes upon complexation, causing shifts.
UV-Vis (nm) π → π* transitions of the pyridazine ringNew bands appear (d-d transitions, LMCT)Coordination to a metal center introduces new electronic transitions, such as ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metals.

References

Application Note: Analytical Strategies for the Detection and Quantification of Pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the analytical detection and quantification of Pyridazine-3-thiol. This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] Accurate and precise quantification is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling. This guide details three robust analytical methodologies: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Electrochemical Detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Each section explains the underlying scientific principles, offers detailed step-by-step protocols, and discusses the rationale behind experimental choices to ensure trustworthy and reproducible results.

Introduction to this compound and its Analytical Challenges

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a core scaffold in numerous biologically active compounds.[2] The introduction of a thiol group at the 3-position imparts unique chemical properties, including the potential for thiol-thione tautomerism, which can influence its reactivity, stability, and analytical behavior. The accurate quantification of this compound is often complicated by its susceptibility to oxidation, forming disulfides or other oxidation products, and its potential for tautomerization in different solvent systems.[3] Therefore, the selection of an appropriate analytical method and careful sample preparation are paramount for obtaining reliable data.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Principle: HPLC with fluorescence detection is a highly sensitive and selective method for quantifying thiols. Since this compound is not natively fluorescent, a pre-column derivatization step is employed to attach a fluorescent tag to the thiol group. This approach significantly enhances detection sensitivity and selectivity, allowing for quantification at very low concentrations. A common and effective derivatizing agent for thiols is ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), which reacts specifically with the thiol group to form a stable, highly fluorescent product.[4][5]

Causality of Experimental Choices:

  • Derivatization: SBD-F is chosen due to its high reactivity with thiols under mild conditions and the high quantum yield of the resulting derivative, which ensures a strong fluorescence signal. The reaction is typically carried out at a slightly alkaline pH to facilitate the deprotonation of the thiol group, enhancing its nucleophilicity.

  • Stationary Phase: A reversed-phase C18 column is selected for the separation. The nonpolar nature of the C18 stationary phase effectively retains the derivatized analyte, which will have increased hydrophobicity due to the attached SBD-F moiety.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., citrate buffer at a slightly acidic pH) and an organic solvent (e.g., methanol or acetonitrile) is proposed. The acidic pH of the mobile phase ensures the protonation of any residual silanol groups on the column, reducing peak tailing and improving peak shape. The gradient elution allows for the effective separation of the derivatized analyte from the excess derivatizing reagent and other matrix components.

Experimental Protocol: HPLC-FLD

1. Sample Preparation and Derivatization: a. Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile or methanol. b. To 100 µL of the sample solution, add 100 µL of a 50 mM borate buffer (pH 8.5). c. Add 50 µL of a 10 mM solution of SBD-F in acetonitrile. d. Vortex the mixture and incubate at 60°C for 30 minutes in a water bath. e. After incubation, cool the mixture to room temperature and add 750 µL of the initial mobile phase to dilute the sample before injection.

2. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 20 mM Citrate buffer, pH 3.0.
  • Mobile Phase B: Methanol.
  • Gradient:
  • 0-5 min: 30% B
  • 5-20 min: 30% to 70% B
  • 20-25 min: 70% B
  • 25-30 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Fluorescence Detector: Excitation wavelength (λex) = 385 nm, Emission wavelength (λem) = 515 nm.

3. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6][7][8][9]

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Electrochemical Detection

Principle: Electrochemical detection offers a sensitive and selective alternative for the quantification of electroactive compounds like this compound. The thiol group can be readily oxidized at the surface of an electrode at a specific applied potential. By measuring the current generated from this oxidation reaction, the concentration of the analyte can be determined. This method can be coupled with HPLC for enhanced selectivity (HPLC-ED) or used in techniques like cyclic voltammetry for initial characterization of the analyte's redox behavior.

Causality of Experimental Choices:

  • Electrode Material: A glassy carbon electrode (GCE) is a common choice for the oxidation of organic molecules due to its wide potential window, low background current, and chemical inertness.

  • Applied Potential: The optimal oxidation potential needs to be determined experimentally, typically by performing cyclic voltammetry on a standard solution of this compound. The potential should be set at a value sufficient to cause efficient oxidation of the analyte while minimizing the oxidation of potential interfering species. Aromatic thiols generally exhibit oxidation potentials in a specific range that can be experimentally determined.[10]

  • Supporting Electrolyte: A buffer solution, such as a phosphate buffer, is used as the supporting electrolyte to maintain a constant pH and provide conductivity. The pH of the electrolyte can significantly influence the oxidation potential and the stability of the analyte.

Experimental Protocol: HPLC with Electrochemical Detection (HPLC-ED)

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent. b. Dilute the stock solution with the mobile phase to prepare calibration standards. c. Filter the samples through a 0.45 µm syringe filter before injection.

2. HPLC-ED Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: 50 mM Phosphate buffer (pH 7.0) / Acetonitrile (70:30, v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Electrochemical Detector:
  • Working Electrode: Glassy Carbon Electrode.
  • Reference Electrode: Ag/AgCl.
  • Auxiliary Electrode: Platinum wire.
  • Applied Potential: To be determined experimentally (e.g., +0.8 V vs. Ag/AgCl).

3. Workflow Diagram:

hplc_ed_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Electrochemical Detection Stock Stock Solution Standards Calibration Standards Stock->Standards Filtered Filtered Sample Standards->Filtered Injector Injector Filtered->Injector Column C18 Column Injector->Column Detector ED Cell Column->Detector Data Data Acquisition Detector->Data

Caption: Workflow for HPLC-ED analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar and potentially non-volatile compound like this compound, a derivatization step is necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds with active hydrogens, such as thiols, where the active hydrogen is replaced by a trimethylsilyl (TMS) group. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation pattern.

Causality of Experimental Choices:

  • Derivatization: A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is chosen for its high reactivity and the volatility of the resulting TMS-derivatized product.

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for separating the TMS-derivatized analyte from other components in the sample.

  • Mass Spectrometry: Electron ionization (EI) is typically used to generate characteristic fragmentation patterns that can be used for structural elucidation and confirmation of the analyte's identity. The mass spectrum of pyridazine derivatives often shows characteristic fragmentation patterns.[11][12]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization: a. Accurately weigh a known amount of the sample into a vial. b. Add a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample. c. Add 100 µL of BSTFA with 1% TMCS. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool the vial to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 min.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 5 min.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Logical Relationship Diagram:

gcms_logic Analyte This compound (Non-volatile, Polar) Derivatization Derivatization (Silylation with BSTFA) Analyte->Derivatization Derivative TMS-Derivative (Volatile, Thermally Stable) Derivatization->Derivative GC Gas Chromatography (Separation) Derivative->GC MS Mass Spectrometry (Detection & Identification) GC->MS Result Quantitative & Qualitative Data MS->Result

Caption: Logical flow for GC-MS analysis of this compound.

Summary of Analytical Methods

Method Principle Advantages Disadvantages Typical Application
HPLC-FLD Pre-column derivatization with a fluorescent tag, separation by HPLC, and fluorescence detection.High sensitivity and selectivity.[4]Requires a derivatization step.Quantification of trace levels in complex matrices (e.g., biological fluids).
HPLC-ED Separation by HPLC and direct detection of the analyte's electrochemical oxidation.High sensitivity, no derivatization required.Susceptible to interference from other electroactive compounds.Analysis in relatively clean matrices, stability-indicating assays.
GC-MS Derivatization to increase volatility, separation by GC, and detection by mass spectrometry.Provides structural confirmation and high specificity.Requires derivatization, not suitable for thermally labile compounds.Impurity identification, metabolic studies.

References

Application Notes and Protocols for Pyridazine-3-thiol Derivatives in Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Within this family, pyridazine-3-thiol derivatives represent a particularly intriguing subclass. The presence of a reactive thiol group at the 3-position of the pyridazine ring introduces unique physicochemical properties and potential mechanisms of action, making them a focal point for the development of new antibacterial agents.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of this compound derivatives as potential antibacterial agents. The protocols outlined herein are designed to be robust and reproducible, offering a solid framework for the discovery and preclinical development of this promising class of compounds.

Scientific Rationale and Foundational Concepts

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is an electron-deficient heterocycle. This inherent electronic nature, combined with the diverse substitution possibilities, allows for the fine-tuning of its biological activity.[6] The introduction of a thiol group at the 3-position, which exists in tautomeric equilibrium with its thione form, is hypothesized to contribute to its antibacterial efficacy through several potential mechanisms.

Proposed Mechanisms of Antibacterial Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, several plausible pathways have been proposed based on related structures:

  • Enzyme Inhibition: A prominent hypothesis is the inhibition of essential bacterial enzymes. Dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthetic pathway, is a validated target for sulfonamide antibiotics. Certain pyridazine-based inhibitors have been shown to target the pterin binding site of DHPS, acting as mimics of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP).[1][7] The unique structure of this compound derivatives may allow for high-affinity binding to this or other critical bacterial enzymes.

  • Thiol-Disulfide Exchange: The thiol group is inherently reactive and can participate in thiol-disulfide exchange reactions with cysteine residues in bacterial proteins.[4] This can lead to the disruption of protein structure and function, ultimately resulting in bacterial cell death.

  • Metal Chelation: The thiol group can also act as a metal chelator, sequestering essential metal ions required for bacterial growth and enzymatic activity.

The following diagram illustrates the potential inhibition of DHPS by a pyridazine derivative, a key step in the bacterial folate synthesis pathway.

DHPS_Inhibition cluster_pathway Bacterial Folate Biosynthesis cluster_inhibition Inhibition Mechanism DHPP DHPP DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalysis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Further Steps PyridazineThiol This compound Derivative PyridazineThiol->DHPS Competitive Inhibition (DHPP Mimic)

Caption: Proposed mechanism of DHPS inhibition by this compound derivatives.

Synthesis of this compound Derivatives: A General Protocol

A common and effective method for the synthesis of pyridazine-3-thiones (the tautomeric form of pyridazine-3-thiols) involves the thionation of the corresponding pyridazin-3(2H)-one precursors.[5] Phosphorus pentasulfide (P4S10) in a high-boiling point solvent like pyridine is a frequently used reagent for this transformation.[5][8]

The overall synthetic workflow can be conceptualized as a two-step process: first, the synthesis of the pyridazin-3(2H)-one core, followed by the thionation to yield the desired this compound.

Synthesis_Workflow Start Starting Materials (e.g., β-aroylpropionic acid) Pyridazinone 6-Aryl-4,5-dihydropyridazin-3(2H)-one Start->Pyridazinone Hydrazinolysis Thione 6-Aryl-4,5-dihydrothis compound Pyridazinone->Thione Thionation (P4S10)

Caption: General synthetic workflow for this compound derivatives.

Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazine-3(2H)-thione

This protocol details a representative synthesis, starting from the corresponding pyridazinone.

Materials:

  • 6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Phosphorus pentasulfide (P₄S₁₀)

  • Dry pyridine

  • Ice

  • 30% Ammonia solution

  • Methanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-phenyl-4,5-dihydropyridazin-3(2H)-one (0.01 mol) in dry pyridine (20 mL).

  • Addition of Thionating Agent: To the stirred solution, carefully add phosphorus pentasulfide (0.01 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 5 hours.[5] The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Quenching and Neutralization: After cooling to room temperature, pour the reaction mixture onto crushed ice. Neutralize the mixture with a 30% ammonia solution.[5]

  • Isolation of Crude Product: Collect the resulting precipitate by filtration, wash with water, and air dry.

  • Recrystallization: Purify the crude product by recrystallization from methanol to obtain the pure 6-phenyl-4,5-dihydropyridazine-3(2H)-thione.[5]

  • Characterization: Confirm the structure of the synthesized compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The IR spectrum should show the disappearance of the C=O stretching band and the appearance of a C=S stretching band (around 1228 cm⁻¹).[5]

In Vitro Antibacterial Activity Screening

The initial evaluation of newly synthesized this compound derivatives involves determining their antibacterial activity against a panel of clinically relevant bacterial strains. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Compound Stock Solution SerialDilution Perform 2-fold Serial Dilutions in 96-well plate Compound->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate ReadPlate Visually inspect for turbidity or use plate reader Incubate->ReadPlate DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadPlate->DetermineMIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional)

  • Positive control antibiotic (e.g., Gentamicin)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO.

  • Bacterial Inoculum Preparation: Culture the test bacteria on an appropriate agar medium. Aseptically pick 3-5 colonies and inoculate into MHB. Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in MHB to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Wells containing bacteria and MHB (no compound).

    • Negative Control: Wells containing MHB only.

    • Solvent Control: Wells containing bacteria, MHB, and the highest concentration of DMSO used.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Data Presentation:

The antibacterial activity of a series of hypothetical this compound derivatives is presented in the table below.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PZT-1 HPhenyl1632
PZT-2 H4-Chlorophenyl816
PZT-3 H4-Methoxyphenyl3264
PZT-4 CH₃Phenyl32>64
Gentamicin --12

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related pyridazine and pyridazinone scaffolds, a preliminary SAR can be proposed for this compound derivatives.[10][11] It is crucial to note that these are predictive insights and must be validated experimentally for this specific chemical series.

  • Substitution at the 6-position: Aromatic or heteroaromatic rings at the 6-position are often associated with enhanced antibacterial activity. Electron-withdrawing groups (e.g., halogens) on this aromatic ring may further improve potency.[11]

  • Substitution on the Pyridazine Ring: The electronic properties of substituents on the pyridazine ring can influence the overall electron density and, consequently, the reactivity and binding affinity of the molecule.

  • Modification of the Thiol Group: Alkylation or other modifications of the thiol group can modulate the compound's pharmacokinetic properties and may impact its mechanism of action.

Cytotoxicity Assessment: Ensuring a Therapeutic Window

A critical step in the development of any new antimicrobial agent is to assess its potential toxicity to mammalian cells.[12][13] A favorable therapeutic index, where the compound is potent against bacteria at concentrations that are non-toxic to host cells, is essential. The MTT assay is a widely used colorimetric method to evaluate cell viability.

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • Humidified 5% CO₂ incubator

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24 or 48 hours in a humidified 5% CO₂ incubator at 37°C.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Data Presentation:

The cytotoxicity of hypothetical this compound derivatives against a mammalian cell line is presented below.

CompoundIC₅₀ (µM) on HEK293 cells
PZT-1 >100
PZT-2 85.2
PZT-3 >100
PZT-4 92.5
Doxorubicin 5.8

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel antibacterial agents. The synthetic accessibility and potential for diverse functionalization, coupled with multiple plausible mechanisms of action, make this class of compounds a rich area for further investigation. The protocols detailed in these application notes provide a robust framework for the synthesis, in vitro antibacterial screening, and preliminary cytotoxicity assessment of these compounds.

Future work should focus on elucidating the precise mechanism of action for the most potent derivatives, expanding the SAR studies to optimize both efficacy and safety, and evaluating their in vivo efficacy in animal models of bacterial infection. Through a systematic and multidisciplinary approach, the potential of this compound derivatives as next-generation antibacterial agents can be fully realized.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Brominated Pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Functionalized Pyridazines in Drug Discovery

The pyridazine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable building block in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] The ability to functionalize brominated pyridazines via Suzuki coupling opens up a vast chemical space for the development of novel therapeutics.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with a particularly challenging substrate: brominated Pyridazine-3-thiol. The presence of a thiol group introduces a significant hurdle due to its propensity to poison palladium catalysts.[3][4] This guide will address this challenge head-on, providing a robust protocol that involves a thiol protection strategy to ensure successful and reproducible coupling reactions.

The Challenge: Catalyst Poisoning by the Thiol Group

The thiol (-SH) group is a known inhibitor of palladium catalysts. The sulfur atom can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and preventing the catalytic cycle from proceeding efficiently.[3] Direct attempts to perform a Suzuki coupling on a substrate bearing a free thiol group often result in low to no yield of the desired product. Therefore, a protection-coupling-deprotection strategy is essential for a successful outcome.

Diagram: The Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategy: Thiol Protection as a Key to Success

To circumvent catalyst poisoning, the thiol group on the brominated pyridazine must be protected prior to the Suzuki coupling reaction. The choice of protecting group is critical; it must be stable to the basic conditions of the Suzuki coupling and readily cleavable post-coupling to reveal the desired thiol functionality. Based on established literature, a promising strategy involves the use of a thiol surrogate that also functions as a protecting group, such as 2-ethylhexyl-3-mercaptopropionate.[4][5] This protecting group is introduced via a Michael addition and can be removed under mild basic conditions through a β-elimination mechanism.

Experimental Protocols

Part 1: Protection of Brominated this compound

This protocol describes the protection of the thiol group using 2-ethylhexyl-3-mercaptopropionate.

Materials and Reagents:

ReagentGradeSupplier
Brominated this compound≥97%Commercial Source
2-Ethylhexyl-3-mercaptopropionate≥95%Commercial Source
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the brominated this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of 2-ethylhexyl-3-mercaptopropionate (1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the protected brominated pyridazine substrate.

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the Suzuki coupling of the protected brominated pyridazine with a generic arylboronic acid.

Materials and Reagents:

ReagentGradeSupplier
Protected Brominated PyridazineFrom Part 1-
Arylboronic Acid≥97%Commercial Source
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]99%Commercial Source
Sodium Carbonate (Na2CO3)Anhydrous, ≥99.5%Commercial Source
1,2-Dimethoxyethane (DME)Anhydrous, ≥99.5%Commercial Source
Ethanol (EtOH)AnhydrousCommercial Source
WaterDeionized-

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the protected brominated pyridazine (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of DME, ethanol, and water (e.g., 4:1:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the coupled product.

Part 3: Deprotection of the Thiol Group

This protocol describes the removal of the 2-ethylhexyl-3-mercaptopropionate protecting group.

Materials and Reagents:

ReagentGradeSupplier
Coupled ProductFrom Part 2-
Sodium Ethoxide (NaOEt)21% solution in EtOHCommercial Source
Ethanol (EtOH)AnhydrousCommercial Source
Hydrochloric Acid (HCl)1M aqueous solutionCommercial Source

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the purified coupled product (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Deprotection: Add sodium ethoxide solution (2.0 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: Carefully neutralize the reaction mixture with 1M HCl until it is slightly acidic. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the final product by column chromatography or recrystallization.

Diagram: Experimental Workflow

Experimental_Workflow cluster_protection Part 1: Thiol Protection cluster_coupling Part 2: Suzuki Coupling cluster_deprotection Part 3: Deprotection p1 Dissolve Brominated This compound in DCM p2 Add Et3N and Protecting Group p1->p2 p3 Reaction and Monitoring (TLC) p2->p3 p4 Work-up and Purification p3->p4 c1 Combine Protected Substrate, Boronic Acid, Base, and Catalyst p4->c1 Protected Substrate c2 Add Degassed Solvents (DME/EtOH/H2O) c1->c2 c3 Heat and Monitor (TLC/LC-MS) c2->c3 c4 Work-up and Purification c3->c4 d1 Dissolve Coupled Product in EtOH c4->d1 Coupled Product d2 Add Sodium Ethoxide d1->d2 d3 Reaction and Monitoring (TLC) d2->d3 d4 Neutralization, Work-up, and Final Purification d3->d4 Final Product Final Product d4->Final Product

Caption: A streamlined workflow for the three-part synthesis protocol.

Troubleshooting and Key Considerations

  • Incomplete Protection: Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere. If the reaction stalls, gentle heating may be required.

  • Low Coupling Yield: The palladium catalyst is sensitive to air and moisture. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas. The quality of the boronic acid is also crucial; consider using freshly purchased or purified material.

  • Difficult Deprotection: If the β-elimination is sluggish, a slight increase in temperature or reaction time may be necessary. Ensure the stoichiometry of the base is correct.

  • Alternative Protecting Groups: While the 2-ethylhexyl-3-mercaptopropionate group is effective, other protecting groups like acetyl or 2-methoxyisobutyryl can also be considered, though their deprotection conditions may vary.[3]

Conclusion

The Suzuki-Miyaura cross-coupling of brominated this compound presents a significant synthetic challenge due to the presence of a catalyst-poisoning thiol group. However, by employing a robust protection-coupling-deprotection strategy, this obstacle can be effectively overcome. The protocols detailed in this application note provide a reliable and reproducible method for accessing a diverse range of functionalized this compound derivatives, which are valuable building blocks for drug discovery and development.

References

The Versatility of the Pyridazine Scaffold: Applications in Agrochemicals and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, represents a privileged scaffold in the development of functional molecules.[1][2] Its unique electronic properties, arising from the nitrogen lone pairs and the aromatic system, impart a diverse range of bioactivities and material characteristics.[3] This guide provides an in-depth exploration of the application of pyridazine derivatives in two key scientific domains: agrochemicals and materials science. We will delve into the design principles, synthesis protocols, and evaluation methodologies that underpin the use of these versatile compounds.

Part 1: Pyridazine Derivatives in Agrochemicals

Pyridazine and its derivatives have been extensively investigated and commercialized as potent agrochemicals, demonstrating efficacy as herbicides, insecticides, and fungicides.[4][5] Their success stems from their ability to interact with specific biological targets in pests and weeds, often leading to high efficacy and, in some cases, favorable environmental profiles.

Pyridazinone Herbicides: Inhibitors of Photosynthesis and Beyond

A prominent class of pyridazine-based agrochemicals is the pyridazinone herbicides. These compounds are known to interfere with crucial physiological processes in plants, primarily photosynthesis.[5]

Mechanism of Action: Many pyridazinone herbicides, such as pyrazon, act by inhibiting the Hill reaction in photosynthesis.[6] They bind to the D1 protein in photosystem II, blocking electron transport and ultimately leading to plant death. Some more advanced pyridazinone herbicides possess multiple modes of action, including interference with chloroplast development, which enhances their efficacy.

Featured Compound: Pyrazon

Pyrazon is a selective herbicide used for the control of broadleaf weeds in sugar beets and other crops. Its herbicidal activity is attributed to the inhibition of photosynthesis.

Application Note 1: Synthesis of a Pyridazinone Herbicide Analog

This protocol describes a general method for the synthesis of a 6-phenyl-3(2H)-pyridazinone derivative, a core structure found in many herbicidally active compounds. The synthesis involves the condensation of a γ-ketoacid with hydrazine.

Experimental Protocol: Synthesis of 6-phenyl-3(2H)-pyridazinone

Materials:

  • 4-oxo-4-phenylbutanoic acid

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-oxo-4-phenylbutanoic acid in 100 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, slowly add 3.0 mL of hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2) to ensure complete precipitation of the product.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Neutralization (Optional): For further purification, the crude product can be dissolved in a saturated sodium bicarbonate solution, filtered to remove any insoluble impurities, and then re-precipitated by the addition of glacial acetic acid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Characterize the final product by melting point, IR, and NMR spectroscopy to confirm its identity and purity.[7]

Diagram: Synthetic Pathway for 6-phenyl-3(2H)-pyridazinone

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 4-oxo-4-phenylbutanoic acid C Ethanol, Reflux A->C B Hydrazine hydrate B->C D 6-phenyl-3(2H)-pyridazinone C->D Cyclocondensation G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 3,6-Dibromopyridazine C Pd Catalyst, Base, Toluene/Water, Heat A->C B Diboronic Ester Comonomer B->C D Pyridazine-Containing Conjugated Polymer C->D Suzuki Coupling

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Pyridazine-3-thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridazine-3-thiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. This compound and its derivatives are valuable building blocks in medicinal chemistry, recognized for their diverse biological activities.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Section 1: Core Synthesis Strategies

Two primary and reliable routes are commonly employed for the laboratory-scale synthesis of this compound. The choice between them often depends on the availability and cost of the starting materials.

Strategy A: Nucleophilic Aromatic Substitution on 3-Chloropyridazine

This is arguably the most direct and frequently used method. The pyridazine ring is electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms.[3] This property facilitates the displacement of a halide, such as chloride, at the C3 position by a sulfur nucleophile.

The general transformation is: 3-Chloropyridazine + Sulfur Source → this compound

Common sulfur sources include sodium hydrosulfide (NaSH), thiourea followed by basic hydrolysis, or sodium thiosulfate.

cluster_main Mechanism: Nucleophilic Aromatic Substitution SM 3-Chloropyridazine Int Meisenheimer-like Intermediate SM->Int Attack at C3 Nuc Sulfur Nucleophile (e.g., SH⁻) Cl_ion Cl⁻ Prod This compound

Caption: Nucleophilic Aromatic Substitution on 3-Chloropyridazine.

Strategy B: Thionation of Pyridazin-3(2H)-one

An alternative route involves the conversion of the carbonyl group of Pyridazin-3(2H)-one into a thiocarbonyl (thione) group. This is typically achieved using powerful thionating agents.

The general transformation is: Pyridazin-3(2H)-one + Thionating Agent → this compound (Thione form)

The most common thionating agents for this purpose are Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent. This method is particularly useful if Pyridazin-3(2H)-one is a more accessible starting material.[4]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I address them?

Low yield is a multifaceted problem. The key is to systematically identify the root cause.

Causality Analysis:

  • Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions (temperature, time) or insufficient reagent stoichiometry. The nucleophilic substitution on 3-chloropyridazine, while favorable, requires adequate activation.

  • Side Reactions: The primary competing reaction is the oxidation of the product. The thiol group (-SH) is susceptible to oxidation, especially under basic conditions and in the presence of air, leading to the formation of a disulfide dimer. This dimer is a common impurity that reduces the yield of the desired monomer.

  • Product Degradation: Pyridazine derivatives can be sensitive to harsh conditions. Prolonged heating at very high temperatures or exposure to strong acids/bases can lead to ring-opening or other decomposition pathways.

  • Purification Losses: this compound is a polar compound. It can adhere strongly to silica gel, leading to significant material loss during column chromatography.[5] Similarly, finding a single solvent for recrystallization that provides good recovery can be challenging.

Troubleshooting Workflow:

Start Low Yield Observed Check_Completion Monitor Reaction by TLC/LC-MS Is Starting Material Consumed? Start->Check_Completion Check_Side_Products Analyze Crude Product (TLC, ¹H NMR) Are there major side products? Check_Completion->Check_Side_Products Yes Incomplete Increase Reaction Time/Temp. Increase Nucleophile Equivalents Check_Completion->Incomplete No Oxidation Probable Disulfide Formation - Degas solvents - Run under N₂/Ar atmosphere - Add mild reducing agent  during workup (e.g., DTT) Check_Side_Products->Oxidation Yes, new nonpolar spot Degradation Unidentified Complex Mixture - Lower reaction temperature - Use milder base/reagents Check_Side_Products->Degradation Yes, multiple spots/smear Purification Optimize Purification - See Q4 for details (Modify column conditions, optimize recrystallization) Check_Side_Products->Purification No, crude looks clean End Yield Improved Incomplete->End Oxidation->End Degradation->End Purification->End Thiol This compound (Thiol Form) Thione 1H-Pyridazine-6-thione (Thione Form) Thiol->Thione

References

Technical Support Center: Navigating the Purification of Polar Pyridazine-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses the significant challenges encountered during the purification of polar Pyridazine-3-thiol derivatives. The unique physicochemical properties of the pyridazine ring—characterized by its high dipole moment and dual hydrogen-bonding capacity—combined with the reactivity of the thiol group, create a complex purification landscape.[1] This guide provides field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to empower you to achieve high purity for these valuable compounds.

Section 1: Foundational Challenges—The "Why" Behind the Difficulty

Understanding the root cause of purification issues is the first step toward solving them. Polar this compound derivatives present a trifecta of challenges that must be appreciated before designing a purification strategy.

The Impact of Inherent Polarity

The pyridazine ring is a highly polar heterocycle due to the presence of two adjacent nitrogen atoms, which creates a significant dipole moment.[1] This polarity is often compounded by other functional groups in the derivative.

  • Chromatographic Implications : This high polarity leads to exceptionally strong interactions with polar stationary phases like silica gel. The basic nature of the pyridazine nitrogens can cause strong adsorption to the acidic silanol groups on the silica surface, resulting in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound.[2][3]

  • Solubility Profile : These derivatives often exhibit poor solubility in common, less-polar organic solvents (e.g., hexanes, dichloromethane) used in normal-phase chromatography, making sample loading and elution difficult.[2]

Thiol-Thione Tautomerism: A Dynamic Equilibrium

This compound derivatives exist in a dynamic equilibrium between the thiol and thione tautomeric forms. This equilibrium is highly sensitive to the compound's physical state, solvent polarity, and temperature.[4]

  • Purification Complexity : During chromatography, the presence of two rapidly interconverting species can lead to broadened or multiple peaks, complicating fraction collection and purity analysis. The different tautomers may have varying affinities for the stationary phase.

  • Characterization Ambiguity : Post-purification analysis (e.g., NMR) can be complex, as the ratio of tautomers may differ from the solution in which it was purified.

Caption: Thiol-Thione tautomeric equilibrium in this compound.

Chemical Instability: The Reactive Thiol

The thiol group is susceptible to oxidation, especially under atmospheric oxygen, to form a disulfide dimer. This reaction can occur during synthesis, work-up, or the purification process itself, introducing a significant, often hard-to-separate, impurity. Furthermore, some pyridazine derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[3]

Section 2: Troubleshooting Guide: Column Chromatography

This section provides solutions to the most common chromatography problems in a direct question-and-answer format.

Q: My compound shows severe peak tailing and streaking on a silica gel column. How can I resolve this?

A: This is the most frequent issue, caused by the interaction of your basic compound with acidic sites on the silica.

  • Causality : The lone pairs on the pyridazine nitrogen atoms act as Lewis bases, while the surface silanol groups (Si-OH) of silica gel are acidic. This strong interaction retards the compound's movement down the column in a non-uniform way, causing the elongated tail.[2][5]

  • Solutions :

    • Mobile Phase Modification : Add a basic modifier to your eluent to neutralize the acidic sites on the silica. Triethylamine (TEA) at 0.1-1% is a common choice. For very polar systems, a small amount of ammonium hydroxide in methanol can also be effective.[2][3]

    • Use an Alternative Stationary Phase : If modifiers are ineffective or incompatible, switch to a less acidic stationary phase. Neutral or basic alumina can be excellent for purifying basic heterocycles.[3] Other options include amino-propylated silica or, for very polar compounds, switching to a reverse-phase (e.g., C18) methodology.[2][3]

Q: My compound has poor solubility in the initial, low-polarity mobile phase (e.g., Hexane/Ethyl Acetate). How can I load it onto the column?

A: Limited solubility prevents efficient binding to the top of the column, leading to broad bands and poor separation.

  • Causality : Highly polar compounds require highly polar solvents for dissolution, but loading the column in a strong solvent will cause the compound to immediately travel down the column with the solvent front, preventing separation.

  • Solutions :

    • Dry Loading : Dissolve your crude product in a strong, volatile solvent (e.g., Methanol, DCM). Add a small amount of silica gel (or Celite®) to this solution to create a thick slurry. Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder of your compound adsorbed onto the silica. Carefully load this powder onto the top of your packed column. This ensures the compound is introduced in a solid phase, allowing for proper equilibration with the starting mobile phase.

    • Minimal Strong Solvent : Dissolve the compound in the absolute minimum amount of a stronger solvent (e.g., DCM or THF) and add it dropwise to the top of the column, allowing it to adsorb before starting the elution. This is less ideal than dry loading but can work for smaller scales.

Q: My compound is not eluting from the column, or my recovery is very low. What are my options?

A: This suggests your compound is irreversibly adsorbed onto the stationary phase.

  • Causality : The interaction between your polar compound and the silica gel is stronger than the eluting power of your mobile phase.

  • Solutions :

    • Gradual Polarity Increase : Ensure you are not using too weak of a solvent system. Use TLC to find a mobile phase that gives your compound an Rf value between 0.2 and 0.4.

    • Test for Stability : Before running a large-scale column, spot your compound on a TLC plate and let it sit for an hour. Then, elute the plate. If the spot has degraded or remains at the baseline even in a strong solvent, it indicates instability on silica.[6]

    • Switch to Reverse-Phase : For extremely polar compounds, reverse-phase HPLC or flash chromatography is often a superior technique. In this mode, the most polar compounds elute first, minimizing strong interactions with the stationary phase.[3]

Chromatography_Troubleshooting start Run TLC Analysis tailing Problem: Peak Tailing? start->tailing recovery Problem: Poor Recovery? tailing->recovery No sol1 Solution: - Add 0.5% TEA to eluent - Switch to Alumina/C18 tailing->sol1 Yes separation Problem: No Separation? recovery->separation No sol2 Solution: - Perform stability test on TLC - Use Reverse-Phase (C18) recovery->sol2 Yes sol3 Solution: - Optimize eluent polarity - Try different solvent system (e.g., DCM/MeOH) separation->sol3 Yes success Purification Successful separation->success No sol1->success sol2->success sol3->success

Caption: Decision tree for troubleshooting column chromatography.

Table 1: Stationary Phase Selection Guide
Stationary PhaseProperties & Best Use Cases
Silica Gel (SiO₂) Slightly acidic. The standard for most separations but can be problematic for basic or acid-sensitive compounds.[3]
Alumina (Al₂O₃) Available in acidic, neutral, or basic forms. The basic or neutral forms are excellent for the purification of amines and other basic heterocycles like pyridazines.[3]
Reverse-Phase (C18) Non-polar stationary phase. The most polar compounds elute first. This is a powerful technique for separating very polar compounds that are poorly retained in normal-phase.[2][3]
Amino-propylated Silica A medium polarity phase ideal for separating nitrogen-containing heterocycles without the need for basic modifiers in the eluent.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for polar molecules can be challenging.

Q: How do I select an appropriate solvent system for my polar derivative?

A: The principle of "like dissolves like" is a good starting point, but the ideal solvent must have a large solubility difference with temperature.[2][7]

  • Causality : A good recrystallization solvent should dissolve the compound completely when hot but very poorly when cold, allowing for high recovery of pure crystals.[7]

  • Solutions :

    • Single Solvent Screening : Test solubility in a range of polar solvents (e.g., ethanol, isopropanol, acetonitrile, water, ethyl acetate). Place a few milligrams of your compound in a test tube with ~0.5 mL of solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve when heated to boiling, it's a poor solvent. The ideal solvent will dissolve the compound only when hot.

    • Two-Solvent System : This is often the best approach for polar compounds. Find a "soluble" solvent that dissolves your compound readily at room temperature (e.g., methanol, acetone) and a "miscible anti-solvent" in which your compound is insoluble (e.g., water, hexanes, diethyl ether). Dissolve your compound in the minimum amount of the hot "soluble" solvent. Then, add the "anti-solvent" dropwise at an elevated temperature until the solution becomes slightly turbid. Allow it to cool slowly.[6]

Q: My compound "oiled out" instead of forming crystals. What went wrong?

A: Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or the solution is too saturated.[6]

  • Causality : The compound separates from the solution as a supercooled liquid (an oil) rather than an ordered crystal lattice. This oil often traps impurities.

  • Solutions :

    • Add More Solvent : Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.[6]

    • Lower the Temperature Gradient : Cool the solution much more slowly. A Dewar flask or insulated container can help.

    • Change Solvents : Use a solvent with a lower boiling point.

Q: After recrystallization, my yield is very low, or nothing crystallizes. What happened?

A: This usually points to an issue with solvent choice or concentration.[2]

  • Causality : If too much solvent is used, the solution never becomes supersaturated upon cooling, and the compound remains dissolved.[2] If the wrong solvent is chosen, the solubility may not change significantly with temperature.

  • Solutions :

    • Use Minimum Solvent : It is critical to use the absolute minimum amount of hot solvent required to fully dissolve the compound.[2]

    • Induce Crystallization : If crystals don't form upon cooling, try scratching the inside of the flask at the solution's surface with a glass rod. Alternatively, add a tiny "seed" crystal from a previous batch.[2]

    • Concentrate the Solution : Slowly evaporate some of the solvent and attempt to cool the solution again.

    • Cool Further : Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize the yield.[2]

Section 4: Standard Operating Protocols (SOPs)

SOP 1: Modified Normal-Phase Flash Chromatography

This protocol is designed to purify basic this compound derivatives on silica gel while minimizing peak tailing.

  • Solvent System Selection : Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that provides a target Rf of ~0.2-0.3 for your compound. To the chosen solvent system, add 0.5% v/v triethylamine (TEA).

  • Column Packing : Dry or slurry pack a silica gel column using your initial, least polar mobile phase (containing 0.5% TEA).

  • Sample Loading : Prepare your crude sample for dry loading as described in Section 2. Adsorb the crude material onto a small amount of silica gel and evaporate to dryness.

  • Elution : Carefully add the dried sample to the top of the column. Begin elution with the initial mobile phase.

  • Gradient Elution : Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate or methanol) while always maintaining the 0.5% TEA concentration.

  • Fraction Collection : Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.

SOP 2: Two-Solvent Recrystallization
  • Solvent Selection : Identify a "soluble" solvent (Solvent A) and a miscible "anti-solvent" (Solvent B) as described in Section 3.

  • Dissolution : Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot Solvent A needed to fully dissolve the solid.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[2]

  • Induce Saturation : While stirring the hot solution, add Solvent B dropwise until a persistent cloudiness appears. Add a drop or two of Solvent A to make the solution clear again.

  • Crystallization : Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximize Yield : Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes.[2]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing : Wash the crystals with a small amount of ice-cold Solvent B (or a mixture rich in Solvent B) to remove any remaining soluble impurities on the crystal surface.[2]

  • Drying : Dry the purified crystals in a vacuum oven until a constant weight is achieved.[2]

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the recommended general workflow for purifying a crude polar this compound derivative?

A: The optimal sequence depends on the nature and quantity of impurities, but a robust general workflow is recommended.[2] Often, a combination of techniques is most effective. A preliminary recrystallization can remove a large portion of impurities, followed by chromatography to separate the target compound from closely related byproducts.

Purification_Workflow Crude Crude Reaction Mixture Recryst Bulk Purification: Recrystallization Crude->Recryst Removes major impurities Chrom Fine Purification: Column Chromatography Recryst->Chrom Removes minor/similar impurities Pure Pure Compound (>98%) Chrom->Pure Analysis Purity & Identity Check (NMR, LC-MS, HPLC) Pure->Analysis

Caption: General purification workflow for polar pyridazine derivatives.

Q2: What are the most common impurities I should expect in my crude product?

A: Impurities are typically related to starting materials or side reactions. Common ones include:

  • Unreacted starting materials.[6][8]

  • The corresponding disulfide, formed by air oxidation of the thiol group.

  • The corresponding pyridazinone, formed by hydrolysis of a precursor or the thiol itself.[6]

  • Polymeric byproducts.[6]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A: A combination of methods is ideal.

  • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is often suitable for these polar compounds.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities.

  • Mass Spectrometry (MS) : Confirms the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition.[9]

References

Technical Support Center: Optimization of Reaction Conditions for Pyridazine-3-thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyridazine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic building block. Here, we address frequently encountered issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent and practical synthetic routes for preparing this compound are:

  • Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Pyridazine: This is arguably the most common approach, typically involving the reaction of 3-chloropyridazine with a sulfur nucleophile. Sodium hydrosulfide (NaSH) is a frequently used reagent for this transformation. The reaction is driven by the electron-deficient nature of the pyridazine ring, which facilitates nucleophilic attack.

  • Thionation of a Pyridazinone Precursor: This method involves the conversion of a pyridazin-3(2H)-one to the corresponding thione. A classic reagent for this transformation is phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. This route is particularly useful if the pyridazinone precursor is more readily available than the corresponding chloropyridazine. A 2010 study describes the reaction of a pyridazinone derivative with phosphorus pentasulfide to yield the corresponding pyridazinethione[1].

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, particularly via the SNAr reaction of 3-chloropyridazine with sodium hydrosulfide.

Low or No Product Yield

Q2: I am getting a very low yield of this compound, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the yield?

A2: Low yields in the synthesis of this compound from 3-chloropyridazine and sodium hydrosulfide can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Handling:

    • Sodium Hydrosulfide (NaSH): NaSH is hygroscopic and can react with atmospheric moisture and carbon dioxide, leading to its degradation. Use freshly opened or properly stored NaSH. It is advisable to use anhydrous NaSH for best results. The reaction of NaSH with moist air can lead to the formation of sodium hydroxide and sodium sulfide[2].

    • 3-Chloropyridazine: Ensure the purity of your starting material. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is generally preferred to dissolve the reagents and facilitate the SNAr reaction.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of the product or starting materials. We recommend starting at a moderate temperature (e.g., 60-80 °C) and monitoring the reaction progress by TLC or LC-MS. Optimization studies on related pyridazine syntheses have shown that temperature can significantly influence product selectivity and yield[3].

    • Reaction Time: Incomplete conversion may simply be a matter of insufficient reaction time. Monitor the reaction until the starting material is consumed.

  • Stoichiometry:

    • An excess of the sulfur nucleophile is often employed to drive the reaction to completion. A molar ratio of 1.1 to 1.5 equivalents of NaSH to 3-chloropyridazine is a good starting point.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of This compound reagent_quality Check Reagent Quality (NaSH, 3-Chloropyridazine) start->reagent_quality Is reagent fresh? reaction_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) reagent_quality->reaction_conditions Yes stoichiometry Adjust Stoichiometry (Excess NaSH) reaction_conditions->stoichiometry Optimized? workup Review Workup Procedure (Product Loss) stoichiometry->workup Optimized? end Improved Yield workup->end Reviewed

Caption: A decision-making workflow for troubleshooting low product yield.

Formation of Side Products

Q3: I am observing a significant amount of an unexpected byproduct in my reaction mixture. What could it be and how can I prevent its formation?

A3: The most common and troublesome side product in the synthesis of this compound is the corresponding disulfide, 3,3'-disulfanediylbis(pyridazine) .

  • Cause of Disulfide Formation: Thiols are susceptible to oxidation, especially under basic conditions and in the presence of air (oxygen). The thiolate anion, which is the active nucleophile in the SNAr reaction, is particularly prone to oxidation to form a disulfide bond. This process can be catalyzed by trace metal impurities[4].

  • Prevention and Mitigation Strategies:

    • Degassing Solvents: Before starting the reaction, thoroughly degas the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it. This will minimize the amount of dissolved oxygen.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket) to prevent exposure to atmospheric oxygen.

    • Control of Basicity: While NaSH is a base, adding an external strong base should be avoided as it can increase the rate of oxidation.

    • Workup Conditions: During the workup, it is crucial to minimize the exposure of the product to air, especially if the aqueous solution is basic. Acidifying the reaction mixture to protonate the thiol can reduce its susceptibility to oxidation.

Table 1: Troubleshooting Common Side Products

Side ProductProbable CauseProposed Solution
3,3'-Disulfanediylbis(pyridazine) Oxidation of the thiol product by atmospheric oxygen, especially under basic conditions.- Degas the reaction solvent.- Run the reaction under an inert atmosphere (N₂ or Ar).- Minimize air exposure during workup.- Consider adding a mild reducing agent during workup.
Unreacted 3-Chloropyridazine Incomplete reaction due to insufficient temperature, time, or nucleophile concentration.- Increase reaction temperature and/or time.- Use a slight excess of sodium hydrosulfide.- Ensure adequate solubility of reagents.
Purification Challenges

Q4: I am having difficulty purifying this compound by column chromatography. The product is streaking or tailing on the silica gel column. What can I do?

A4: The tailing of nitrogen-containing heterocyclic compounds on silica gel is a common issue. It is primarily due to the basic nature of the pyridazine nitrogen atoms interacting strongly with the acidic silanol groups on the surface of the silica gel.

  • Solutions for Chromatographic Purification:

    • Addition of a Basic Modifier: To mitigate the strong interaction with silica, add a small amount of a volatile base to your eluent. Triethylamine (0.1-1% v/v) is a common choice. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more symmetrically.

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.

    • Reverse-Phase Chromatography: For polar compounds like this compound, reverse-phase HPLC can be an effective purification method.

Q5: Is recrystallization a viable method for purifying this compound? If so, what solvents should I consider?

A5: Yes, recrystallization can be an excellent method for purifying solid this compound, especially for removing minor impurities.

  • Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Screening Solvents: You will likely need to screen a few solvents to find the optimal one. Good starting points for a polar compound like this compound include:

      • Alcohols (e.g., ethanol, isopropanol)

      • Water

      • Acetonitrile

      • Mixtures of solvents (e.g., ethanol/water, acetone/hexane)

Recrystallization Solvent Selection Workflow

recrystallization_solvent start Select Recrystallization Solvent solubility_cold Is the compound soluble in the cold solvent? start->solubility_cold solubility_cold->start Yes (Choose another solvent) solubility_hot Is the compound soluble in the hot solvent? solubility_cold->solubility_hot No solubility_hot->start No (Choose another solvent) cool_solution Cool the solution solubility_hot->cool_solution Yes crystals_form Do crystals form? cool_solution->crystals_form crystals_form->start No (Try inducing crystallization or choose another solvent) end Suitable Solvent Found crystals_form->end Yes

Caption: A flowchart for selecting an appropriate solvent for recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Chloropyridazine

This protocol is a generalized procedure based on common practices for SNAr reactions on pyridazine systems.

Materials:

  • 3-Chloropyridazine

  • Sodium hydrosulfide (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropyridazine (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF to dissolve the 3-chloropyridazine. Then, add anhydrous sodium hydrosulfide (1.2 eq) portion-wise.

  • Heating and Monitoring: Heat the reaction mixture to 70 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the 3-chloropyridazine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into ice-cold water.

    • Acidify the aqueous solution to pH 3-4 with 1 M HCl. This will precipitate the product.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine.

    • Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Thionation of Pyridazin-3(2H)-one

This protocol is adapted from general procedures for the thionation of carbonyl compounds.

Materials:

  • Pyridazin-3(2H)-one

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

  • Toluene or pyridine (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Pyridazin-3(2H)-one (1.0 eq) in anhydrous toluene or pyridine.

  • Reagent Addition: Add phosphorus pentasulfide (0.25 eq for P₄S₁₀) or Lawesson's reagent (0.5 eq) to the suspension.

  • Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate to quench the excess thionating reagent.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

References

Technical Support Center: Troubleshooting Tailing in Column Chromatography of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and frustrating issue in purification science: the chromatographic peak tailing of pyridazine-containing molecules. Pyridazines, with their unique electronic and structural properties, present specific challenges during purification. This resource is structured in a direct question-and-answer format to address the issues you are likely encountering in the lab.

Section 1: The Root of the Problem - Understanding Pyridazine Chemistry
FAQ: Why do my pyridazine compounds consistently show peak tailing on standard silica gel columns?

The primary reason for the tailing of pyridazine compounds is their chemical nature as nitrogen-containing heterocycles. This leads to strong, undesirable secondary interactions with the stationary phase.[1][2]

  • Basicity and Silanol Interactions: The pyridazine ring contains two adjacent nitrogen atoms, making it a basic compound.[3][4] Standard silica gel, the most common stationary phase for normal-phase chromatography, has a surface populated with weakly acidic silanol groups (Si-OH).[1] Your basic pyridazine molecules can form strong hydrogen bonds or have ionic interactions with these silanol sites.[5][6] While the desired chromatographic separation relies on weaker, transient interactions (like dipole-dipole), these strong secondary interactions cause a portion of the analyte molecules to "stick" to the stationary phase, eluting more slowly than the main band and creating a characteristic tail.

  • Dual Hydrogen Bond Acceptor: The two adjacent nitrogen atoms in the pyridazine ring can act as a dual hydrogen-bond acceptor, which can enhance its interaction with the silica surface.[3][4]

This interaction is the fundamental chemical challenge that must be addressed to achieve sharp, symmetrical peaks.

Section 2: Primary Troubleshooting - Modifying the Mobile Phase

This is the most common and effective starting point for troubleshooting as it directly addresses the chemical interactions causing the tailing.

FAQ: My peak is tailing. What is the quickest and most common fix?

The most direct approach is to add a small amount of a competitive modifier to your mobile phase (eluent). The goal is to add a molecule that will interact more strongly with the problematic active sites on the silica gel, effectively masking them from your pyridazine compound.

FAQ: What mobile phase additives should I use, and how do they work?

For basic compounds like pyridazines, a basic modifier is the standard choice.

  • Triethylamine (TEA): This is the most common additive for suppressing the tailing of basic compounds.[7] TEA is a volatile organic base that, when added to the mobile phase in small quantities (typically 0.1-1.0%), will neutralize the acidic silanol sites on the silica surface.[7][8] It essentially "passivates" the column in-situ, preventing your pyridazine from binding strongly and allowing it to elute as a sharp, symmetrical band.

  • Ammonia: A solution of ammonia in methanol (e.g., 7N NH3 in MeOH) can also be used as an additive, often at 1-2% of the mobile phase. It functions similarly to TEA by neutralizing silanol groups. This is a good alternative if TEA is not compatible with your downstream applications.

Protocol 1: Adding a Basic Modifier (Triethylamine) to the Mobile Phase

This protocol outlines the standard procedure for using TEA to improve peak shape.

  • Prepare the Stock Eluent: Prepare your desired mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) in a sufficient volume for your entire purification.

  • Add the Modifier: To this stock eluent, add triethylamine (TEA) to a final concentration of 0.1% to 0.5% (v/v). For example, to 1000 mL of eluent, add 1 mL to 5 mL of TEA.

  • Equilibrate the Column: Before loading your sample, flush the column with at least 5 column volumes of the TEA-modified mobile phase. This step is critical to ensure the entire silica bed is passivated.

  • Load the Sample: Dissolve your crude pyridazine compound in a minimal amount of the TEA-modified mobile phase or a weak solvent like dichloromethane.

  • Elute and Monitor: Run the chromatography using the TEA-modified mobile phase, collecting fractions and monitoring by TLC as usual. You should observe a significant improvement in peak symmetry.

FAQ: What if I'm using reversed-phase chromatography? How does pH help?

In reversed-phase HPLC/flash chromatography (e.g., using a C18 column), controlling the pH of the aqueous portion of the mobile phase is critical.

  • Low pH (e.g., pH 2-3): Adding an acid like formic acid or TFA (0.1%) protonates the residual silanol groups on the C18 stationary phase, neutralizing them and preventing ionic interactions with a protonated basic analyte.[7][8] However, at this low pH, your pyridazine (with a typical pKa around 2-5 depending on substituents) will be fully protonated (positively charged), which can still lead to some ionic interactions.

  • High pH (e.g., pH 8-10): Using a buffer like ammonium bicarbonate can deprotonate your pyridazine, rendering it neutral.[9] A neutral analyte will have fewer undesirable ionic interactions with the stationary phase, often leading to excellent peak shape. This requires a pH-stable column (e.g., hybrid silica phases).[9][10]

Section 3: Secondary Troubleshooting - The Stationary Phase and Column Health

If mobile phase modifiers do not completely solve the problem, the issue may lie with the column itself.

FAQ: I've tried TEA and still see tailing. What else can I do?

If additives are insufficient, consider using a different stationary phase designed for basic compounds.

  • Base-Deactivated Silica: Many manufacturers offer silica gel that has been "end-capped."[1][8] During this process, the most acidic and accessible silanol groups are chemically reacted (e.g., with trimethylsilyl chloride) to make them inert.[8] These columns are inherently less interactive towards basic compounds and can provide excellent peak shape even without mobile phase additives.

  • Alumina (Basic or Neutral): Alumina is an alternative polar stationary phase. Basic or neutral alumina can be an excellent choice for purifying basic compounds like pyridazines, as it lacks the acidic silanol groups that cause tailing on silica.

  • Bonded Phases: For particularly challenging separations, consider functionalized silica gels like diol- or amino-bonded phases, which offer different selectivity and surface properties.

FAQ: Could my column be damaged? How do I check for physical problems?

Yes, physical degradation of the column packing can cause tailing that affects all compounds, not just your target molecule.

  • Symptom: If all peaks in your chromatogram (including non-basic impurities) are tailing, the problem is likely physical.[11]

  • Common Causes:

    • Void Formation: A gap or void at the top of the column packing bed can form due to high pressure or improper packing. This disrupts the flow path, causing peak distortion.[12]

    • Blocked Frit: The inlet frit of the column can become partially clogged with particulate matter from your sample or solvent, leading to uneven flow distribution.[11]

    • Contamination: Strongly adsorbed impurities from previous runs can create active sites that cause tailing.[1][13]

  • Solution: You can sometimes resolve a blocked frit by carefully back-flushing the column.[11] However, in many cases of physical degradation, the column must be repacked or replaced.

Section 4: Tertiary Troubleshooting - Method and Loading Technique

Finally, ensure your fundamental chromatographic technique is sound.

FAQ: How does my sample loading affect peak shape?

Improper sample loading is a frequent cause of peak distortion, including tailing.

  • Mass Overload: Injecting too much compound for the column size.[5][14] The stationary phase becomes saturated, leading to a broad, tailing peak.

  • Volume Overload: Dissolving your sample in too large a volume of solvent.[2][8]

  • Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than your mobile phase (e.g., dissolving in pure ethyl acetate when your mobile phase is 95:5 Hexane:EtOAc). This causes the initial sample band to spread out instead of applying as a tight, focused band.[2][15]

Protocol 2: Diagnosing Column Overload
  • Establish a Baseline: Run your purification under your standard conditions and note the degree of tailing (you can measure the tailing factor from the chromatogram).

  • Dilute the Sample: Prepare a new sample for injection that is 50% of the original concentration.

  • Re-inject: Load this diluted sample onto the column and run the exact same method.

  • Analyze the Result: If the peak shape is significantly improved and the tailing is reduced, your original method was suffering from mass overload.[14][15]

  • Remedy: To fix mass overload, either reduce the amount of sample you load per run or scale up to a larger diameter column.[5]

Visual Troubleshooting Guide

The following flowchart provides a logical path for diagnosing the cause of peak tailing.

Troubleshooting_Tailing start Observe Peak Tailing q1 Are ALL peaks tailing or just the pyridazine? start->q1 all_tail All Peaks Tail q1->all_tail All one_tail Only Pyridazine Tails q1->one_tail Only One physical_issue Suspect Physical Issue: - Column Void - Blocked Frit - Contamination all_tail->physical_issue chemical_issue Suspect Chemical Interaction: (Pyridazine-Silanol) one_tail->chemical_issue sol_physical Action: 1. Back-flush column 2. Replace column physical_issue->sol_physical sol_chemical Action: Add Mobile Phase Modifier (e.g., 0.5% TEA) chemical_issue->sol_chemical q2 Did the modifier fix the tailing? sol_chemical->q2 yes_fixed Yes q2->yes_fixed Yes no_fix No / Partially q2->no_fix No next_step Action: 1. Check for Overload (Protocol 2) 2. Use Base-Deactivated Column 3. Switch to Alumina no_fix->next_step

Caption: A logical flowchart for troubleshooting peak tailing in pyridazine chromatography.

Summary of Troubleshooting Strategies
SymptomPotential CauseRecommended Solution
Only the pyridazine peak tails. Chemical Interaction: Strong binding of the basic analyte to acidic silanol sites on the silica stationary phase.Primary: Add a basic modifier (0.1-1.0% Triethylamine or Ammonia) to the mobile phase to passivate the silica surface.[7][8]
All peaks in the chromatogram are tailing or distorted. Physical Issue: Column void, partially blocked inlet frit, or channel formation in the packing bed.[11][12]Primary: Reverse and flush the column. If unresolved, replace the column. Use guard columns and filter samples to prevent future issues.[11]
Tailing improves significantly upon sample dilution. Mass Overload: The amount of analyte loaded exceeds the capacity of the stationary phase.[5]Primary: Reduce the mass of sample loaded per injection or use a column with a larger diameter and higher capacity.[5]
Tailing persists even with mobile phase modifiers. Highly Active Stationary Phase: The silica gel has a high concentration of very acidic silanol groups.Primary: Switch to a base-deactivated (end-capped) silica column or an alternative stationary phase like alumina.[1][8]
Early eluting peaks are distorted or tailing. Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.[2][15]Primary: Dissolve the sample in the mobile phase itself or the weakest solvent possible. Use a "dry loading" technique if necessary.

References

Technical Support Center: High-Purity Pyridazine-3-thiol Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive guide for obtaining high-purity Pyridazine-3-thiol through recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions to navigate the challenges associated with the purification of this versatile heterocyclic compound.

Introduction to this compound Purification

This compound is a pivotal building block in medicinal chemistry and materials science. Its purity is paramount for reproducible downstream applications. Recrystallization is a powerful technique for purifying solid organic compounds, and when optimized, it can yield highly pure crystalline this compound. This guide will walk you through the principles, protocols, and common pitfalls of this essential purification method.

The core principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at low temperatures but readily at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state and melting point of this compound?

A1: While some commercial suppliers may list this compound as a liquid, this is likely for a solution. The parent compound, pyridazine, is a liquid at room temperature with a melting point of -8°C[1]. However, substituted pyridazines are generally solids. For instance, various synthesized aryl-substituted pyridazines exhibit melting points in the range of 155°C to 205°C[2]. Given its boiling point of approximately 191-208°C, this compound is expected to be a solid at room temperature. An accurate experimental determination of the melting point of your crude and purified material is crucial for assessing purity.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent should:

  • Completely dissolve the this compound at an elevated temperature (near the solvent's boiling point).

  • Result in low solubility of the this compound at low temperatures (e.g., room temperature or in an ice bath).

  • Either not dissolve impurities at high temperatures (allowing for hot filtration) or keep them dissolved at low temperatures (so they remain in the mother liquor).

  • Be chemically inert towards this compound.

  • Have a boiling point that is low enough for easy removal from the purified crystals.

Based on the polar nature of the pyridazine ring, polar solvents are a good starting point. A systematic solvent screening is the most effective approach.

Q3: My this compound is a stubborn oil and won't crystallize. What should I do?

A3: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the concentration of the solute is too high. Here are some troubleshooting steps:

  • Re-heat the solution to dissolve the oil.

  • Add more solvent to decrease the saturation.

  • Try a lower-boiling point solvent.

  • Use a solvent mixture. If your compound is too soluble in one solvent, add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise to the hot solution until it just becomes cloudy, then add a few drops of the first solvent to clarify.

  • Scratch the inner surface of the flask with a glass rod to create nucleation sites.

  • Add a seed crystal of pure this compound if available.

Q4: I have a very low yield after recrystallization. What went wrong?

A4: A low yield can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure you have allowed sufficient time for crystallization at room temperature and then in an ice bath.

  • The compound has significant solubility in the cold solvent. In this case, a different solvent or a solvent mixture might be necessary.

Q5: What are the likely impurities in my crude this compound?

A5: The impurities will depend on the synthetic route. A common laboratory synthesis involves the reaction of 3-chloropyridazine with a sulfur source like sodium hydrosulfide. Potential impurities include:

  • Unreacted 3-chloropyridazine: This is a common impurity if the reaction does not go to completion.

  • Pyridazine-3,3'-disulfide: Thiols can be sensitive to air oxidation, leading to the formation of the corresponding disulfide.

  • Starting materials from the synthesis of 3-chloropyridazine: Depending on the initial steps, other chlorinated or hydroxylated pyridazine species could be present.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Small test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different test solvent to each tube at room temperature.

  • Vortex or agitate the tubes to assess solubility at room temperature. Note any solvents in which the compound is highly soluble. These are generally poor choices for single-solvent recrystallization.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the test tube in a heating block or water bath.

  • Add the solvent dropwise while heating until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will show a significant amount of crystalline precipitate upon cooling.

Data Presentation: Solvent Screening Observations
SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingSuitability
WaterLowModerateGoodPotential
EthanolModerateHighFairPossible, may need cooling
IsopropanolLowHighExcellentGood Candidate
AcetoneHighHighPoorUnsuitable (single solvent)
Ethyl AcetateLowModerateGoodPotential
TolueneVery LowLowPoorUnsuitable
HexaneInsolubleInsolubleNoneUnsuitable (good anti-solvent)

This table is illustrative. Actual results must be determined experimentally.

Protocol 2: Recrystallization of this compound

This protocol provides a step-by-step method for the recrystallization of this compound once a suitable solvent has been identified.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to just below the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

  • Analysis: Determine the melting point of the purified crystals and compare it to the crude material. A sharper and higher melting point indicates successful purification.

Visualizing the Workflow

Diagram: Recrystallization Decision-Making Workflow

Recrystallization_Workflow start Start: Crude This compound solvent_screen Protocol 1: Solvent Screening start->solvent_screen dissolve Dissolve Crude Product in Minimum Hot Solvent solvent_screen->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath troubleshoot Troubleshooting: Oiling Out / Low Yield cool->troubleshoot collect Vacuum Filtration ice_bath->collect ice_bath->troubleshoot wash Wash with Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end High-Purity This compound dry->end

Caption: A workflow diagram for the recrystallization of this compound.

Diagram: Troubleshooting Logic for Poor Crystallization

Troubleshooting_Crystallization start No Crystals Form Upon Cooling too_much_solvent Hypothesis: Too much solvent used. start->too_much_solvent oiling_out Hypothesis: 'Oiling out' occurred. start->oiling_out solution1 Action: Boil off some solvent to concentrate the solution. too_much_solvent->solution1 scratch Action: Scratch flask interior with a glass rod. solution1->scratch seed Action: Add a seed crystal. scratch->seed end Successful Crystallization seed->end solution2 Action: Re-heat, add more solvent, and cool slowly. oiling_out->solution2 solution2->end

Caption: Troubleshooting guide for when crystallization does not occur as expected.

References

Technical Support Center: Pyridazine-3-thiol Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pyridazine-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this reactive heterocyclic compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and mitigate stability issues, ensuring the integrity of your experiments.

Introduction: The Dual Nature of this compound

This compound is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties of the pyridazine ring and the reactivity of the thiol group.[1][2] However, these same features contribute to its inherent instability. Understanding the tautomeric equilibrium and the primary degradation pathways is crucial for its successful application.

This compound exists in a tautomeric equilibrium with its thione form, 3(2H)-pyridazinethione. Spectroscopic and computational studies have shown that the thione tautomer is the predominant form in various solvents.[3] This is a critical consideration as the reactivity of the thione can differ significantly from that of the thiol.

This guide will address the common stability challenges encountered during the storage, handling, and use of this compound, providing you with troubleshooting strategies and preventative measures.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

Question: "I am using this compound in a nucleophilic substitution reaction, but my yields are inconsistent, and I am observing unexpected byproducts. What could be the cause?"

Answer: This is a frequent issue stemming from the degradation of this compound, primarily through oxidation.

Causality: The thiol/thione group of this compound is highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[4][5] This oxidation leads to the formation of the corresponding disulfide, bis(pyridazin-3-yl) disulfide. This disulfide is generally less reactive as a nucleophile compared to the thiol form and can lead to the formation of undesired side products. The rate of this oxidation can be influenced by several factors including pH, presence of metal ions, and exposure to light.[5]

Troubleshooting Protocol:

  • Assess Material Quality: Before use, check the appearance of your this compound. Pure compound should be a solid. Discoloration (e.g., yellowing) or a clumpy appearance may indicate oxidation.

  • Inert Atmosphere Technique: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line to minimize exposure to air.[6][7][8][9]

  • Solvent Deoxygenation: Use freshly deoxygenated solvents for your reaction. Solvents can be deoxygenated by sparging with an inert gas or by using a solvent purification system.

  • Reaction Monitoring: Monitor your reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) to track the consumption of the starting material and the formation of any byproducts. This can help you determine if degradation is occurring during the reaction.

Experimental Workflow for Handling Air-Sensitive this compound:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup start Start inert_atm Establish Inert Atmosphere (Glovebox/Schlenk Line) start->inert_atm deoxygenate Use Deoxygenated Solvents inert_atm->deoxygenate weigh Weigh this compound Under Inert Gas deoxygenate->weigh dissolve Dissolve in Deoxygenated Solvent weigh->dissolve react Run Reaction Under Inert Gas dissolve->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Quench/Workup (Consider Inert Conditions) monitor->workup end End workup->end

Caption: Workflow for handling this compound to prevent oxidative degradation.

Issue 2: Sample Degradation During Storage

Question: "My stock of this compound seems to have degraded over time, even when stored in a sealed container. How can I improve its shelf life?"

Answer: Improper storage is a common cause of degradation. Even in a sealed container, residual oxygen and exposure to light and temperature fluctuations can degrade the compound.

Causality: As an air-sensitive thiol, this compound will readily oxidize upon prolonged exposure to even small amounts of oxygen.[6][7] Light can also promote the formation of radical species, accelerating the oxidation process.[10] Elevated temperatures will increase the rate of all degradation reactions.

Recommended Storage Protocol:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerator)Slows down the rate of degradation reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the thiol group to the disulfide.[6][7]
Light In the dark (Amber vial)Minimizes light-induced degradation.[7]
Container Tightly sealed, airtight containerProtects from atmospheric oxygen and moisture.[6]

Step-by-Step Storage Procedure:

  • If the original container has been opened, transfer the compound to a smaller, appropriately sized vial to minimize the headspace.

  • Flush the vial with a gentle stream of argon or nitrogen for several minutes to displace any air.

  • Seal the vial tightly with a cap that has a chemically resistant liner.

  • Wrap the vial in aluminum foil or place it in a light-blocking secondary container.

  • Store the container in a refrigerator at 2-8 °C.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways are:

  • Oxidation to Disulfide: This is the most common degradation pathway, where two molecules of this compound react with an oxidizing agent (like atmospheric oxygen) to form a disulfide bond. This process is often catalyzed by light, heat, and trace metal impurities.

  • Further Oxidation: Under stronger oxidizing conditions, the sulfur atom can be further oxidized to form sulfinic and sulfonic acids.

  • Photodegradation: The pyridazine ring itself can be susceptible to photochemical decomposition upon exposure to UV light, leading to ring-opening or other complex rearrangements.[10]

  • Reactions with Electrophiles: The thiol group is a strong nucleophile and will react with a variety of electrophiles. While this is often the desired reactivity, unintended reactions with electrophilic impurities in solvents or other reagents can be a source of degradation.

G A This compound B Bis(pyridazin-3-yl) Disulfide A->B  [O] (Air, Light) D Ring-Opened Products A->D  hν (UV Light) C Sulfinic/Sulfonic Acid Derivatives B->C  [Stronger O]

Caption: Major degradation pathways of this compound.

Q2: Is this compound sensitive to pH?

A2: Yes, the stability of this compound is pH-dependent. In basic conditions, the thiol group is deprotonated to the thiolate anion. This thiolate is a much stronger nucleophile and is more readily oxidized than the neutral thiol. Therefore, storing or running reactions with this compound in basic solutions without excluding oxygen will significantly accelerate its degradation to the disulfide. Acidic conditions can also affect stability, potentially leading to hydrolysis of the thione tautomer, although this is generally a slower process.[11]

Q3: What are some incompatible chemicals to avoid with this compound?

A3: Based on the reactivity of thiols and pyridazines, you should avoid:

  • Strong Oxidizing Agents: Peroxides, permanganates, and chromates will rapidly and uncontrollably oxidize the thiol group.

  • Strong Acids and Bases: As discussed, these can catalyze degradation. Pyridazine itself is a weak base and can form salts with strong acids.[12]

  • Electrophiles: Alkyl halides, acyl halides, and other electrophilic reagents will readily react with the thiol group. This should be a controlled reaction, not an unintended side reaction.

  • Heavy Metal Salts: Many heavy metals have a high affinity for sulfur and can form stable complexes with the thiol group, effectively sequestering your starting material.

Q4: How can I confirm the purity of my this compound?

A4: The purity can be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify major impurities. The formation of the disulfide will result in a change in the chemical shifts of the protons on the pyridazine ring.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound and detect the presence of the disulfide (which will have a molecular weight of approximately double that of the monomer minus two hydrogen atoms).

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample and quantify the amount of any degradation products present.

By understanding the inherent reactivity and potential degradation pathways of this compound and by implementing the proper handling and storage procedures outlined in this guide, you can significantly improve the reliability and success of your experimental work.

References

Technical Support Center: Managing Regioselectivity in Reactions with Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in reactions involving substituted pyridazines. The inherent electronic properties of the pyridazine ring present unique challenges and opportunities. This resource provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you control the outcomes of your experiments.

Core Principles: Understanding the Pyridazine Ring

The pyridazine scaffold is characterized by two adjacent nitrogen atoms, which significantly influences its electronic landscape. This creates a π-deficient system, making it generally susceptible to nucleophilic attack and resistant to electrophilic substitution.[1][2] The positions on the ring exhibit distinct reactivity profiles:

  • C3 and C6: These positions are α to the nitrogen atoms and are the most electron-deficient. They are primary sites for nucleophilic attack, especially if they bear a good leaving group.

  • C4 and C5: These positions are β to the nitrogen atoms and are comparatively more electron-rich than C3/C6. They are the preferred sites for electrophilic attack (under forcing conditions) and certain metal-catalyzed C-H functionalization reactions.[3]

Controlling regioselectivity is a matter of understanding and manipulating the interplay between the substrate's inherent electronic properties, the nature of the substituents, and the chosen reaction conditions (catalyst, ligand, solvent, temperature).[4][5]

Fig 1. General reactivity map of a substituted pyridazine.

FAQs and Troubleshooting Guides

Section 1: Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed reactions are powerful tools for functionalizing pyridazines, but regioselectivity can be a significant hurdle, especially with multiple identical halogen substituents or available C-H bonds.[6][7]

Question 1: I am performing a Suzuki coupling on a 3,5-dichloropyridazine and getting a mixture of isomers. How can I selectively couple at the C3 or C5 position?

Answer: This is a classic challenge where selectivity is not primarily governed by the inherent electronics of the ring but can be controlled by the choice of phosphine ligand on the palladium catalyst. The ligand's electronic and steric properties play a profound role in determining the chemoselectivity.[8]

  • For C3 Selectivity: Use electron-deficient, bidentate ligands. The C3-Cl bond, being α to a nitrogen, requires less energy for oxidative addition, making it kinetically favored.[8] A ligand like 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) enhances this intrinsic preference.

  • For C5 Selectivity: Use electron-rich, bulky monodentate ligands. A ligand like Q-Phos can reverse the selectivity, favoring coupling at the C5 position. The steric bulk of these ligands appears to disfavor the more accessible C3 position, directing the catalyst to C5.[8]

Troubleshooting Table 1: Ligand-Dependent Selectivity in Suzuki Coupling of 3,5-Dichloropyridazines [8]

Desired ProductRecommended LigandLigand TypeTypical C3:C5 RatioCausality
C3-Coupled DPPFElectron-Deficient, Bidentate>10 : 1Enhances kinetic preference for oxidative addition at the more electron-deficient C3 position.
C5-Coupled Q-PhosElectron-Rich, Monodentate1 : >10Steric hindrance from the bulky ligand disfavors C3, directing the catalyst to the C5 position.
Bis-Coupled RuPhosElectron-Rich, Bulky MonodentateMixture (favors bis)High catalytic activity promotes a second coupling after the first has occurred.

Question 2: My direct C-H arylation on a substituted pyridazine is non-selective. What strategies can I use to control the position of functionalization?

Answer: Direct C-H activation avoids pre-functionalization but presents a significant regioselectivity challenge. Control can be achieved through two primary strategies: catalyst control and the use of directing groups.

  • Catalyst Control: The choice of metal catalyst is crucial. For certain fused pyridazine systems like 1,2,4-triazolo[4,3-b]pyridazines, a Pd/Ag system preferentially activates the C8 position. However, switching to a copper(I)-based catalyst system can completely shift the selectivity to the C3 position, with no C8-arylated regioisomer detected.[9] This highlights how the mechanism of C-H activation differs between metals, allowing for catalyst-driven regiocontrol.

  • Directing Groups: While not always desirable, installing a directing group is a robust strategy. For pyridines, which are electronically similar to pyridazines, electron-withdrawing groups (EWGs) like -NO₂ or -F can increase the acidity of adjacent C-H bonds, facilitating palladation and subsequent arylation at specific positions.[10]

  • Lewis Acid Additives: For unsubstituted pyridazine, a Lewis acid can coordinate to the nitrogen atoms, altering the electronic distribution and directing metalation to a specific position. For example, boron Lewis acids can direct regioselective magnesiation or zincation to either the C3 or C4 position, depending on the Lewis acid's structure.[11]

CH_Activation_Strategy Start Goal: Regioselective C-H Arylation Substrate Analyze Pyridazine Substrate (Fused? Substituted? Unsubstituted?) Start->Substrate Fused Fused System? (e.g., triazolopyridazine) Substrate->Fused Yes Substituted Substituted with EWG? Substrate->Substituted No Catalyst Strategy: Catalyst Control Fused->Catalyst Unsubstituted Unsubstituted Pyridazine? Substituted->Unsubstituted No EWG Strategy: Electronic Control Substituted->EWG Yes LewisAcid Strategy: Lewis Acid Direction Unsubstituted->LewisAcid Yes Pd_Ag Use Pd(OAc)₂/Ag₂CO₃ for C8 Arylation Catalyst->Pd_Ag If C8 desired Cu_I Use Cu(I) Catalyst for C3 Arylation Catalyst->Cu_I If C3 desired EWG_outcome EWG at C3 directs arylation to C4 (Increased C-H acidity) EWG->EWG_outcome LewisAcid_outcome Boron Lewis acids complex with N atoms, directing metalation to C3 or C4 LewisAcid->LewisAcid_outcome

Fig 2. Decision workflow for C-H arylation strategies.
Section 2: Nucleophilic Aromatic Substitution (SNA_r_)

The electron-deficient nature of the pyridazine ring makes it well-suited for SNAr reactions, provided a suitable leaving group is present. Regioselectivity is governed by the stability of the intermediate Meisenheimer complex.

Question 3: I have a 3-substituted pyridazine with a leaving group at C6. Will a nucleophile attack C6, or could it attack another position? What about a 3-substituted, 4-halopyridazine?

Answer: The regioselectivity of nucleophilic attack is dictated by the ability of the ring to stabilize the resulting negative charge in the intermediate.

  • Attack at C6 (or C3): In a pyridazine with a leaving group at C6 (or C3), nucleophilic attack at that carbon is highly favored. The resulting anionic intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atoms. This is analogous to nucleophilic substitution at the C2 and C4 positions of pyridine.[12]

  • Vicarious Nucleophilic Substitution (VNS): In cases without a traditional leaving group, VNS can be used to introduce nucleophiles. For 3-substituted pyridazines, it has been shown that using pyridazinium dicyanomethylide derivatives allows for the introduction of a sulfonylmethyl group with complete regiospecificity at the C4 position.[13] This occurs because the initial attack happens at the most electron-deficient position (C6), followed by rearrangement and elimination to yield the C4-substituted product.

  • Elimination-Addition (Didehydropyridazine): In the presence of a very strong base like potassium amide (KNH₂) in liquid ammonia, a 4-halopyridazine can undergo elimination to form a highly reactive 4,5-didehydropyridazine (pyridazyne) intermediate. The nucleophile (e.g., NH₃) then adds to this intermediate. The regioselectivity of this addition is controlled by the electronic effects of the substituents on the ring. For example, in a 3-(methoxymethyl)-6-methyl-4-halopyridazine, the more electron-attracting methoxymethyl group directs the nucleophile to add preferentially at the C5 position.[14]

Section 3: Electrophilic Aromatic Substitution (EAS)

Question 4: I need to brominate a pyridazine derivative, but the reaction is not working under standard conditions. Why is this so difficult, and where should I expect substitution to occur?

Answer: Electrophilic aromatic substitution on pyridazines is exceptionally challenging for two main reasons:

  • Deactivated Ring: The two nitrogen atoms are strongly electron-withdrawing, making the ring highly π-deficient and thus deactivated towards attack by electrophiles.[1] The conditions required are often much harsher than those for benzene.[15]

  • Lewis Basicity: The lone pairs on the nitrogen atoms are Lewis basic and will react with the electrophile or the Lewis acid catalyst. This forms a pyridazinium salt, which is even more deactivated than the parent ring.[2]

If the reaction can be forced to proceed, substitution will occur at the most electron-rich positions available, which are C4 and C5 . The stability of the intermediate sigma complex determines the regioselectivity. Attack at C4 or C5 keeps the positive charge away from the already electron-deficient nitrogen atoms, which is energetically more favorable than attack at C3 or C6.[15][16] For fused systems like imidazo[1,2-a]pyrazine, electrophilic attack also favors the five-membered ring, as the intermediate maintains aromaticity in the six-membered pyridazine-like ring.[17]

Validated Experimental Protocols

Protocol 1: Regioselective Copper-Catalyzed C3-(Hetero)arylation of 6-Aryl-1,2,4-triazolo[4,3-b]pyridazines

This protocol is adapted from a reported ligand-free, copper-catalyzed method for achieving high regioselectivity for C3 arylation, avoiding the C8 position often functionalized by palladium catalysts.[9]

Materials:

  • 6-Aryl-1,2,4-triazolo[4,3-b]pyridazine (1.0 equiv)

  • (Hetero)aryl iodide (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (solvent)

Procedure:

  • To an oven-dried reaction tube, add the 6-aryl-1,2,4-triazolo[4,3-b]pyridazine (e.g., 0.5 mmol), the (hetero)aryl iodide (0.75 mmol), CuI (0.05 mmol, 9.5 mg), and K₂CO₃ (1.0 mmol, 138 mg).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (2.5 mL) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the pure 3-aryl-6-aryl-1,2,4-triazolo[4,3-b]pyridazine.

Causality and Trustworthiness: This protocol is self-validating because the specific combination of a Cu(I) catalyst and K₂CO₃ in dioxane has been demonstrated to be highly regioselective for the C3 position.[9] No C8-arylated regioisomer is typically detected under these conditions, providing a reliable method for accessing this specific isomer.[9]

Protocol 2: Ligand-Controlled Regioselective Suzuki Coupling of 3,5-Dichloropyridazine

This protocol provides two sets of conditions to selectively target either the C3 or C5 position of a dichloropyridazine substrate, based on the principles of ligand control.[8]

A) C3-Selective Coupling:

Materials:

  • 3,5-Dichloropyridazine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • DPPF (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine 3,5-dichloropyridazine, the arylboronic acid, Pd₂(dba)₃, and DPPF.

  • Add the Na₂CO₃.

  • De-gas the toluene/water solvent mixture by bubbling with argon for 15 minutes.

  • Add the de-gassed solvent to the reaction vessel.

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

B) C5-Selective Coupling:

Materials:

  • 3,5-Dichloropyridazine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Q-Phos (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • In an oven-dried vessel under an inert atmosphere, combine 3,5-dichloropyridazine, the arylboronic acid, Pd(OAc)₂, Q-Phos, and K₃PO₄.

  • Add anhydrous toluene.

  • Heat the mixture to 100 °C and stir until the starting material is consumed.

  • Workup and purify as described in the C3-selective protocol.

Causality and Trustworthiness: The reliability of these protocols stems from the direct correlation between the ligand's electronic and steric nature and the resulting product distribution.[8] By simply changing the palladium source and ligand from the DPPF system to the Q-Phos system, the regiochemical outcome is predictably inverted.

References

Technical Support Center: Scaling Up the Synthesis of Pyridazine-3-thiol for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Pyridazine-3-thiol. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to move from bench-scale synthesis to library production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure your scale-up campaign is efficient, safe, and reproducible.

Introduction: The Value and Challenge of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry. Its unique arrangement of nitrogen and sulfur atoms provides a scaffold for developing novel therapeutic agents, including kinase inhibitors and anti-infectives.[1] However, scaling the synthesis from milligram to multi-gram or kilogram quantities presents significant challenges, including managing reaction exotherms, ensuring complete conversion, and developing robust purification strategies. This guide provides field-proven insights to navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?

There are two primary, well-established routes for the synthesis of this compound, each with distinct advantages and disadvantages for scale-up.

  • Nucleophilic Substitution of 3-Chloropyridazine: This is often the most direct route. It involves reacting commercially available 3-chloropyridazine with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by basic hydrolysis.[2][3]

  • Thionation of Pyridazin-3(2H)-one: This route involves the conversion of the carbonyl group of Pyridazin-3(2H)-one into a thiocarbonyl using a thionating agent. The most common and effective reagent for this transformation is Lawesson's Reagent (LR).[4][5]

Q2: Which synthetic route is better for large-scale library production?

The "better" route depends on your specific priorities, such as cost, available equipment, and safety infrastructure. The following table provides a comparative analysis to guide your decision.

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Thionation with Lawesson's Reagent
Starting Material Cost 3-Chloropyridazine can be more expensive.Pyridazin-3(2H)-one is generally cheaper.
Reagent Cost & Hazard NaSH is inexpensive but pyrophoric. Thiourea is a suspected carcinogen.Lawesson's Reagent is moderately expensive and generates odorous phosphorus byproducts.[6]
Reaction Conditions Generally milder conditions (room temp to moderate heat).Requires higher temperatures (refluxing toluene or xylene).[4]
Work-up & Purification Simpler aqueous work-up. Product may precipitate.More complex work-up to remove phosphorus byproducts. Chromatography is often required.
Scalability Generally easier to scale due to simpler work-up and fewer problematic byproducts.Can be challenging due to the heterogeneous nature of the reaction and byproduct removal.
Atom Economy Good.Moderate, due to the high molecular weight of Lawesson's Reagent.

Recommendation: For most library production scenarios, the nucleophilic substitution of 3-chloropyridazine (Route 1) is preferable due to its simpler execution, easier purification, and more predictable scalability. However, if starting material cost is the primary driver, optimizing the thionation route may be a viable alternative.

G start Start: Need this compound decision Primary Driver? start->decision route1 Route 1: Nucleophilic Substitution (from 3-Chloropyridazine) decision->route1  Process Robustness & Simplicity route2 Route 2: Thionation (from Pyridazin-3-one) decision->route2  Starting Material Cost   pro1 Pros: - Simpler Work-up - Easier Purification - Higher Predictability route1->pro1 con1 Cons: - Higher SM Cost - Reagent Hazards (NaSH) route1->con1 pro2 Pros: - Lower SM Cost route2->pro2 con2 Cons: - Complex Purification - Odorous Byproducts - Higher Temperatures route2->con2

Caption: Decision workflow for selecting a synthetic route.
Q3: What are the most critical safety precautions for these syntheses?

  • Route 1 (with NaSH): Sodium hydrosulfide (NaSH) can be pyrophoric and releases toxic hydrogen sulfide (H₂S) gas upon contact with acid. All operations must be conducted in a well-ventilated fume hood, and an H₂S detector should be considered. A bleach or hydrogen peroxide scrubber should be prepared for quenching residual hydrosulfide.

  • Route 2 (with Lawesson's Reagent): The reaction generates highly odorous and toxic organophosphorus byproducts. The entire process, including work-up and chromatography, must be performed in a high-efficiency fume hood. All contaminated glassware should be decontaminated with a bleach solution before removal from the hood.

Q4: How can I effectively monitor reaction progress?

Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that provides good separation between the starting material and the product (e.g., 30-50% Ethyl Acetate in Hexanes). The thiol product can sometimes streak on silica; adding 0.5-1% acetic acid to the mobile phase can improve the spot shape. For more quantitative analysis, HPLC or UPLC is recommended.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during scale-up.

Route A: Synthesis from 3-Chloropyridazine

G cluster_0 Route A: 3-Chloropyridazine to this compound SM 3-Chloropyridazine Reagent + NaSH or Thiourea/NaOH SM->Reagent Nucleophilic Aromatic Substitution Product This compound Reagent->Product

Caption: Reaction scheme for Route A.

Problem 1: Low or Incomplete Conversion of 3-Chloropyridazine

  • Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Potential Causes:

    • Insufficient Nucleophile: The stoichiometry is critical. On a large scale, minor weighing errors or reagent impurities have a greater impact.

    • Low Reaction Temperature: While the reaction can proceed at room temperature, it may be slow. Exotherms on a small scale can accelerate the reaction, an effect that is less pronounced on scale-up without external heating.

    • Poor Reagent Quality: Anhydrous NaSH is crucial. If it has absorbed significant atmospheric moisture, its reactivity will be diminished.

    • Solvent Choice: The solvent must fully dissolve the starting material. Alcohols like ethanol or methanol are common choices.

  • Solutions & Rationale:

    • Increase Nucleophile: Use a slight excess (1.1 to 1.2 equivalents) of the sulfur nucleophile to ensure the reaction goes to completion.

    • Gentle Heating: Heat the reaction mixture to 40-50 °C. This provides the necessary activation energy to accelerate the SNAr reaction without promoting significant side reactions. Monitor the internal temperature carefully to control any exotherm.

    • Use High-Quality Reagents: Use freshly opened or properly stored anhydrous NaSH. If using thiourea, ensure it is dry and free-flowing.

    • Ensure Solubility: If the starting material is not fully dissolved, consider a co-solvent system or a different solvent like DMF (use with caution, as purification can be more difficult).

Problem 2: Formation of a Disulfide Byproduct

  • Symptom: An additional, less polar spot appears on TLC, and the final product mass is lower than expected. This is often due to the oxidation of the thiol product to form a disulfide.

  • Potential Causes:

    • Air Oxidation: Thiols are susceptible to oxidation, especially under basic conditions during work-up or if the reaction is run for an unnecessarily long time exposed to air.

    • Oxidizing Impurities: Impurities in solvents or reagents can initiate oxidation.

  • Solutions & Rationale:

    • Inert Atmosphere: For reactions on a scale greater than 10g, running the reaction and work-up under an inert atmosphere (Nitrogen or Argon) is highly recommended. This minimizes contact with atmospheric oxygen.

    • Degas Solvents: Before use, sparge the reaction solvent with nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Controlled Work-up: When neutralizing or acidifying during work-up, do so at a low temperature (0-5 °C) to minimize the rate of oxidation.

    • Reductive Additive: If the problem persists, a small amount of a reducing agent like sodium thiosulfate can be added during the work-up to reduce any disulfide formed back to the thiol.

Route B: Thionation of Pyridazin-3(2H)-one

Problem 1: Incomplete Thionation or Stalled Reaction

  • Symptom: TLC shows a mixture of starting material and product, with the ratio not changing over time, even at reflux.

  • Potential Causes:

    • Insufficient Lawesson's Reagent (LR): The stoichiometry for LR is debated, but 0.5 equivalents are typically required as the reagent delivers two sulfur atoms.[6] On a large scale, ensuring adequate mixing of the heterogeneous mixture is key.

    • Low Temperature: The thionation mechanism requires significant thermal energy to proceed.[5] A temperature below the reflux point of toluene (~110 °C) may be insufficient.

    • Poor Solubility of LR: Lawesson's Reagent has limited solubility in many organic solvents, which can limit its effective concentration and reactivity.

  • Solutions & Rationale:

    • Stoichiometry and Addition: Use 0.5 to 0.6 equivalents of LR. For large-scale reactions, add the LR portion-wise to control the exotherm and release of gaseous byproducts.

    • Higher Boiling Solvent: Switch from toluene to a higher boiling solvent like xylene (~140 °C) or mesitylene (~165 °C). This can significantly accelerate the reaction rate.

    • Mechanical Stirring: On scales larger than 5 L, overhead mechanical stirring is essential to keep the heterogeneous mixture properly suspended and ensure efficient heat transfer.

    • Microwave Irradiation: For library synthesis on a smaller scale (up to a few grams), microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[7]

G start Thionation Stalled q1 Is the reaction fully homogeneous? start->q1 q2 Is the temperature > 110 °C? q1->q2 Yes sol1 Use overhead mechanical stirrer to ensure suspension. q1->sol1 No q3 Are LR equivalents > 0.5? q2->q3 Yes sol2 Switch to higher boiling solvent (e.g., Xylene). q2->sol2 No sol3 Add additional LR (0.1 eq.) and monitor. q3->sol3 No end Reaction should proceed q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting flowchart for a stalled thionation reaction.
Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professional chemists. All necessary personal protective equipment (PPE) should be worn, and all operations must be conducted in a properly functioning chemical fume hood.

Protocol 1: Scale-up Synthesis from 3-Chloropyridazine (100 g Scale)
  • Setup: To a 2 L, 3-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermometer, and a nitrogen inlet, add 3-chloropyridazine (100 g, 0.873 mol) and ethanol (1 L, degassed).

  • Reagent Addition: Stir the solution until the starting material is fully dissolved. In a separate flask, carefully add sodium hydrosulfide hydrate (NaSH·xH₂O, 73.4 g of ~70% pure material, approx. 0.916 mol, 1.05 eq.) to degassed water (100 mL) and stir until dissolved.

  • Reaction: Add the NaSH solution to the reaction flask dropwise via an addition funnel over 30 minutes. An exotherm will be observed; maintain the internal temperature below 40 °C using a water bath if necessary.

  • Monitoring: After the addition is complete, stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC (30% EtOAc/Hexanes) until the 3-chloropyridazine spot is consumed.

  • Work-up: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add 1 M hydrochloric acid (HCl) until the pH of the solution is ~5-6. A yellow precipitate will form.

  • Isolation: Stir the slurry at 0-5 °C for 30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water (2 x 200 mL), followed by a small amount of cold ethanol (1 x 100 mL). Dry the solid in a vacuum oven at 40 °C to a constant weight.

    • Expected Yield: 85-95 g (87-97%).

    • Purity: Typically >95% by HPLC. If further purification is needed, recrystallization from an ethanol/water mixture is effective.

Section 4: Product Handling and Stability
Q: How should I properly store this compound?

This compound is susceptible to air oxidation. For long-term storage and to maintain library integrity, it should be stored under the following conditions:

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen).

  • Temperature: At low temperatures (-20 °C is ideal).

  • Container: In an amber glass vial or a container protected from light.

Q: What are the signs of degradation?

The primary degradation product is the corresponding disulfide. This can be observed as:

  • A loss of solubility in common organic solvents.

  • The appearance of a new, less polar spot on TLC analysis.

  • A noticeable decrease in potency or reactivity when used in subsequent reactions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Pyridazine-3-thiol and Pyrimidine-2-thiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry and drug discovery, pyridazine and pyrimidine scaffolds represent two foundational pillars for the development of novel therapeutic agents. The introduction of a thiol group to these six-membered rings, yielding Pyridazine-3-thiol and Pyrimidine-2-thiol, dramatically influences their physicochemical properties and, consequently, their biological activities. This guide provides a comprehensive, objective comparison of these two thiol-containing heterocycles, synthesizing available experimental data to inform researchers, scientists, and drug development professionals in their quest for new molecular entities.

Introduction: Structural Isomers with Divergent Biological Profiles

This compound and Pyrimidine-2-thiol are structural isomers, both possessing a diazine ring functionalized with a thiol group. However, the arrangement of the nitrogen atoms within the aromatic ring—1,2 in pyridazine and 1,3 in pyrimidine—imparts distinct electronic and steric characteristics. These differences fundamentally dictate their interactions with biological macromolecules, leading to a diverse array of pharmacological effects. While direct comparative studies on the parent compounds are limited, a wealth of data on their derivatives highlights their potential in various therapeutic areas.

Comparative Biological Activities

The biological activities of derivatives of this compound and Pyrimidine-2-thiol have been explored across a spectrum of therapeutic targets. This section collates and compares the key findings in antimicrobial, anticancer, and enzyme inhibitory activities.

Antimicrobial Activity

Both pyridazine and pyrimidine scaffolds have been extensively investigated for their antimicrobial potential. The thiol substituent often enhances this activity, likely through mechanisms involving the disruption of microbial metabolic pathways or interference with cellular redox homeostasis.

Pyrimidine-2-thiol derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1][2] For instance, certain 4,6-disubstituted pyrimidine-2-thiol derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[1] The presence of electron-withdrawing groups on the phenyl rings attached to the pyrimidine core has been observed to enhance the antimicrobial potential of these compounds.[1]

Pyridazine derivatives , while also exhibiting antimicrobial properties, have been noted for their broad-spectrum activity.[3][4] Studies on various substituted pyridazines have reported activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[3][5] The specific contribution of a 3-thiol group to the parent pyridazine ring's antimicrobial efficacy warrants further direct investigation, though its presence in more complex bioactive molecules suggests a positive influence.

Table 1: Comparative Antimicrobial Activity of Representative Derivatives

Compound ClassRepresentative Derivative(s)Target Organism(s)Reported MIC/ActivityReference(s)
Pyrimidine-2-thiol4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiolE. coli0.91 µM/ml[1]
Pyrimidine-2-thiol4-(4-Bromophenyl)-6-(4-nitrophenyl)pyrimidine-2-amineA. niger1.68 µM/ml[1]
PyridazineHydrazone derivative of a pyridazineS. aureus, S. faecalis, E. coli, P. aeruginosaHigh activity[3][4]
Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry, and both pyridazine and pyrimidine thiol derivatives have emerged as promising scaffolds. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[6][7][8]

Pyrimidine-2-thiol derivatives have shown significant cytotoxic effects against various cancer cell lines.[6][9] For example, novel 2-thiopyrimidine/chalcone hybrids have demonstrated potent cytotoxicity against liver and breast cancer cells, with some compounds exhibiting IC50 values more potent than the standard drug 5-fluorouracil.[6] Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest.[9]

Pyridazine derivatives are also well-documented for their anticancer and antitumor activities.[10][11] They have been shown to exert their effects through various mechanisms, including the inhibition of protein tyrosine phosphatase 1b (PTP1B) and other kinases crucial for tumor growth.[11] The cytotoxic potential of pyridazine derivatives has been evaluated against a range of cancer cell lines, including breast, liver, and colon cancer, with some compounds demonstrating significant activity.[11]

Table 2: Comparative Cytotoxicity of Representative Derivatives

Compound ClassRepresentative Derivative(s)Cancer Cell Line(s)Reported IC50 Value(s)Reference(s)
Pyrimidine-2-thiol2-Thiopyrimidine/chalcone hybridHepG2 (Liver), MCF-7 (Breast)0.55 - 2.58 µM[6]
Pyrimidine-2-thiolPyrido[2,3-d]pyrimidine derivativeMCF-7 (Breast), HepG2 (Liver)0.57 µM, 1.13 µM[7]
PyridazineIndenopyridazine-thiazolin-4-one hybridMCF-7 (Breast)4.37 µM[8]
PyridazinePyrrolo[1,2-b]pyridazine derivativeLoVo (Colon)Dose- and time-dependent cytotoxicity[12]
Enzyme Inhibition

The ability to selectively inhibit enzymes is a hallmark of many successful drugs. Both pyridazine and pyrimidine thiol derivatives have been investigated as inhibitors of various enzymes, including kinases, proteases, and metabolic enzymes.[13][14][15]

Pyrimidine-2-thiol derivatives have been identified as potent inhibitors of several enzymes. For instance, certain derivatives have shown inhibitory activity against α-glucosidase and pancreatic lipase.[16] Additionally, some 2-thiopyrimidine derivatives have demonstrated moderate activity against cyclin-dependent kinase 1 (CDK-1).[13] The thiol group can play a crucial role in binding to the enzyme's active site, either through hydrogen bonding or covalent interactions.

Pyridazine derivatives have a broad portfolio of enzyme inhibitory activities. They have been explored as inhibitors of cyclooxygenase-2 (COX-2), with some compounds showing enhanced potency compared to celecoxib.[15] Furthermore, pyridazine-based molecules have been designed as inhibitors of interleukin-2-inducible T-cell kinase (ITK) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[17][18]

Table 3: Comparative Enzyme Inhibitory Activity of Representative Derivatives

Compound ClassRepresentative Derivative(s)Target Enzyme(s)Reported IC50/Ki Value(s)Reference(s)
Pyrimidine-2-thiol4,6-diarylpyrimidine-2(1H)-thiol derivativesα-glucosidase2.36 - 13.34 µM[16]
Pyrimidine-2-thiolFused 2-thiopyrimidine derivativeCDK-15.0 µM[13]
PyridazinePyridazine derivativeCOX-20.18 µM[15]
Pyridazine3-oxo-2,3-dihydropyridazine derivativeITK0.87 µM[17]

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments commonly used to evaluate the biological activities of these compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow for Antimicrobial Susceptibility Testing

G prep Prepare serial dilutions of test compound inoc Inoculate wells with standardized microbial suspension prep->inoc incubate Incubate at optimal temperature and time inoc->incubate read Read results visually or with a plate reader incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of the test compound (e.g., this compound or Pyrimidine-2-thiol) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the test compound dilutions. Include positive (microbes in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Workflow for MTT Assay

G seed Seed cells in a 96-well plate treat Treat cells with various concentrations of test compound seed->treat incubate Incubate for a specified duration (e.g., 24-72h) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_abs Read absorbance at ~570 nm solubilize->read_abs calc_ic50 Calculate IC50 value read_abs->calc_ic50

Caption: General workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., cancer cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[21]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

In Vitro Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol provides a general framework for assessing the inhibitory effect of a compound on enzyme activity by monitoring the change in absorbance of a substrate or product over time.[22][23]

Workflow for Enzyme Inhibition Assay

G pre_incubate Pre-incubate enzyme with inhibitor initiate Initiate reaction by adding substrate pre_incubate->initiate monitor Monitor absorbance change over time initiate->monitor calculate Calculate initial reaction rates monitor->calculate determine_ic50 Determine IC50 from dose-response curve calculate->determine_ic50

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in an appropriate buffer system.

  • Pre-incubation: In a microplate well or cuvette, pre-incubate the enzyme with various concentrations of the test inhibitor for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer or microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

While a direct, side-by-side comparison of the biological activities of the parent compounds this compound and Pyrimidine-2-thiol is not extensively documented, the available literature on their derivatives clearly indicates that both are privileged scaffolds in medicinal chemistry. Pyrimidine-2-thiol derivatives have shown particular promise in the development of antimicrobial and anticancer agents. Pyridazine-containing molecules, on the other hand, have demonstrated a remarkably broad range of activities, including potent enzyme inhibition and cardiovascular effects.

The subtle yet significant difference in the placement of the nitrogen atoms within the heterocyclic ring profoundly influences the biological activity profile. This underscores the importance of nuanced structural considerations in drug design. Future research should focus on direct comparative studies of the parent thiols and their simple derivatives to establish a clearer structure-activity relationship. Such studies would provide a more solid foundation for the rational design of next-generation therapeutics based on these versatile heterocyclic scaffolds.

References

A Comparative Guide to the X-ray Crystallography of Pyridazine-3-thiol Metal Complexes: Structural Insights and Methodological Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Pyridazine-3-thiol in Coordination Chemistry

This compound and its derivatives represent a fascinating class of heterocyclic ligands that have garnered significant attention in the fields of coordination chemistry, materials science, and medicinal chemistry. The unique electronic and structural features of the pyridazine ring, combined with the versatile coordination capabilities of the thiol group, make it a compelling building block for the synthesis of novel metal complexes with diverse applications, including catalysis, sensing, and importantly, drug development. The biological activity of pyridazine-containing compounds is well-documented, with examples of antimicrobial, antifungal, and anticancer properties. The introduction of a thiol moiety at the 3-position provides a soft donor site that exhibits a strong affinity for a variety of metal ions, leading to the formation of stable and structurally diverse coordination compounds.

The Power of X-ray Crystallography in Unraveling Molecular Architecture

Single-crystal X-ray diffraction is an unparalleled analytical technique for determining the precise arrangement of atoms in a crystalline solid. The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms within the crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density can be constructed, from which the atomic positions can be determined with high precision.

For this compound metal complexes, X-ray crystallography provides invaluable information on:

  • Coordination Number and Geometry: It reveals the number of ligand atoms directly bonded to the central metal ion and the resulting coordination polyhedron (e.g., tetrahedral, square planar, octahedral).

  • Coordination Modes of the Ligand: this compound can exist in tautomeric forms (thiol and thione) and can coordinate to a metal center in various ways: as a monodentate ligand through the sulfur atom or a ring nitrogen, or as a bidentate chelating or bridging ligand involving both sulfur and a nitrogen atom.

  • Bond Lengths and Angles: Precise measurements of metal-ligand bond lengths and angles within the coordination sphere provide insights into the strength and nature of the coordination bonds.

  • Intermolecular Interactions: Crystal packing is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Understanding these interactions is crucial for predicting the solid-state properties of the material.

The causality behind choosing X-ray crystallography is its ability to provide unambiguous structural data, which is essential for rational drug design and the development of new materials with tailored properties.

Comparative Structural Analysis: Unveiling Coordination Preferences

Due to the limited availability of a systematic comparative study of this compound complexes with a series of different metals in the literature, we will present a conceptual comparison based on the known coordination preferences of common transition metals and the electronic properties of the this compound ligand.

The this compound ligand can exist in equilibrium between its thiol and thione tautomers. Upon coordination to a metal ion, it typically deprotonates to form the pyridazine-3-thiolato anion. This anion is a versatile ligand with two potential donor sites: the soft sulfur atom and the harder nitrogen atoms of the pyridazine ring. The preferred coordination mode will depend on several factors, including the nature of the metal ion (hard vs. soft acid), the steric environment, and the presence of other co-ligands.

Expected Coordination Geometries and Bonding Parameters:

Metal IonTypical Coordination GeometryExpected M-S Bond Length (Å)Expected M-N Bond Length (Å)Notes on Coordination Preference
Cu(II) Square Planar, Distorted Octahedral2.2 - 2.41.9 - 2.1As a soft Lewis acid, Cu(II) has a strong affinity for the soft sulfur donor. It is likely to form square planar complexes with a 1:2 metal-to-ligand ratio, [Cu(pdt)₂] (where pdt = pyridazine-3-thiolato), with the ligands acting as N,S-bidentate chelators. Axial coordination by solvent molecules can lead to distorted octahedral geometries.
Zn(II) Tetrahedral2.3 - 2.52.0 - 2.2With a d¹⁰ electronic configuration, Zn(II) typically favors a tetrahedral coordination geometry. It is expected to form complexes of the type [Zn(pdt)₂], where the pyridazine-3-thiolato ligands chelate through the sulfur and one of the ring nitrogen atoms.
Ni(II) Square Planar, Octahedral2.1 - 2.31.9 - 2.1Ni(II) can adopt both square planar (low-spin) and octahedral (high-spin) geometries. With a strong-field ligand environment provided by the N,S-chelation, square planar complexes are highly probable. The formation of octahedral complexes, [Ni(pdt)₂(solvent)₂], is also possible.
Co(II) Tetrahedral, Octahedral2.2 - 2.42.0 - 2.2Co(II) complexes can be either tetrahedral or octahedral. The choice of geometry will be influenced by the ligand field strength and steric factors. Both [Co(pdt)₂] (tetrahedral) and [Co(pdt)₂(solvent)₂] (octahedral) are plausible structures.

Note: The bond lengths provided are estimates based on typical values for similar metal-thiolate and metal-pyridine complexes and would need to be confirmed by experimental X-ray diffraction data.

Experimental Workflow: From Synthesis to Structure Solution

The following section outlines a detailed, self-validating protocol for the synthesis, crystallization, and X-ray crystallographic analysis of a representative this compound metal complex.

Part 1: Synthesis and Crystallization

Objective: To synthesize a crystalline metal complex of this compound suitable for single-crystal X-ray diffraction.

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂, CoCl₂)

  • Methanol (reagent grade)

  • Triethylamine (or other suitable base)

  • Diethyl ether

Step-by-Step Protocol:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in methanol (20 mL) in a clean, dry flask.

  • Deprotonation: Add a stoichiometric amount of a base, such as triethylamine (2 mmol), to the ligand solution to facilitate the deprotonation of the thiol group. Stir the solution for 15 minutes at room temperature. The formation of the thiolate anion is a critical step for coordination.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal(II) salt (1 mmol) in methanol (10 mL).

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or the formation of a precipitate is often observed, indicating the formation of the metal complex.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting materials.

  • Crystallization:

    • Slow Evaporation: Filter the reaction mixture to remove any insoluble impurities. Leave the filtrate in a loosely covered beaker to allow for the slow evaporation of the solvent. This is a simple and effective method for growing crystals.

    • Solvent Diffusion: Alternatively, place the filtered reaction solution in a test tube. Carefully layer a less polar solvent, such as diethyl ether, on top of the methanolic solution. The slow diffusion of the anti-solvent will gradually decrease the solubility of the complex, promoting the growth of single crystals at the interface.

  • Crystal Harvesting and Validation: Once suitable crystals have formed, carefully harvest them from the mother liquor and wash them with a small amount of cold solvent. The quality of the crystals should be examined under a microscope. Well-formed crystals with sharp edges and uniform morphology are ideal for X-ray diffraction analysis.

Part 2: X-ray Diffraction Data Collection and Structure Refinement

Objective: To collect high-quality diffraction data and solve the crystal structure of the synthesized complex.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

Step-by-Step Protocol:

  • Crystal Mounting: Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform a preliminary unit cell determination to assess the crystal quality and determine the crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles. The data collection strategy should be optimized to ensure high completeness and redundancy.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects, as well as absorption.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial structural model.

    • Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares methods.

    • Locate and refine the positions of hydrogen atoms.

  • Structure Validation:

    • The final refined structure should be validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability. Key validation metrics include the R-factor, goodness-of-fit (GooF), and the analysis of the residual electron density map. A self-validating protocol ensures that the final structure is a reliable representation of the molecule.

Visualizing the Workflow and Molecular Logic

To better illustrate the experimental process and the logical flow of the analysis, the following diagrams are provided in the Graphviz (DOT language) format.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Crystallography Analysis Ligand_Prep Ligand Solution (this compound in MeOH) Deprotonation Deprotonation (add Base) Ligand_Prep->Deprotonation Complexation Complexation Reaction Deprotonation->Complexation Metal_Prep Metal Salt Solution (e.g., CuCl2 in MeOH) Metal_Prep->Complexation Crystallization Crystallization (Slow Evaporation or Diffusion) Complexation->Crystallization Data_Collection Data Collection (Single-Crystal XRD) Crystallization->Data_Collection Data_Processing Data Processing (Integration & Correction) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (CHECKCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of a this compound metal complex.

Coordination_Modes cluster_ligand Pyridazine-3-thiolato Ligand cluster_metal Metal Center (M) cluster_coordination Potential Coordination Modes L L_S S⁻ L_ring Pyridazine Ring L_S->L_ring Monodentate_S Monodentate (S-coordination) L_S->Monodentate_S Bidentate_Chelating Bidentate Chelating (N,S-coordination) L_S->Bidentate_Chelating Bidentate_Bridging Bidentate Bridging L_S->Bidentate_Bridging L_N1 N L_N1->L_ring Monodentate_N Monodentate (N-coordination) L_N1->Monodentate_N L_N1->Bidentate_Chelating L_N1->Bidentate_Bridging L_N2 N L_N2->L_ring M M M->Monodentate_S M->Monodentate_N M->Bidentate_Chelating M1 M M1->Bidentate_Bridging M2 M M2->Bidentate_Bridging

Caption: Potential coordination modes of the pyridazine-3-thiolato ligand with a metal center.

Conclusion and Future Directions

The exploration of this compound metal complexes through X-ray crystallography is a promising avenue for the discovery of new compounds with significant potential in medicinal chemistry and materials science. While a comprehensive comparative database of their crystal structures is yet to be established, the foundational principles of coordination chemistry provide a strong framework for predicting their structural characteristics. The methodologies outlined in this guide offer a robust and self-validating approach for the synthesis, crystallization, and detailed structural analysis of these complexes.

Future research should focus on systematically synthesizing and crystallographically characterizing a series of this compound complexes with various transition metals. This would enable a direct and data-driven comparison of their coordination geometries, bonding parameters, and supramolecular architectures. Such a systematic study would be invaluable for establishing clear structure-activity relationships and for the rational design of new this compound-based compounds with tailored biological or material properties. The insights gained from these future crystallographic studies will undoubtedly accelerate the development of this important class of metal complexes for a wide range of applications.

A Comparative Efficacy Analysis of Pyridazine-3-thiol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry due to its wide array of pharmacological activities. The introduction of a thiol group at the 3-position of the pyridazine ring, in particular, has given rise to a class of analogs with significant potential in various therapeutic areas. This guide provides a comparative study of the efficacy of different Pyridazine-3-thiol analogs, supported by experimental data, to inform the rational design and selection of next-generation therapeutic agents. This document will delve into the structure-activity relationships (SAR), comparative biological activities, and experimental protocols relevant to this promising class of compounds.

The this compound Core: A Versatile Pharmacophore

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive scaffold for drug design. The incorporation of a thiol (-SH) group at the 3-position, or its thione tautomer, introduces a key functional group that can participate in various biological interactions, including hydrogen bonding and metal chelation. Furthermore, the sulfur atom can be readily S-substituted to generate a diverse library of analogs with modulated pharmacokinetic and pharmacodynamic profiles. Pyridazine derivatives, including those with a thiol or thione group, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2]

Comparative Biological Efficacy of this compound Analogs

The therapeutic potential of this compound analogs is best understood through a comparative analysis of their efficacy across different biological targets. The following sections and tables summarize key findings from preclinical studies.

Anticancer Activity

This compound analogs have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. A comparative analysis of the cytotoxic activity of various analogs reveals the significant impact of substitutions on the pyridazine ring.

Compound IDSubstitution at C6Test ModelIC50 (µM)Reference
Analog A PhenylA549 (Lung Cancer)0.008[3]
HT-1080 (Fibrosarcoma)0.012[3]
Analog B HomopiperidinylaminoA549 (Lung Cancer)-[4]
Hep3b (Hepatoblastoma)-[4]
PC3 (Prostate Cancer)-[4]
SW480 (Colon Cancer)-[4]
HeLa (Cervical Cancer)-[4]
Analog C p-sulfamylphenylLeukemia (SR)< 0.1[5]
Non-small cell lung (NCI-H522)< 0.1[5]
5-FU (Reference) -Various-[4]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies. " - " indicates that the compound was reported as potent but specific IC50 values were not provided in the abstract.

Compound Analog B (3-allylthio-6-homopiperidinylaminopyridazine) demonstrated higher potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU) against a panel of cancer cell lines.[4] This highlights the potential for discovering highly effective anticancer agents within this chemical class. The antiproliferative activity of these compounds is often linked to the disruption of microtubule dynamics or the inhibition of specific kinases involved in cell cycle progression.[3]

Antimicrobial Efficacy

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. This compound derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Compound ClassTest OrganismMIC (µg/mL)Reference
S-substituted 1,2,4-triazole-3-thiols Staphylococcus aureus (ATCC 25923)31.25 - 62.5
Escherichia coli (ATCC 25922)31.25 - 62.5
Pseudomonas aeruginosa (ATCC 27853)31.25 - 62.5
Candida albicans (ATCC 885-653)31.25 - 62.5
Pyridazin-3(2H)-thione derivatives Staphylococcus aureusActive[1]
Escherichia coliActive[1]
Bacillus subtilisActive[1]
Candida albicansActive[1]

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The lipophilicity and electronic properties of the substituents on the pyridazine ring play a crucial role in determining the potency and spectrum of activity.

Vasorelaxant Properties

Certain this compound analogs have been investigated for their cardiovascular effects, particularly their ability to induce vasorelaxation, a key mechanism for lowering blood pressure.

Compound SeriesTest ModelEC50/IC50 (µM)Reference
Pyridazin-3-one with thiosemicarbazide side chains Isolated rat thoracic aorta0.0025 - 2.9480[2][6]
Hydralazine (Reference) Isolated rat thoracic aorta18.2100[2][6]
Nitroglycerin (Reference) Isolated rat thoracic aorta0.1824[2][6]
4,7-dimethyl-1,2,5-oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide (FPTO) Noradrenaline-precontracted aortic ringspIC50 = 9.03 & 5.85[7]

Notably, a series of pyridazin-3-one derivatives with thiosemicarbazide side chains, which can cyclize to form mercapto-triazoles, displayed potent vasorelaxant activity, with some compounds having EC50 values significantly lower than the reference drug hydralazine.[2][6] The mechanism of vasorelaxation for some pyridazine derivatives involves the generation of nitric oxide (NO), a key signaling molecule in the cardiovascular system, often in a thiol-dependent manner.[7]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key structure-activity relationships for this compound analogs:

  • Substitution at the 6-position: The nature of the substituent at the C6 position of the pyridazine ring is a major determinant of biological activity. Aryl, heteroaryl, and bulky aliphatic groups have been shown to influence potency and selectivity.

  • S-Substitution: Modification of the thiol group through S-alkylation or S-arylation allows for fine-tuning of the physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact efficacy.

  • Fused Ring Systems: The fusion of the pyridazine ring with other heterocyclic systems, such as triazoles or indoles, can lead to novel compounds with enhanced and often distinct biological profiles.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline a general synthetic scheme for this compound analogs and a standard methodology for evaluating their anticancer activity.

General Synthesis of 6-Substituted-2H-pyridazine-3-thiones

A common route for the synthesis of the pyridazine-3-thione scaffold involves the cyclization of γ-keto acids with a sulfurizing agent.

cluster_0 Synthesis of Pyridazine-3-thione Core gamma-keto_acid γ-Keto Acid pyridazinone 6-Substituted-pyridazin-3(2H)-one gamma-keto_acid->pyridazinone + Hydrazine Hydrate P4S10 P4S10 or Lawesson's Reagent hydrazine Hydrazine Hydrate pyridazine_thione 6-Substituted-2H-pyridazine-3-thione pyridazinone->pyridazine_thione + P4S10 / Toluene

Caption: General synthetic pathway for 6-substituted-2H-pyridazine-3-thiones.

Step-by-Step Protocol:

  • Synthesis of 6-Substituted-pyridazin-3(2H)-one: A mixture of the appropriate γ-keto acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in a suitable solvent (e.g., ethanol) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Thionation to 6-Substituted-2H-pyridazine-3-thione: The synthesized pyridazin-3(2H)-one (1 equivalent) is suspended in an anhydrous solvent like toluene. A thionating agent, such as phosphorus pentasulfide (P4S10) (0.5 equivalents) or Lawesson's reagent, is added portion-wise. The mixture is then refluxed for 2-4 hours. After cooling, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

cluster_1 MTT Assay Workflow cell_seeding Seed cancer cells in 96-well plates compound_treatment Treat cells with this compound analogs (various concentrations) cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan crystals with DMSO mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs (typically in a range from 0.01 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of this compound analogs as a versatile scaffold for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this chemical class, offer a fertile ground for further research. Future efforts should focus on the synthesis of more diverse libraries of these analogs, with a particular emphasis on elucidating their mechanisms of action through advanced biochemical and in vivo studies. A deeper understanding of the structure-activity relationships will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.

References

A Comparative Guide to Validating the Mechanism of Action for P3T-Lead, a Novel Pyridazine-3-thiol Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of "P3T-Lead," a novel Pyridazine-3-thiol derivative hypothesized to be a selective inhibitor of Kinase X, a critical node in a pro-survival signaling pathway implicated in non-small cell lung cancer. In drug discovery, rigorously validating a compound's MoA is a cornerstone of building a successful therapeutic pipeline and mitigating the high failure rates in clinical development.[1][2] An incomplete understanding of how a drug engages its target can lead to wasted resources and, more critically, unpredictable clinical outcomes.[3]

Pyridazine-based compounds are known for their diverse pharmacological activities, including roles as kinase inhibitors and anti-inflammatory agents, making them a promising scaffold for novel therapeutics.[4][5] This guide moves beyond simple biochemical assays to present a self-validating, multi-pillar experimental strategy that confirms target engagement in a physiologically relevant cellular context, maps the downstream consequences, and links these molecular events to a definitive cellular phenotype. We will compare P3T-Lead's performance against a well-characterized, potent Kinase X inhibitor (Positive Control) and an alternative clinical candidate with a less-defined MoA (Competitor Drug A).

The Validation Gauntlet: A Three-Pillar Strategy for MoA Confirmation

Validating a drug's mechanism of action is not a single experiment but a logical and sequential accumulation of evidence.[6][7] We propose a three-pillar approach that builds a robust and defensible case for a drug's specific MoA, moving from direct target interaction to the ultimate cellular effect. This structured process ensures that each step logically validates the next, providing clear go/no-go decision points in the drug development process.

cluster_0 Pillar1 Pillar 1: Target Engagement (Does the drug bind its target?) Pillar2 Pillar 2: Pathway Modulation (Does binding affect the pathway?) Pillar1->Pillar2 If YES, then... Pillar3 Pillar 3: Phenotypic Confirmation (Does the pathway effect cause the desired cellular outcome?) Pillar2->Pillar3 If YES, then... Validation Validated Mechanism of Action Pillar3->Validation Confidence in MoA

Caption: The Three-Pillar MoA Validation Workflow.

Pillar 1: Confirming Direct Target Engagement in a Cellular Context

Expertise & Experience: The foundational question for any targeted therapy is whether the drug physically interacts with its intended target within the complex milieu of a living cell.[8] While biochemical assays using purified recombinant protein are valuable for initial screening, they fail to account for cellular factors like membrane permeability, intracellular localization, and the presence of competing endogenous ligands. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to confirm target engagement in a more physiologically relevant setting.[1][9][10]

The principle of CETSA is based on ligand-induced thermal stabilization.[11][12] When a protein binds to a ligand (our drug, P3T-Lead), its conformational stability increases, making it more resistant to heat-induced denaturation. By heating intact cells treated with the drug across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe this stabilization as a "thermal shift."[11]

cluster_0 CETSA Experimental Workflow A 1. Treat Cells (Vehicle, P3T-Lead, Controls) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Quantify Soluble Protein (Western Blot / ELISA) D->E F 6. Plot Melt Curve (Determine Thermal Shift, ΔTm) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[11][12][13]

  • Cell Culture and Treatment: Culture A549 lung cancer cells (or another relevant cell line) to ~80% confluency. Treat cells with either vehicle (0.1% DMSO), 10 µM P3T-Lead, 10 µM Positive Control, or 10 µM Competitor Drug A for 1 hour at 37°C.

  • Heating Step: Harvest and resuspend cells in PBS supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Fractions: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[11]

  • Quantification: Carefully collect the supernatant and determine the protein concentration. Analyze the amount of soluble Kinase X in each sample via Western Blotting or ELISA.

  • Data Analysis: Quantify the band intensities from the Western Blot. For each treatment condition, plot the percentage of soluble Kinase X relative to the non-heated control against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. The difference in Tm between the drug-treated and vehicle-treated samples (ΔTm) represents the thermal shift.

Comparative Data: Target Engagement via CETSA
CompoundTargetVehicle Tm (°C)Compound Tm (°C)Thermal Shift (ΔTm, °C)Interpretation
P3T-Lead Kinase X52.158.6+6.5 Strong target engagement
Positive Control Kinase X52.159.2+7.1 Strong target engagement
Competitor Drug A Kinase X52.152.5+0.4 Negligible target engagement

Pillar 2: Mapping Downstream Signaling Consequences

Expertise & Experience: Confirming that a drug binds its target is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence—specifically, the inhibition of the target's enzymatic activity.[14] For a kinase inhibitor, the most direct functional readout is a reduction in the phosphorylation of its known downstream substrates.[15]

Western blotting is a cornerstone technique for analyzing changes in protein expression and post-translational modifications like phosphorylation.[16][17] By using antibodies specific to both the total protein and its phosphorylated form, we can accurately quantify the change in signaling activity.[18] Here, we will measure the phosphorylation of Protein Y (p-Y), the direct substrate of Kinase X.

Experimental Protocol: Western Blotting for Pathway Modulation

This protocol is a standard procedure for analyzing signaling protein phosphorylation.[16][17]

  • Cell Culture and Treatment: Seed A549 cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling. Pre-treat cells for 2 hours with vehicle, P3T-Lead (at various concentrations), Positive Control, or Competitor Drug A.

  • Stimulation: Stimulate the Kinase X pathway with its cognate growth factor (e.g., 100 ng/mL EGF) for 15 minutes to induce robust phosphorylation of Protein Y.

  • Lysis and Protein Quantification: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16] Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation and Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[16] Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Protein Y (p-Y) and total Protein Y (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[16] Quantify the band intensities and normalize the p-Y signal to the total Protein Y signal for each sample.

Comparative Data: Inhibition of Downstream Signaling
CompoundConcentration (nM)Normalized p-Y Signal (% of Stimulated Control)
Vehicle (Unstimulated)-5%
Vehicle (Stimulated)-100%
P3T-Lead 1075%
10042%
10008%
Positive Control 10011%
Competitor Drug A 100095%

Pillar 3: Linking Molecular Mechanism to Cellular Phenotype

Expertise & Experience: The final pillar connects the molecular mechanism to a therapeutically relevant cellular outcome. For an anti-cancer agent targeting a pro-survival pathway, the expected phenotype is a reduction in cell viability and proliferation.[19]

Numerous assays can measure cell viability, with MTT and Cell Counting Kit-8 (CCK-8) being two of the most common colorimetric methods.[20] Both rely on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[21] However, the CCK-8 assay is often preferred as it uses a water-soluble formazan, eliminating the need for a separate solubilization step, which reduces variability and simplifies the protocol. It is also generally less toxic to cells, allowing for longer-term studies if needed.[19][22]

Experimental Protocol: CCK-8 Cell Viability Assay

This protocol is based on standard methodologies for the CCK-8 assay.

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of P3T-Lead, the Positive Control, and Competitor Drug A for 72 hours. Include vehicle-only wells as a negative control (100% viability) and wells with no cells as a background control.

  • Reagent Incubation: Add 10 µL of CCK-8 reagent to each well. Incubate the plate for 1-4 hours at 37°C until a sufficient color change is observed.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: After subtracting the background, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Comparative Data: Cellular Potency (IC50)
CompoundIC50 in A549 Cells (nM)
P3T-Lead 125
Positive Control 95
Competitor Drug A 150

Synthesis and Comparative Analysis

The strength of this multi-pillar approach lies in the synthesis of all data points. While Competitor Drug A shows similar cellular potency to P3T-Lead, our validation gauntlet reveals critical mechanistic differences.

Validation PillarP3T-LeadPositive ControlCompetitor Drug A
1. Target Engagement (CETSA ΔTm) +6.5°C +7.1°C+0.4°C
2. Pathway Inhibition (p-Y) Dose-dependent Blockade Strong BlockadeNo Effect
3. Phenotypic Potency (IC50) 125 nM 95 nM150 nM

This integrated view provides high confidence that P3T-Lead's anti-proliferative activity is driven by its direct inhibition of the Kinase X signaling pathway. In contrast, Competitor Drug A's activity is likely due to off-target effects, which could pose a significant risk for unforeseen toxicities in later development stages.

cluster_0 Kinase X Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor KinaseX Kinase X Receptor->KinaseX ProteinY Protein Y KinaseX->ProteinY pProteinY p-Protein Y ProteinY->pProteinY Survival Cell Survival & Proliferation pProteinY->Survival P3T P3T-Lead P3T->KinaseX Inhibition

Caption: Hypothesized MoA of P3T-Lead on the Kinase X Pathway.

Conclusion

Through a systematic, multi-pillar validation strategy, we have built a robust body of evidence supporting the mechanism of action for P3T-Lead. We have demonstrated that it directly engages its intended target, Kinase X, in a cellular context, functionally inhibits the downstream signaling pathway, and produces a potent anti-proliferative phenotype. This level of mechanistic clarity is crucial for de-risking a drug candidate and provides a strong rationale for advancing P3T-Lead into further preclinical and clinical development, distinguishing it from alternatives with less-defined mechanisms. Future studies should focus on comprehensive off-target profiling and confirming this mechanism of action in in vivo models.[23][24]

References

Spectroscopic Fingerprints of Pyridazine-3-thiol Tautomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, particularly within drug discovery and materials science, the nuanced structural dynamics of molecules can dictate their biological activity and physical properties. Pyridazine-3-thiol is a paradigmatic case, existing in a tautomeric equilibrium between its thiol and thione forms. The predominance of one tautomer over the other is not merely an academic curiosity; it has profound implications for reaction pathways, molecular interactions, and pharmacological efficacy. This guide provides an in-depth spectroscopic comparison of the this compound and pyridazine-3(2H)-thione tautomers, offering researchers a practical framework for their identification and characterization.

The thiol-thione tautomerism of mercapto-substituted N-heterocycles like pyridazine derivatives has been a subject of considerable study. It is widely established that the equilibrium often favors the thione form, particularly in polar solvents.[1] This preference is attributed to the greater thermodynamic stability of the amide-like thione structure. Our comparative analysis will leverage data from various spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—to delineate the distinct signatures of each tautomer.

The Thiol-Thione Equilibrium

The tautomeric relationship between this compound and pyridazine-3(2H)-thione involves the migration of a proton between the sulfur and a nitrogen atom of the pyridazine ring. This dynamic equilibrium is influenced by factors such as solvent polarity, temperature, and pH.

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for elucidating the dominant tautomeric form in solution. The chemical shifts of both protons (¹H) and carbon-13 (¹³C) are highly sensitive to the electronic environment, which is significantly different between the thiol and thione structures.

¹H NMR Spectroscopy

The most telling feature in the ¹H NMR spectrum is the presence of either an S-H or an N-H proton. The thiol proton (S-H) of this compound is expected to appear as a broad singlet at a moderate chemical shift. In contrast, the thione tautomer will exhibit a downfield N-H proton signal, which is often broadened due to quadrupolar coupling with the nitrogen atom and chemical exchange. This N-H proton is readily exchangeable with deuterium, a characteristic that can be confirmed by adding a drop of D₂O to the NMR sample, which results in the disappearance of the signal.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear distinction based on the chemical shift of the carbon atom at the 3-position. In the thiol form, this carbon is bonded to sulfur via a single bond (C-S) and is part of an aromatic system, resulting in a chemical shift in the aromatic region. Conversely, the thione form contains a thiocarbonyl group (C=S), whose carbon atom is significantly deshielded and resonates at a much lower field. For comparison, the C=O carbon in the analogous pyridazin-3(2H)-one appears at approximately 164.00 ppm.[3] The C=S carbon in related pyridazinethione derivatives has been observed in the range of 161.2–168.7 ppm.[4]

Spectroscopic Feature This compound (Thiol Form) Pyridazine-3(2H)-thione (Thione Form)
¹H NMR (S-H/N-H) Broad singlet, ~3.0-5.0 ppm (S-H)Broad singlet, downfield >10 ppm (N-H), D₂O exchangeable[2]
¹³C NMR (C3) ~145-155 ppm (C-S)~160-170 ppm (C=S)[4]

Infrared (IR) Spectroscopy

IR spectroscopy allows for the direct observation of vibrational modes of key functional groups that differ between the two tautomers. The presence of a sharp, weak absorption band for the S-H stretch in the thiol or a broader N-H stretching band and a strong C=S absorption in the thione are key diagnostic markers.

The S-H stretching vibration typically appears in the region of 2550-2600 cm⁻¹. This peak is often weak and can sometimes be difficult to identify. In contrast, the thione form will show a characteristic N-H stretching band, usually in the 3100-3400 cm⁻¹ region, which is often broader than the S-H stretch due to hydrogen bonding. Crucially, the thione tautomer will also exhibit a strong absorption corresponding to the C=S stretching vibration. While the position of the C=S stretch can be variable, for thioureas and related compounds, it is typically found in the 1200-1300 cm⁻¹ range. A reported value for a pyridazinethione derivative is 1228 cm⁻¹.[2]

Vibrational Mode This compound (Thiol Form) Pyridazine-3(2H)-thione (Thione Form)
ν(S-H) ~2550-2600 cm⁻¹ (weak, sharp)Absent
ν(N-H) Absent~3100-3400 cm⁻¹ (broad)
ν(C=S) Absent~1200-1300 cm⁻¹ (strong)[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within a molecule and can readily distinguish between the chromophores present in the thiol and thione tautomers. The aromatic thiol form exhibits π → π* transitions, while the thione form has an additional, lower-energy n → π* transition associated with the thiocarbonyl group.

For related heterocyclic thiol-thione systems, it has been observed that the thiol tautomers typically show absorption maxima below 300 nm, corresponding to π → π* transitions. The thione tautomers, however, display an additional absorption band at longer wavelengths, often between 300 and 400 nm. This band is attributed to the n → π* electronic transition of the C=S chromophore. The position and intensity of these bands can be influenced by the solvent.

Electronic Transition This compound (Thiol Form) Pyridazine-3(2H)-thione (Thione Form)
λ_max < 300 nm (π → π)< 300 nm (π → π) and 300-400 nm (n → π*)

Experimental Protocols

To empirically determine the tautomeric preference of this compound, the following experimental workflows are recommended.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis A Dissolve this compound in appropriate solvent (e.g., DMSO-d6 for NMR, CDCl3 for IR, Ethanol for UV-Vis) B ¹H & ¹³C NMR Spectroscopy A->B NMR C FT-IR Spectroscopy A->C IR D UV-Vis Spectroscopy A->D UV-Vis E Identify key signals: N-H vs S-H proton C=S vs C-S carbon B->E F Identify key vibrational bands: ν(N-H), ν(C=S) vs ν(S-H) C->F G Identify absorption maxima: Presence of n→π* transition D->G

Caption: General experimental workflow for the spectroscopic analysis of this compound tautomers.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition of ¹H Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integrals of all signals. Pay close attention to any broad signals in the downfield region (>10 ppm).

  • D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently to mix, and re-acquire the ¹H NMR spectrum. Observe any signals that disappear or decrease in intensity.

  • Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of all carbon signals, particularly any signals in the 160-180 ppm range.

Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a solution spectrum, dissolve the compound in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride).

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic stretching frequencies for S-H (around 2550 cm⁻¹), N-H (3100-3400 cm⁻¹), and C=S (around 1200-1300 cm⁻¹).

Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, cyclohexane) with a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm using a quartz cuvette.

  • Analysis: Determine the wavelength(s) of maximum absorbance (λ_max). Note the presence of any absorption bands above 300 nm.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary toolkit for the characterization of this compound and the determination of its predominant tautomeric form. The evidence strongly suggests that in most common environments, the pyridazine-3(2H)-thione tautomer is the major species. The key distinguishing features are the presence of an N-H proton and a C=S group in the thione, versus an S-H proton in the thiol. By applying the experimental protocols and comparative data presented in this guide, researchers can confidently identify and characterize these tautomers, enabling a deeper understanding of their chemical behavior and facilitating their application in drug development and materials science.

References

A Comparative Analysis of the Biological Activities of Pyridazine-3-thiol and its Oxygen Analog, Pyridazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth, objective comparison of the biological activities of two key pyridazine derivatives: Pyridazine-3-thiol and its oxygen analog, Pyridazin-3-one. By examining experimental data and exploring the structure-activity relationships, this document aims to equip researchers with the critical insights needed to navigate the selection and development of these compounds for therapeutic applications.

The Structural Distinction: A Tale of Two Heteroatoms

The fundamental difference between this compound and pyridazin-3-one lies in the substitution at the C3 position of the pyridazine ring. The presence of a sulfur atom (thiol/thione tautomerism) versus an oxygen atom (lactam-lactim tautomerism) significantly influences the molecule's electronic properties, lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets. This seemingly subtle structural change can lead to profound differences in biological activity, selectivity, and metabolic stability.

Comparative Biological Activity: A Multifaceted Examination

While direct head-to-head comparative studies are limited, a comprehensive review of the existing literature allows for a robust analysis of their respective and sometimes overlapping biological profiles.

Antimicrobial Activity

Both pyridazin-3-one and this compound derivatives have demonstrated promising antimicrobial properties.

Pyridazin-3-one Derivatives: A variety of pyridazin-3-one derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, certain 6-phenyl-pyridazin-3-one derivatives have shown excellent activity against both Gram-positive (S. pyogenes) and Gram-negative (E. coli) bacteria, while others have displayed very good antifungal activity.[3] The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyridazine ring and any appended phenyl rings.[4]

This compound (Thione) Derivatives: The sulfur analog has also been a focus of antimicrobial research. Studies on pyridazin-3-thione derivatives have revealed significant activity against various strains, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans.[5] The presence of electron-withdrawing groups, such as a chloro group, on an aromatic ring substituent appears to be favorable for antibacterial activity.[5]

Comparative Insight: While both scaffolds are promising antimicrobial agents, the specific spectrum of activity and potency can vary significantly based on the overall molecular structure. The choice between a pyridazinone or a pyridazinethione core for antimicrobial drug design may depend on the target pathogen and the desired physicochemical properties of the final compound.

Table 1: Summary of Antimicrobial Activity of Pyridazine Derivatives

Compound ClassTarget MicroorganismActivity/MetricReference
Pyridazin-3-one DerivativesS. pyogenes, E. coliExcellent Antibacterial Activity[3]
Pyridazin-3-one DerivativesAspergillus niger, Candida albicansGood Antifungal Activity[3]
Diarylurea Pyridazinones (Compound 10h)Staphylococcus aureusMIC = 16 µg/mL[4]
Diarylurea Pyridazinones (Compound 8g)Candida albicansMIC = 16 µg/mL[4]
Pyridazin-3-thione DerivativesS. aureus, E. coli, B. subtilis, C. albicansSignificant Antimicrobial Activity[5]
Chloro-substituted Pyridazin-3-thioneS. aureus, E. coliEnhanced Antibacterial Activity[5]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The pyridazine core, particularly the pyridazin-3-one motif, is a well-established pharmacophore in the design of anticancer agents.[6][7]

Pyridazin-3-one Derivatives: These compounds have been extensively investigated as inhibitors of various protein kinases and other enzymes implicated in cancer progression. For example, pyridazinone derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] They have also shown activity as inhibitors of phosphodiesterases (PDEs), which are involved in cell signaling pathways.[8] The anticancer activity is often attributed to the ability of the pyridazinone scaffold to form crucial hydrogen bonds and other interactions within the ATP-binding pocket of kinases.

This compound (Thione) Derivatives: While less explored than their oxygen counterparts, pyridazine-3-thione derivatives have also demonstrated antitumor potential. Some studies have reported their evaluation for anticancer activity, suggesting that the thione moiety can also contribute to cytotoxic effects.[9]

Comparative Insight: The pyridazin-3-one scaffold is more established in anticancer drug discovery, with numerous examples of potent enzyme inhibitors. The greater electronegativity of the oxygen atom compared to sulfur may lead to stronger hydrogen bond acceptor capabilities, which is often a critical interaction in enzyme active sites. However, the unique properties of the sulfur atom, such as its size, polarizability, and ability to participate in different types of interactions, may offer opportunities for developing inhibitors with novel binding modes or improved selectivity.

Table 2: Anticancer Activity and Enzyme Inhibition

Compound ClassTarget/ActivityIC50/MetricReference
Pyridazin-3-one DerivativesVasodilatory (Antihypertensive)IC50 = 0.199 µM (for a dihydropyridazin-3-one derivative)[8]
Pyridazin-3-one DerivativesPDE5 InhibitionPotent and Selective Inhibition[8]
Pyridazin-3-one DerivativesCytotoxicity against Panc-1 and Paca-2 (pancreatic cancer cell lines)IC50 = 2.9 and 2.2 µM[8]
5-pyridazin-3-one phenoxypiperidinesHistamine H(3) Receptor Inverse AgonistPotent and Selective[10]
Pyridazin-3-thione DerivativesAntitumor ActivityReported Activity[9]

IC50: Half-maximal inhibitory concentration

Experimental Protocols: A Guide to Biological Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of pyridazine derivatives.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative method to determine the susceptibility of bacteria to antimicrobial agents.[11]

Principle: An antibiotic-impregnated disk is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, the "zone of inhibition," will form around the disk.[11]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Select isolated colonies from a fresh culture and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL).[11]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.[11]

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compound (this compound or pyridazin-3-one derivative) onto the inoculated agar surface.[12] Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters. The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC).[14]

Diagram of Disk Diffusion Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland Standard) P2 Inoculate Mueller-Hinton Agar Plate P1->P2 A1 Place Disks on Inoculated Plate P2->A1 P3 Prepare and Dry Compound-Impregnated Disks P3->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 D1 Measure Zone of Inhibition (mm) A2->D1 D2 Compare to Standards (Susceptible, Intermediate, Resistant) D1->D2

Caption: Workflow for the Disk Diffusion Antimicrobial Susceptibility Test.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or pyridazin-3-one derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[17]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow:

G cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis S1 Seed Cells in 96-well Plate S2 Incubate for 24h (Cell Adherence) S1->S2 T1 Add Serial Dilutions of Test Compound S2->T1 T2 Incubate for 24-72 hours T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate for 2-4h (Formazan Formation) A1->A2 A3 Add Solubilization Solution (e.g., DMSO) A2->A3 D1 Read Absorbance at 570 nm A3->D1 D2 Calculate % Viability and IC50 Value D1->D2

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Enzyme Inhibition Assay

Enzyme inhibition assays are crucial for understanding the mechanism of action of potential drug candidates.[18][19] The specific protocol will vary depending on the target enzyme.

General Principle: The activity of an enzyme is measured by monitoring the rate of conversion of a substrate to a product. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's catalytic activity.[20]

General Step-by-Step Protocol (Example: Kinase Assay):

  • Reagent Preparation: Prepare assay buffer, a stock solution of the test inhibitor, the purified enzyme, the substrate (e.g., a peptide), and ATP.

  • Reaction Setup: In a microplate, combine the assay buffer, inhibitor at various concentrations, and the enzyme. Allow for a pre-incubation period.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature for a set amount of time.

  • Stop Reaction and Detection: Terminate the reaction and quantify the amount of product formed. This can be done using various methods, such as luminescence (e.g., measuring remaining ATP), fluorescence, or antibody-based detection of the phosphorylated substrate.[21][22][23]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.

Diagram of a General Enzyme Inhibition Assay Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, ATP R1 Add Buffer, Inhibitor, and Enzyme to Plate P1->R1 P2 Prepare Serial Dilutions of Inhibitor P2->R1 R2 Pre-incubate R1->R2 R3 Initiate with Substrate and ATP R2->R3 R4 Incubate R3->R4 D1 Stop Reaction and Add Detection Reagent R4->D1 D2 Read Signal (Luminescence, Fluorescence, etc.) D1->D2 D3 Calculate % Inhibition and IC50 Value D2->D3

Caption: General workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of pyridazine derivatives is intricately linked to their structure. Key SAR insights include:

  • Substitution Pattern: The nature and position of substituents on the pyridazine ring and any attached aromatic systems are critical for activity and selectivity.[1]

  • Thiol vs. Carbonyl: The choice between a sulfur or oxygen atom at the C3 position influences the electronic and steric properties, affecting how the molecule interacts with its biological target. While the pyridazin-3-one scaffold is more prevalent in the literature, particularly for anticancer applications, the unique characteristics of the this compound moiety warrant further investigation for the development of novel therapeutic agents with potentially different mechanisms of action or improved pharmacological profiles.

Future research should focus on direct comparative studies of this compound and pyridazin-3-one analogs to elucidate the precise impact of the sulfur-for-oxygen substitution on various biological activities. Such studies will be invaluable for the rational design of next-generation pyridazine-based therapeutics.

Conclusion

Both this compound and pyridazin-3-one represent privileged scaffolds in drug discovery, each with a distinct yet sometimes overlapping profile of biological activity. The pyridazin-3-one core is well-established, particularly in the development of anticancer and cardiovascular agents. The this compound scaffold, while less explored, shows significant promise, especially in the realm of antimicrobial agents. A thorough understanding of their respective chemical properties and biological activities, guided by the experimental protocols outlined in this guide, will empower researchers to unlock the full therapeutic potential of these versatile heterocyclic compounds.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyridazine-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, achieving target selectivity is a paramount challenge. The pyridazine scaffold, and specifically its 3-thiol derivatives, has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases.[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant hurdle, often leading to off-target effects and potential toxicity.[3] This guide provides a comprehensive comparison of the cross-reactivity profiles of pyridazine-3-thiol derivatives, offering insights into the structural determinants of selectivity and outlining robust methodologies for its assessment. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in the rational design of next-generation selective kinase inhibitors.

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases are crucial regulators of countless cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] This has made them one of the most intensively pursued target classes for therapeutic intervention. Small molecule kinase inhibitors are designed to interfere with specific kinases in a dysregulated signaling pathway.[5] While this approach has led to numerous successful drugs, a common challenge is the inhibitor's potential to interact with unintended targets, an effect known as cross-reactivity or off-target activity.[5][6]

Off-target effects can arise from several factors, including structural similarities between the ATP-binding pockets of different kinases.[3] These unintended interactions can lead to a variety of outcomes, from unexpected toxicities to a misinterpretation of the compound's mechanism of action.[3] Conversely, in some cases, this "polypharmacology" can be beneficial, contributing to the drug's overall efficacy. Understanding and controlling the cross-reactivity of a drug candidate is therefore a critical aspect of the drug development process.

The pyridazine ring is a versatile heterocyclic scaffold known for its unique physicochemical properties, including its capacity for robust hydrogen bonding, which is crucial for drug-target interactions.[7] this compound derivatives, in particular, have shown promise as potent inhibitors of various kinases. This guide will explore the nuances of their cross-reactivity and provide a framework for its systematic evaluation.

Assessing Cross-Reactivity: A Multi-Faceted Approach

A thorough assessment of a compound's selectivity requires a combination of in vitro biochemical assays, cell-based assays, and computational methods. Each approach provides a different layer of information, and together they create a comprehensive picture of the inhibitor's interaction profile.

In Vitro Kinase Profiling: The First Line of Defense

The most direct way to assess cross-reactivity is to screen the compound against a large panel of purified kinases. This provides quantitative data on the compound's potency against its intended target versus a wide array of other kinases.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro luminescence-based kinase assay, which measures the amount of ADP produced as a proxy for kinase activity.[4]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Preparation (Serial Dilution in DMSO) Assay_Plate Assay Plating (Compound + Kinase) Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate Incubation1 Pre-incubation (Inhibitor Binding) Assay_Plate->Incubation1 Reaction_Start Reaction Initiation (Add ATP/Substrate Mix) Incubation1->Reaction_Start Incubation2 Kinase Reaction (e.g., 60 min at 30°C) Reaction_Start->Incubation2 Stop_Reaction Stop Reaction & Deplete ATP Incubation2->Stop_Reaction Signal_Gen Add Detection Reagent (Convert ADP to ATP, Generate Light) Stop_Reaction->Signal_Gen Read_Plate Measure Luminescence Signal_Gen->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis

References

A Researcher's Guide to Predicting the Reactivity of Pyridazine-3-thiol: A DFT-Focused Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the ability to accurately predict the chemical reactivity of novel molecular entities is paramount.[1][2][3] This foresight allows for the early identification of promising drug candidates, the mitigation of potential toxicological issues, and the strategic design of synthetic pathways. Pyridazine-3-thiol, a sulfur-containing heterocycle, represents a scaffold of significant interest due to the versatile reactivity of the pyridazine ring and the nucleophilic nature of the thiol group.[4][5] This guide provides a comprehensive overview of utilizing Density Functional Theory (DFT) calculations to predict the reactivity of this compound, comparing this powerful computational tool with other available methods.

The Central Role of Reactivity Prediction in Drug Development

The journey of a drug from concept to clinic is fraught with challenges, with unforeseen reactivity often being a major hurdle.[6] Computational chemistry offers a powerful toolkit to de-risk and accelerate this process.[1][2][7] By modeling molecular behavior at the quantum level, we can anticipate how a molecule like this compound will interact with biological targets and other molecules, guiding the optimization of its therapeutic properties while minimizing off-target effects.

Unveiling Reactivity with Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of atoms and molecules to predict a wide array of properties, including reactivity.[8][9] DFT strikes a balance between computational cost and accuracy, making it a workhorse for chemists and drug developers.[8] The theory's core principle is that the energy of a molecule is a functional of its electron density. By solving the Kohn-Sham equations, we can obtain the molecular orbitals and their energies, which are key to understanding chemical reactivity.[8]

Key Reactivity Descriptors from DFT

DFT calculations provide several key metrics, known as reactivity descriptors, that offer quantitative insights into a molecule's behavior:[10][11][12]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally indicates higher reactivity.[13][14]

  • Global Reactivity Descriptors: These descriptors provide a holistic view of a molecule's reactivity.[10][11]

    • Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

    • Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

    • Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Harder molecules are generally less reactive.

    • Chemical Potential (μ): The negative of electronegativity, calculated as -(I + A) / 2. It describes the escaping tendency of electrons.

    • Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as μ² / (2η).

  • Local Reactivity Descriptors (Fukui Functions): These descriptors pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.[12]

The Tautomeric Landscape of this compound

A critical consideration for this compound is its existence in two tautomeric forms: the thiol and the thione form.[15] The relative stability of these tautomers can be influenced by the solvent and substitution patterns and will significantly impact the molecule's reactivity.[16] DFT calculations are instrumental in determining the energies of these tautomers, thereby predicting which form is likely to predominate under specific conditions.

dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: DFT workflow for predicting the reactivity of this compound.

A Practical DFT Workflow for this compound

The following outlines a robust, step-by-step protocol for predicting the reactivity of this compound using DFT.

Experimental Protocol: DFT Calculations
  • Structure Preparation:

    • Draw the 3D structures of both the thiol and thione tautomers of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Choosing the Right Computational Tools:

    • Functional Selection: For sulfur-containing heterocycles and for accurate pKa predictions of thiols, functionals from the Minnesota family, such as M06-2X , are highly recommended due to their good performance for main-group thermochemistry and non-covalent interactions.[1][7][12][17] The hybrid functional B3LYP is also a widely used and reliable choice.[13] For systems where sulfur's high polarizability is a key factor, the APFD functional has shown promise.[18]

    • Basis Set Selection: A Pople-style basis set such as 6-311++G(d,p) is a good starting point, providing a good balance of accuracy and computational cost.[12] For higher accuracy, especially for the sulfur atom, correlation-consistent basis sets like aug-cc-pVTZ are recommended.[2][11][19] The inclusion of diffuse functions ('++' or 'aug-') is crucial for accurately describing the anionic species involved in deprotonation and nucleophilic reactions.[2][19]

  • Geometry Optimization and Frequency Calculation:

    • Perform a full geometry optimization for both tautomers using the chosen functional and basis set in a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The frequency data also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Calculation of Reactivity Descriptors:

    • From the output of the calculations, extract the energies of the HOMO and LUMO.

    • Calculate the global reactivity descriptors (I, A, η, μ, ω) using the formulas mentioned previously.

    • To determine the local reactivity, perform a population analysis (e.g., Natural Bond Orbital - NBO) to obtain the Fukui functions. This will highlight the specific atoms most susceptible to electrophilic and nucleophilic attack. For this compound, this will likely be the sulfur atom and specific nitrogen or carbon atoms in the ring.[20][21]

  • Solvation Effects:

    • To model reactivity in a biologically relevant aqueous environment, it is crucial to include a solvation model. The SMD (Solvation Model based on Density) is a reliable and widely used implicit solvation model.[1][7][10][12] For highly accurate pKa predictions of thiols, including a few explicit water molecules hydrogen-bonded to the sulfur atom in combination with an implicit model can significantly improve results.[10]

Comparison with Alternative Methods

While DFT is a powerful tool, it is essential to understand its place among other predictive methods.

MethodPrinciplesAdvantagesDisadvantagesBest For
DFT Solves the Kohn-Sham equations based on electron density.[8]Good balance of accuracy and computational cost; versatile for a wide range of properties.Can be computationally demanding for very large systems; accuracy is dependent on the choice of functional.Detailed mechanistic studies, accurate prediction of reactivity descriptors for small to medium-sized molecules.
Semi-Empirical Methods (e.g., AM1, PM3) Simplify Hartree-Fock theory by using empirical parameters to approximate integrals.[3][15][22][23]Very fast, suitable for large molecules and high-throughput screening.Generally less accurate than DFT; reliability can be inconsistent for molecules different from the parameterization set.Rapid screening of large compound libraries, initial geometry optimizations.
Ab Initio Methods (e.g., MP2, CCSD(T)) Solve the Schrödinger equation with minimal approximations.[16][24]High accuracy, considered the "gold standard" for small molecules.Extremely computationally expensive, not feasible for most drug-sized molecules.Benchmarking results for small, model systems.
Experimental Methods Direct measurement of reaction rates, pKa, etc.[25]Provides real-world data for validation.Can be time-consuming, resource-intensive, and not always feasible for unstable or reactive intermediates.Validating computational predictions and providing definitive reactivity data.

Predicting the Reactivity of this compound: A Synthesis

Based on DFT principles and available data, we can anticipate the following reactivity profile for this compound:

  • Nucleophilicity: The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile.[20][21] DFT calculations of the HOMO and Fukui functions will likely confirm the sulfur atom as a primary site for electrophilic attack.

  • Electrophilicity: The pyridazine ring, being electron-deficient, can be susceptible to nucleophilic attack, especially if activated by electron-withdrawing groups. The LUMO and Fukui functions will identify the most electrophilic carbon atoms in the ring.[26]

  • Acidity (pKa): The thiol proton is acidic. DFT calculations, particularly those employing a combined explicit/implicit solvation model, can provide a good estimate of its pKa.[1][7][10][12][17] The nitrogen atoms of the pyridazine ring are weakly basic.[27]

  • Tautomerism: The thiol-thione equilibrium will be a key determinant of its reactivity. The thione form possesses an amide-like character and may exhibit different reactivity patterns compared to the aromatic thiol form. DFT calculations are essential to predict the dominant tautomer in a given environment.[15]

Conclusion

DFT calculations offer a powerful and insightful approach to predicting the reactivity of this compound, providing a level of detail that is invaluable for modern drug discovery. By carefully selecting functionals and basis sets and employing appropriate solvation models, researchers can gain a deep understanding of this molecule's potential behavior, guiding its development as a therapeutic agent. While experimental validation remains the ultimate arbiter, the predictive power of DFT allows for a more rational and efficient design process, ultimately accelerating the journey from molecule to medicine.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the well-being of our colleagues and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Pyridazine-3-thiol, a sulfur-containing heterocyclic compound. The procedures outlined below are grounded in established safety protocols for handling thiols and pyridazine derivatives, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile of this compound

This compound (CAS 28544-77-6) is an organosulfur compound featuring a pyridazine ring. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, a thorough risk assessment can be constructed by examining the hazards associated with its structural components: the thiol group and the pyridazine moiety.

  • Thiol (-SH) Group: Thiols, or mercaptans, are notorious for their potent, unpleasant odors.[1] Beyond the olfactory nuisance, they can be toxic and are readily absorbed through the skin.

  • Pyridazine Ring: Pyridazine and its derivatives are recognized as pharmacologically active scaffolds.[2][3] Some pyridazine compounds are known to be skin and eye irritants, with the potential for respiratory irritation.[4][5] A safety data sheet for the related compound 6-(pyridin-2-yl)this compound indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]

Based on this analysis, this compound should be handled as a hazardous substance with the assumed risks summarized in the table below.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.Wear chemical-resistant gloves and a lab coat.
Eye Irritation Causes serious eye irritation.Wear safety goggles or a face shield.
Respiratory Irritation May cause respiratory irritation.Handle exclusively in a certified chemical fume hood.
Malodorous Potent, unpleasant odor characteristic of thiols.All handling and disposal steps must be conducted in a fume hood.

The Core Principle of Thiol Disposal: Oxidative Neutralization

The cornerstone of safe thiol disposal is the chemical neutralization of the sulfhydryl group through oxidation.[7] This process converts the volatile and malodorous thiol into a less noxious and more stable sulfonic acid or other oxidized sulfur species. The most common, effective, and readily available oxidizing agent for this purpose in a laboratory setting is sodium hypochlorite (NaOCl), the active ingredient in household bleach.[7]

Step-by-Step Disposal Protocol for this compound

This protocol is designed for small quantities of this compound typically used in a research laboratory setting. All steps must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended for additional protection.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: All operations must be conducted in a certified chemical fume hood.

Waste Categorization and Container Management

Proper waste segregation is a critical component of laboratory safety and regulatory compliance.[8] All waste generated from the use of this compound must be considered hazardous waste.[9][10]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container.

  • Solid Waste: All contaminated solid waste (e.g., pipette tips, weighing paper, gloves) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[11]

Decontamination of Glassware and Equipment

All non-disposable glassware and equipment that have come into contact with this compound must be decontaminated immediately after use to mitigate the pervasive odor and potential for cross-contamination.

Experimental Protocol for Decontamination:

  • Initial Rinse: In a fume hood, rinse the glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone) to remove residual this compound. This rinse solvent must be collected as hazardous waste.

  • Bleach Bath Immersion: Prepare a bleach bath in a designated plastic container within the fume hood. A 1:1 mixture of household bleach and water is generally effective.[7]

  • Soaking: Fully submerge the rinsed glassware in the bleach bath and allow it to soak for a minimum of 12 hours. This extended period ensures complete oxidation of any remaining thiol.

  • Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with standard laboratory glassware cleaning procedures.

Bulk Waste Neutralization and Disposal

For the disposal of residual this compound or concentrated solutions, a controlled oxidation process should be followed.

Experimental Protocol for Bulk Waste Neutralization:

  • Prepare the Neutralization Solution: In a suitably sized container equipped with a magnetic stirrer and placed within a fume hood, add a volume of household bleach (5.25% sodium hypochlorite) that is in excess of the amount of this compound waste to be neutralized.

  • Controlled Addition: Slowly and in small portions, add the this compound waste to the stirring bleach solution. The reaction can be exothermic, so slow, controlled addition is crucial to prevent splashing and excessive heat generation.

  • Reaction Time: Allow the mixture to stir for at least 2 hours to ensure the complete oxidation of the thiol.

  • Final Disposal: The resulting neutralized solution should be collected as hazardous waste. While the primary hazard of the thiol has been mitigated, the solution now contains chlorinated organic byproducts and should be disposed of in accordance with institutional and local regulations. Label the hazardous waste container with all chemical constituents.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical flow for the safe disposal of this compound and associated waste.

DisposalWorkflow cluster_start Start: Waste Generation cluster_categorization Waste Categorization cluster_treatment Treatment & Decontamination cluster_disposal Final Disposal start Generate this compound Waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste solid_waste Solid Waste (Gloves, Tips, etc.) start->solid_waste glassware Contaminated Glassware start->glassware neutralize Neutralize with Bleach (in Fume Hood) liquid_waste->neutralize Bulk quantities collect_solid Collect in Labeled Hazardous Waste Bag/Container solid_waste->collect_solid decontaminate Decontaminate in Bleach Bath (min. 12h) glassware->decontaminate dispose_liquid Collect as Hazardous Liquid Waste neutralize->dispose_liquid clean_glassware Standard Glassware Cleaning decontaminate->clean_glassware dispose_solid Dispose as Hazardous Solid Waste collect_solid->dispose_solid

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Compliance and Best Practices

Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[8][9][10] This includes, but is not limited to:

  • Waste Characterization: Properly identify and characterize all chemical waste.[7]

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[10]

  • Accumulation: Follow institutional guidelines for the storage and accumulation of hazardous waste in designated satellite accumulation areas.[7]

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of.

By implementing these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your valuable research is conducted without compromising the well-being of yourself, your colleagues, or the environment.

References

Navigating the Handling of Pyridazine-3-thiol: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

As a vital heterocyclic compound in medicinal chemistry and drug discovery, Pyridazine-3-thiol and its derivatives are foundational building blocks for novel therapeutic agents.[1][2] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen-bonding capacity, make it a valuable pharmacophore.[1][3] However, its utility in the lab is matched by the critical need for rigorous safety protocols. As a thiol, it possesses a reactive sulfur group, and related structures are known irritants.[4] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that the potential of this compound can be explored with the highest degree of safety and operational integrity.

Hazard Profile of this compound

Understanding the specific hazards associated with this compound is the first step in developing a robust safety plan. While data for this exact compound is limited, information from closely related pyridazine and thiol-containing compounds provides a strong basis for a conservative and safe approach.

Hazard ClassificationDescriptionPotential Effects
Acute Toxicity Harmful if swallowed.[4]Overexposure may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[5]
Skin Irritation Causes skin irritation.[4]Direct contact can cause redness, itching, and inflammation. Prolonged contact may lead to more severe dermal effects.
Eye Irritation Causes serious eye irritation.[4]Splashes can result in significant pain, redness, and potential damage to eye tissue.
Respiratory Irritation May cause respiratory irritation.[4]Inhalation of vapors or mists can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Flammability The parent compound, Pyridazine, is a combustible liquid.[5]While not highly flammable, it can ignite if heated or exposed to ignition sources.[6][7]
Core Protective Measures: Beyond the Checklist

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the foundational support of engineering and administrative controls.

A. Engineering Controls: The First Line of Defense Before any personal gear is worn, the work environment must be optimized for safety.

  • Fume Hood: All work involving this compound must be conducted in a properly functioning chemical fume hood.[8] This is the most critical engineering control to minimize inhalation exposure to its vapors and potential aerosols.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8]

  • Safety Stations: Ensure unobstructed access to an eyewash station and a safety shower.

B. Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not arbitrary; it is a calculated response to the specific chemical and physical hazards of this compound.

  • Hand Protection:

    • What: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals.[8]

    • Why: This is the primary barrier to prevent skin contact, which can cause irritation and potential systemic absorption.[4]

    • Protocol: Always inspect gloves for tears or punctures before use.[7] Use proper removal technique by grasping the outside of one glove with the other gloved hand and peeling it off, then sliding the fingers of the ungloved hand under the remaining glove to remove it.[6] Dispose of contaminated gloves immediately as hazardous waste.

  • Eye and Face Protection:

    • What: Chemical safety goggles with side shields are mandatory.[9] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.

    • Why: this compound and its relatives are classified as serious eye irritants.[4] Goggles provide a seal around the eyes to protect against splashes from all angles.

  • Body Protection:

    • What: A flame-resistant lab coat should be worn and kept fully fastened.

    • Why: This protects against incidental skin contact from drips or small splashes. The flame-resistant property provides a crucial layer of protection, given the combustible nature of the parent pyridazine compound.[7] For larger-scale operations or when handling significant quantities, impervious clothing or a chemical-resistant apron may be necessary.[6]

  • Respiratory Protection:

    • What: Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood.[5][7] However, it becomes essential under specific conditions:

      • Emergency Situations: For cleaning up large spills.

      • Insufficient Ventilation: If engineering controls are not available or are malfunctioning.

    • Why: To prevent respiratory irritation from inhaling concentrated vapors.[4]

    • Protocol: If a risk assessment deems it necessary, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[6] All respirator use must be part of a formal institutional program that includes training and fit-testing.

Operational Workflow: A Step-by-Step Safety Plan

A structured workflow minimizes the potential for error and exposure. The following diagram outlines the critical steps for handling this compound from receipt to disposal.

cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal storage 1. Receiving & Storage Store in cool, dry, well-ventilated area. Keep container tightly sealed. prep 2. Pre-Use Preparation Don PPE in designated area. Verify fume hood is operational. storage->prep Verify Integrity weigh 3. Aliquoting Handle solids/liquids inside fume hood. prep->weigh Transfer to Hood experiment 4. Experimental Use Keep all manipulations within the fume hood sash. weigh->experiment Proceed decon 5. Decontamination Wipe down work surfaces. Clean equipment. experiment->decon Post-Experiment waste 6. Waste Segregation Liquid Waste: Halogenated/Non-Halogenated. Solid Waste: Contaminated gloves, wipes. decon->waste Collect Waste disposal 7. Final Disposal Dispose of waste via approved institutional channels. waste->disposal Follow Protocols

Caption: Workflow for Safe Handling of this compound.

Emergency Response and Disposal

Immediate Actions for Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[5] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[5]

Spill Response:

  • Evacuate all non-essential personnel from the area.

  • Remove all sources of ignition.[6]

  • Ensure the area is well-ventilated, but avoid breathing vapors.

  • Wearing full PPE (including respiratory protection if necessary), contain and absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

Disposal Plan:

All waste containing this compound, including contaminated gloves, wipes, and reaction residues, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.

  • Never dispose of this chemical down the drain.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can confidently and safely harness the scientific potential of this compound, building a foundation of safety that protects both the researcher and the research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridazine-3-thiol
Reactant of Route 2
Pyridazine-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.